Product packaging for Bicyclo[2.2.1]heptan-2-amine hydrochloride(Cat. No.:CAS No. 14370-45-7)

Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B083092
CAS No.: 14370-45-7
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as 2-Norbornylamine hydrochloride, is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This organic building block features a norbornane (bicyclo[2.2.1]heptane) scaffold, a rigid structure that is valuable for exploring receptor binding interactions. The compound is supplied as its stable hydrochloride salt with a molecular formula of C7H14ClN and a molecular weight of 147.65 g/mol . The primary research application of this compound is as a precursor or core structure in the design and synthesis of novel non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists . The norbornane moiety serves as a key structural component for compounds that bind to the Phencyclidine (PCP) site within the NMDA receptor channel . Researchers are particularly interested in developing moderate-affinity antagonists based on this scaffold, as they may offer a therapeutic window for treating conditions like neurodegenerative diseases (e.g., Alzheimer's and Parkinson's), epilepsy, and neuropathic pain, while potentially avoiding the severe psychotomimetic side effects associated with high-affinity blockers . The compound must be stored in a cool, dark place under an inert atmosphere (2-8°C) to maintain stability . Please note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN B083092 Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 14370-45-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine;hydrochloride
Source PubChem
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InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931996
Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65481-69-8, 39245-79-9, 14370-45-7
Record name endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride
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Record name NSC141606
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Record name 14370-45-7
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Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
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Record name Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride
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Record name bicyclo[2.2.1]heptan-2-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Bicyclo[2.2.1]heptan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Bicyclo[2.2.1]heptan-2-amine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Chemical and Physical Properties

This compound, also known as 2-aminonorbornane hydrochloride, is a bicyclic amine salt. Its rigid norbornane framework provides a unique stereochemical scaffold, making it a valuable building block in medicinal chemistry and materials science.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₇H₁₄ClN[1]
Molecular Weight 147.65 g/mol [1][2]
Melting Point 295 °C (decomposes)[1]
Appearance White solid
Purity ≥98%[2]
Solubility Soluble in water and alcohols.[1]
InChI Key IZZMPZQAQTXAHW-FNCXLRSCSA-N[2]

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups and bicyclic structure.[1]

Wavenumber (cm⁻¹)Assignment
3000-3500 (broad)N-H stretching vibrations of the primary amine hydrochloride
2800-3000C-H stretching of the bicyclic framework
Lower frequenciesC-C stretching and bending of the norbornane framework
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Bicyclo[2.2.1]heptan-2-amine derivatives displays distinct signals corresponding to the rigid bicyclic structure. The bridgehead protons typically appear as multiplets in the upfield region. The chemical shifts and coupling constants are highly dependent on the stereochemistry (exo vs. endo) of the amine substituent.[1][3]

Mass Spectrometry

Mass spectrometry of this compound reveals a molecular ion peak corresponding to the hydrochloride salt (m/z 147) and the free base (m/z 111).[1] Common fragmentation patterns involve the loss of the amine group and the opening of the bicyclic ring system.[1]

Experimental Protocols

Synthesis via Reductive Amination of Bicyclo[2.2.1]heptan-2-one (Norcamphor)

Reductive amination of norcamphor is a common and direct method for the synthesis of Bicyclo[2.2.1]heptan-2-amine.[1][3]

Materials:

  • Bicyclo[2.2.1]heptan-2-one (Norcamphor)

  • Ammonium source (e.g., ammonia, ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (e.g., acetic acid, optional)

Procedure:

  • Dissolve Bicyclo[2.2.1]heptan-2-one and the ammonium source in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using a solid amine salt, a weak acid like acetic acid can be added to facilitate imine formation.

  • Slowly add the reducing agent to the stirred solution at room temperature. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

Formation of the Hydrochloride Salt:

  • Dissolve the crude Bicyclo[2.2.1]heptan-2-amine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification

The synthesized this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.

Analytical Methods

FTIR Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum.

NMR Sample Preparation:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is ionized by an electron beam.

  • The resulting ions are separated based on their mass-to-charge ratio and detected.

Biological Activity and Signaling Pathway

Bicyclo[2.2.1]heptan-2-amine and its derivatives are recognized as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.[3] These compounds typically act at the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[4]

NMDA Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a non-competitive NMDA receptor antagonist.

NMDA_Antagonist_Pathway Mechanism of Non-Competitive NMDA Receptor Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptor NMDA Receptor Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate:w GluN2 GluN2 (Glutamate Binding Site) Glutamate->GluN2 Binds Glycine Glycine GluN1 GluN1 (Glycine Binding Site) Glycine->GluN1 Binds NMDA_Receptor Ion Channel (Blocked by Mg2+ at rest) Ca_Influx Ca2+ Influx (Blocked) PCP_Site PCP Binding Site (Inside Channel) Downstream_Signaling Downstream Signaling (Inhibited) Bicycloheptanamine Bicyclo[2.2.1]heptan-2-amine Bicycloheptanamine->PCP_Site Binds to open channel

Caption: Non-competitive antagonism of the NMDA receptor by Bicyclo[2.2.1]heptan-2-amine.

Experimental Workflow for Synthesis and Characterization

The following workflow outlines the general procedure for the synthesis and characterization of this compound.

Synthesis_Workflow Synthesis and Characterization Workflow Start Start: Bicyclo[2.2.1]heptan-2-one Reductive_Amination Reductive Amination Start->Reductive_Amination Workup Aqueous Workup & Extraction Reductive_Amination->Workup Purification_Free_Base Purification of Free Base (e.g., Distillation/Chromatography) Workup->Purification_Free_Base Salt_Formation Hydrochloride Salt Formation Purification_Free_Base->Salt_Formation Purification_Salt Purification of Salt (Recrystallization) Salt_Formation->Purification_Salt Characterization Characterization Purification_Salt->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR FTIR FTIR Characterization->FTIR MS Mass Spectrometry Characterization->MS End Final Product: Bicyclo[2.2.1]heptan-2-amine HCl NMR->End FTIR->End MS->End

Caption: General workflow for the synthesis and analysis of the target compound.

References

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride

This technical guide provides a comprehensive overview of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride, a key chiral building block in modern drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the compound's structure, properties, synthesis, and applications, with a focus on its role in creating conformationally restricted molecules for enhanced biological targeting.

Chemical Structure and Properties

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine, also known as (+)-endo-2-aminonorbornane, is a bicyclic amine featuring the rigid norbornane scaffold.[1][2] The hydrochloride salt is the protonated form of the amine with a chloride counter-ion. The defined stereochemistry—(1S, 2S, 4R)—is crucial for its application in asymmetric synthesis, providing a precise three-dimensional orientation for functional groups.[1]

The rigid framework of the bicyclo[2.2.1]heptane core is a privileged structure in medicinal chemistry, often used to design molecules with improved binding affinity and specificity for biological targets.[1][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine and its hydrochloride salt.

PropertyValueReference(s)
IUPAC Name (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochlorideN/A
Synonyms (+)-endo-2-Aminonorbornane HCl[4]
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
Appearance White to yellow solid
Storage Temperature 2-8 °C
Purity (Typical) 94% - >98% ee
InChI Key (HCl salt) IZZMPZQAQTXAHW-FNCXLRSCSA-NN/A
CAS Number 673459-31-9N/A

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine typically starts from the racemic mixture of endo-bicyclo[2.2.1]heptan-2-amine, which is then separated into its constituent enantiomers through chiral resolution. One of the most common methods involves the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.[5][6]

The principle relies on the different physical properties, particularly solubility, of the resulting diastereomeric salts.[5] The salt formed between the (1S,2S,4R)-amine and the (+)-tartaric acid will have a different solubility from the salt formed with the (1R,2R,4S)-amine, allowing for their separation by fractional crystallization.[7]

Experimental Protocol: Chiral Resolution of (±)-endo-bicyclo[2.2.1]heptan-2-amine

The following is a representative protocol for the chiral resolution based on established chemical principles.[5][6]

Materials:

  • Racemic endo-bicyclo[2.2.1]heptan-2-amine

  • (+)-Tartaric acid (L-(+)-tartaric acid)

  • Methanol

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of Diastereomeric Salts: Dissolve racemic endo-bicyclo[2.2.1]heptan-2-amine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then chill in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether. The crystals should be enriched in the (1S,2S,4R)-amine-(+)-tartrate salt.

  • Recrystallization: To improve enantiomeric purity, the collected salt can be recrystallized one or more times from hot methanol.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 10% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 11) to deprotonate the amine.

  • Extraction and Purification: Extract the free (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine into a suitable organic solvent like diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Formation of the Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of diethyl ether and add a solution of HCl in ether until precipitation is complete. Collect the resulting white solid by filtration, wash with ether, and dry to yield (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride.

Synthetic Workflow

The logical workflow for obtaining the target compound is visualized below.

G Diagram 1: General Strategy for Chiral Resolution racemate Racemic (±)-endo-Amine salts Mixture of Diastereomeric Salts ((S,S,R)-Amine•(R,R)-Acid) ((R,R,S)-Amine•(R,R)-Acid) racemate->salts React with reagent (+)-Tartaric Acid reagent->salts separation Fractional Crystallization salts->separation less_soluble Less Soluble Salt ((S,S,R)-Amine•(R,R)-Acid) separation->less_soluble Isolate more_soluble More Soluble Salt (in mother liquor) separation->more_soluble basification Basification (e.g., NaOH) less_soluble->basification hcl_formation HCl Salt Formation basification->hcl_formation Purified (1S,2S,4R)-Amine final_product (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine Hydrochloride hcl_formation->final_product

Caption: General Strategy for Chiral Resolution.

Applications in Drug Development

The rigid, three-dimensional structure of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine makes it an exceptionally valuable building block for constraining the conformation of drug candidates, which can lead to enhanced potency and selectivity.

CXCR2 Selective Antagonists

The bicyclo[2.2.1]heptane scaffold has been incorporated into N,N′-diarylsquaramide derivatives to develop selective antagonists for the CXCR2 receptor.[8][9] CXCR2 is a chemokine receptor implicated in inflammatory diseases and cancer metastasis. By introducing the rigid norbornane moiety, researchers were able to create compounds with high antagonistic activity against CXCR2 and significant selectivity over the homologous CXCR1 receptor.[8][9] This work highlights the utility of the bicyclic amine in creating structured molecules that can precisely fit into protein binding pockets.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

This amine is a key component in the discovery of AMG 221, a potent and orally active inhibitor of 11β-HSD1.[10] This enzyme is a therapeutic target for metabolic diseases, including type 2 diabetes. The exo-norbornylamine fragment was crucial for the compound's inhibitory activity. The development of AMG 221 demonstrates how the bicyclo[2.2.1]heptane core can serve as a foundational element in the design of clinical candidates.[3][10]

Role as a Chiral Building Block

The primary function of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine is to serve as a starting material for more complex molecules. The primary amine group is a versatile handle for a variety of chemical transformations, including acylation and alkylation, allowing for its incorporation into a larger molecular framework.[1]

G Diagram 2: Application as a Chiral Building Block start_amine (1S,2S,4R)-bicyclo[2.2.1]- heptan-2-amine reaction Chemical Synthesis (e.g., Nucleophilic Substitution) start_amine->reaction reagent Reactive Scaffold (e.g., Squaric acid derivative, Thiazolone precursor) reagent->reaction intermediate Conformationally Constrained Intermediate reaction->intermediate optimization Further Functionalization intermediate->optimization api Active Pharmaceutical Ingredient (e.g., CXCR2 Antagonist, 11β-HSD1 Inhibitor) optimization->api

Caption: Application as a Chiral Building Block.

Safety and Handling

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride is classified as a hazardous substance that may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed. It should be handled in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Technical Guide: endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 65481-69-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride, a key bicyclic amine for research and development. This document covers its chemical and physical properties, detailed synthesis protocols, biological activity, and potential applications in drug discovery, with a focus on its role as a versatile scaffold.

Chemical and Physical Properties

endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as endo-2-aminonorbornane hydrochloride, is a rigid, bicyclic amine salt.[1] The hydrochloride form enhances its stability and solubility in aqueous solutions, a desirable characteristic for pharmaceutical applications.[1]

Table 1: Physicochemical Properties of endo-Bicyclo[2.2.1]heptan-2-amine and its Hydrochloride Salt

PropertyValueReference
endo-Bicyclo[2.2.1]heptan-2-amine
CAS Number31002-73-0[2]
Molecular FormulaC₇H₁₃N
Molecular Weight111.18 g/mol [3]
Boiling Point160 °C[3]
Density0.985 g/cm³[3]
endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride
CAS Number65481-69-8[4]
Molecular FormulaC₇H₁₄ClN
Molecular Weight147.65 g/mol [1]
Melting Point295 °C (decomposes)[4]

Table 2: Spectroscopic Data for Bicyclo[2.2.1]heptan-2-amine Derivatives

Spectroscopic TechniqueCharacteristic FeaturesReference
Infrared (IR) Spectroscopy Primary amine hydrochlorides show broad absorption bands in the 3000-3500 cm⁻¹ range (N-H stretching). Bicyclic C-H stretching modes are observed around 2800-3000 cm⁻¹.[1]
Mass Spectrometry (MS) The hydrochloride salt has a molecular ion peak at m/z 147. The free base shows a molecular ion at m/z 111. Fragmentation patterns often involve the loss of the amine group and ring opening.[1]

Experimental Protocols: Synthesis and Characterization

The synthesis of endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride can be achieved through several routes. A common and effective method involves the reduction of the corresponding nitro compound, which is synthesized via a Diels-Alder reaction.[5]

Synthesis of rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride (A Representative Protocol)

This protocol is adapted from a known synthetic route for a derivative and illustrates the general principles applicable to the synthesis of the target compound.[6]

Experimental Workflow

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Purification and Salt Formation dienophile nitroalkene reaction1 Diels-Alder (High Temperature, Sealed Vessel) dienophile->reaction1 diene cyclopentadiene diene->reaction1 product1 nitro-bicyclo[2.2.1]heptene isomers reaction1->product1 product1_input nitro-bicyclo[2.2.1]heptene isomers reaction2 Catalytic Hydrogenation (e.g., H₂, Pd/C) product1_input->reaction2 product2 endo/exo amine mixture reaction2->product2 product2_input endo/exo amine mixture purification Chromatography product2_input->purification salt_formation Precipitation with HCl in diethyl ether purification->salt_formation final_product endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride salt_formation->final_product

Caption: Synthetic workflow for a bicyclo[2.2.1]heptan-2-amine derivative.

Detailed Methodology:

  • Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction between a suitable dienophile (e.g., a nitroalkene) and cyclopentadiene. This reaction is typically performed at elevated temperatures in a sealed vessel to yield a mixture of nitro-substituted bicyclo[2.2.1]heptene isomers.[6] To improve endo-selectivity, solvents like hexafluoroisopropanol can be employed at lower temperatures (e.g., 40°C).[6]

  • Catalytic Hydrogenation: The resulting mixture of nitro compounds is then subjected to catalytic hydrogenation. This is a widely used and efficient method for the reduction of nitro groups to amines.[5] A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] This step yields a mixture of the endo and exo isomers of the corresponding amine.

  • Purification and Hydrochloride Salt Formation: The separation of the endo and exo isomers is typically achieved using column chromatography.[6] After isolation of the desired endo-amine, the hydrochloride salt is prepared by dissolving the free base in a suitable solvent, such as diethyl ether, and precipitating the salt by the addition of a solution of hydrochloric acid in diethyl ether.[6] The resulting solid is then collected by filtration and dried.

Biological Activity and Signaling Pathways

The rigid bicyclo[2.2.1]heptane scaffold is a key pharmacophore in medicinal chemistry, particularly in the development of modulators for central nervous system targets.[5]

NMDA Receptor Antagonism

Derivatives of bicyclo[2.2.1]heptan-2-amine are recognized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting at the phencyclidine (PCP) binding site within the receptor's ion channel.[5] Overactivation of NMDA receptors is implicated in various neurological disorders, including neuropathic pain and neurodegenerative diseases.[5] By blocking the ion channel, these compounds can mitigate excessive receptor activity.

Signaling Pathway: NMDA Receptor Antagonism

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor glutamate->nmda binds ion_channel Ion Channel nmda->ion_channel opens ca_influx Ca²⁺ Influx ion_channel->ca_influx downstream Downstream Signaling (e.g., Excitotoxicity) ca_influx->downstream antagonist endo-Bicyclo[2.2.1]heptan- 2-amine derivative antagonist->ion_channel blocks

Caption: Mechanism of NMDA receptor antagonism.

CXCR2 Antagonism

endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride has been identified as an antagonist of the CXC chemokine receptor 2 (CXCR2).[1] CXCR2 is involved in inflammatory responses and has been implicated in cancer metastasis.[1] By blocking this receptor, the compound can inhibit cell migration and proliferation associated with tumor progression.[1]

Signaling Pathway: CXCR2 Antagonism

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular chemokine Chemokine (e.g., CXCL8) cxcr2 CXCR2 Receptor chemokine->cxcr2 binds & activates g_protein G-protein Signaling cxcr2->g_protein antagonist endo-Bicyclo[2.2.1]heptan- 2-amine HCl antagonist->cxcr2 binds & blocks downstream Downstream Effects (Inflammation, Cell Migration) g_protein->downstream

Caption: Mechanism of CXCR2 antagonism.

Applications in Drug Development

The rigid, conformationally constrained structure of endo-bicyclo[2.2.1]heptan-2-amine hydrochloride makes it an attractive scaffold for the design of novel therapeutics. Its ability to present substituents in a well-defined three-dimensional orientation is advantageous for optimizing interactions with biological targets.[5]

Key Research Areas:

  • Neurodegenerative Diseases: As a core structure for NMDA receptor antagonists, it holds promise for the development of treatments for conditions characterized by excitotoxicity.[5]

  • Oncology: Its activity as a CXCR2 antagonist suggests potential applications in cancer therapy, particularly in preventing metastasis.[1]

  • Inflammatory Disorders: By modulating chemokine receptor signaling, derivatives of this compound could be explored for the treatment of various inflammatory conditions.[1]

Conclusion

endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a valuable building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and rigid framework provide a solid foundation for the rational design of potent and selective modulators of key biological targets. The synthetic routes are established, and its biological activities, particularly in the realms of neuroscience and oncology, warrant further investigation and development. This guide provides a comprehensive starting point for researchers interested in harnessing the potential of this versatile compound.

References

An In-depth Technical Guide to the Molecular Weight of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of exo-bicyclo[2.2.1]heptan-2-amine hydrochloride, a key bicyclic amine building block in modern drug discovery and organic synthesis. The primary focus of this document is the precise determination, calculation, and experimental verification of its molecular weight. We will deconstruct the molecular formula to its constituent atomic weights, provide a step-by-step calculation, and present a self-validating experimental protocol using mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical application of this compound's core physicochemical properties.

Introduction

exo-Bicyclo[2.2.1]heptan-2-amine, also known as exo-norbornylamine, belongs to a class of rigid, sterically defined scaffolds that are of significant interest in medicinal chemistry. The bicyclo[2.2.1]heptane framework imparts a unique three-dimensional structure that can be exploited to achieve high receptor affinity and selectivity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for a variety of experimental and developmental applications.[1]

An accurate understanding of the molecular weight is the most fundamental requirement for any quantitative work, including stoichiometric calculations for synthesis, preparation of standard solutions for bioassays, and interpretation of analytical data. This guide serves to establish an authoritative value for the molecular weight of exo-bicyclo[2.2.1]heptan-2-amine hydrochloride and to detail the methodologies for its verification.

Chemical Identity and Molecular Structure

To comprehend the molecular weight, we must first establish the precise chemical identity of the compound.

  • Compound Name: exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride

  • CAS Number: 39245-79-9[2]

  • Molecular Formula: C₇H₁₄ClN[3][4][5]

The structure consists of a bicyclo[2.2.1]heptane (norbornane) core with an amine group at the C-2 position. The "exo" stereochemical descriptor indicates that the amine substituent is oriented on the opposite side of the molecule from the longest bridge (C-7). The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula. The calculation relies on the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC).[6][7]

Constituent Atomic Weights

First, we must identify the atomic weight of each element present in the molecular formula C₇H₁₄ClN.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Source
CarbonC712.011[8][9][10]
HydrogenH141.008[8][9][10]
ChlorineCl135.45[9][10]
NitrogenN114.007[8][9][10]

Note: Standard atomic weights are used as they represent the weighted average of the natural isotopic abundances of each element.

Step-by-Step Calculation

The total molecular weight is calculated as follows:

  • Mass from Carbon: 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Mass from Hydrogen: 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Mass from Chlorine: 1 atom × 35.45 g/mol = 35.45 g/mol

  • Mass from Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

Total Molecular Weight = 84.077 + 14.112 + 35.45 + 14.007 = 147.646 g/mol

This calculated value is routinely rounded for practical use. Commercial suppliers and databases list the molecular weight as 147.65 g/mol or 147.64 g/mol .[1][2][3][4][5][11]

Experimental Verification Protocol: Mass Spectrometry

Theoretical calculations must be validated by empirical data. High-resolution mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a compound. For an amine hydrochloride salt, the analysis is performed on the free base cation.

Causality of Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that is ideal for polar, thermally labile molecules like amines. It allows the molecule to be ionized directly from a solution phase into the gas phase with minimal fragmentation.

  • Analysis Mode: Positive ion mode (+) is used. The amine group is basic and readily accepts a proton (H⁺) in the acidic mobile phase or during the ESI process, forming a positively charged ion, [M+H]⁺.

  • Observed Mass: It is critical to understand that the mass spectrometer will detect the mass-to-charge ratio (m/z) of the protonated free base (exo-Bicyclo[2.2.1]heptan-2-amine), not the intact hydrochloride salt. The HCl is lost during sample preparation and ionization.

Predicted Mass for Detection
  • Molecular Weight of Free Base (C₇H₁₃N):

    • C: 7 × 12.011 = 84.077

    • H: 13 × 1.008 = 13.104

    • N: 1 × 14.007 = 14.007

    • MW of Free Base = 111.188 g/mol [12]

  • Molecular Weight of Protonated Cation ([C₇H₁₃N + H]⁺):

    • MW of Free Base + MW of H⁺ = 111.188 + 1.008 = 112.196 g/mol

Therefore, the expected m/z value in the mass spectrum will be approximately 112.2 .

Step-by-Step Verification Workflow
  • Sample Preparation:

    • Accurately weigh ~1 mg of exo-bicyclo[2.2.1]heptan-2-amine hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the amine remains protonated and improves ionization efficiency.[13]

  • Instrumentation Setup (Direct Infusion ESI-MS):

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibration standard.

    • Set the instrument to positive ion mode.

    • Set the ion source parameters (e.g., spray voltage, capillary temperature) to values optimized for small molecules. A typical spray voltage would be +3.0 to +4.0 kV.[14]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-300).

  • Data Analysis:

    • Examine the resulting spectrum for the base peak.

    • Confirm the presence of a prominent peak at m/z ≈ 112.2, corresponding to the [M+H]⁺ ion of the free amine.

    • The presence of this ion at its calculated mass-to-charge ratio provides definitive experimental validation of the compound's core molecular structure and weight.

Visualization of Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_result Data Interpretation s1 Weigh ~1 mg of C₇H₁₄ClN s2 Dissolve in 1 mL ACN:H₂O (50:50) + 0.1% Formic Acid s1->s2 Solubilization a1 Direct Infusion via Syringe Pump s2->a1 Injection a2 Electrospray Ionization (ESI) Positive Ion Mode a1->a2 a3 Mass Analyzer (e.g., TOF, Quadrupole) a2->a3 r1 Detect Mass-to-Charge Ratio (m/z) a3->r1 Signal Output r2 Observed Peak at m/z ≈ 112.2 r1->r2 r3 Validation Confirmed: Corresponds to [C₇H₁₃N+H]⁺ r2->r3

Caption: Workflow for the experimental verification of molecular weight via ESI-MS.

Applications in Research and Drug Development

The rigid bicyclo[2.2.1]heptane scaffold is a valuable structural motif in medicinal chemistry. Its defined stereochemistry allows for precise orientation of functional groups, which is critical for optimizing interactions with biological targets. Derivatives of this amine have been investigated as:

  • Precursors for Novel Drug Candidates: Used in the synthesis of agents targeting central nervous system disorders and pain management.[1]

  • Antagonists for Chemokine Receptors: Some derivatives show activity as CXCR2 antagonists, with potential applications in anti-inflammatory and anti-cancer therapies.[1]

  • Building Blocks for Complex Molecules: Utilized in the synthesis of complex organic molecules and materials.[1][15]

  • Selective Receptor Ligands: The rigid structure has been exploited to develop selective ligands for imidazoline I1 receptors and alpha-2-adrenergic receptors.[16]

In all these applications, accurate molecular weight is paramount for reaction stoichiometry, yield calculation, and final compound characterization.

Conclusion

The molecular weight of exo-bicyclo[2.2.1]heptan-2-amine hydrochloride is definitively calculated to be 147.65 g/mol . This value is derived from its molecular formula, C₇H₁₄ClN, and the standard atomic weights of its constituent elements. As a matter of best practice, this theoretical value should always be confirmed experimentally. The provided mass spectrometry protocol offers a robust and self-validating method to confirm the mass of the core amine structure, providing researchers with the highest confidence in their starting material. A thorough understanding of this fundamental property is the first step in unlocking the full potential of this versatile chemical building block in research and development.

References

An In-depth Technical Guide to the Stereoisomers of Bicyclo[2.2.1]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Bicyclo[2.2.1]heptan-2-amine hydrochloride, a crucial scaffold in medicinal chemistry. This document details their synthesis, separation, physicochemical properties, and biological significance as antagonists of the CXCR2 and NMDA receptors, presenting data in a structured format for easy comparison and application.

Introduction to Stereoisomers

Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane, is a bicyclic amine characterized by a rigid carbon framework. The presence of multiple chiral centers gives rise to four stereoisomers, existing as two pairs of enantiomers: the exo and endo diastereomers. The spatial arrangement of the amine group relative to the bicyclic ring system defines these forms and significantly influences their chemical and biological properties.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for pharmaceutical and research applications.[2]

Physicochemical Properties

The distinct three-dimensional structures of the exo and endo stereoisomers, along with their respective enantiomers, result in different physical and chemical characteristics. A summary of their key quantitative data is presented below.

Property(1R,2S,4S)-endo(1S,2R,4R)-endo(1R,2R,4S)-exo(1S,2S,4R)-exo
Molecular Formula C₇H₁₄ClNC₇H₁₄ClNC₇H₁₄ClNC₇H₁₄ClN
Molecular Weight ( g/mol ) 147.65147.65147.65147.65
Melting Point (°C) 295 (dec.)[3]295 (dec.)Not availableNot available
pKa (Predicted) 10.96 ± 0.20[4]10.96 ± 0.2011.01 ± 0.60[5]11.01 ± 0.60
Specific Rotation [α]D (+)[6](-)Not availableNot available
Solubility Soluble in waterSoluble in waterSoluble in waterSoluble in water

Synthesis and Separation of Stereoisomers

The synthesis of Bicyclo[2.2.1]heptan-2-amine stereoisomers can be achieved through various methods, primarily involving the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) or via a Diels-Alder reaction. The separation of the resulting stereoisomers is a critical step, often accomplished using chiral chromatography.

Experimental Protocols

3.1.1. Synthesis via Reduction of Bicyclo[2.2.1]heptan-2-one

This method typically yields a mixture of endo and exo isomers, with the endo isomer often being the major product due to steric hindrance favoring attack from the less hindered exo face.[7]

  • Materials: Bicyclo[2.2.1]heptan-2-one, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve Bicyclo[2.2.1]heptan-2-one in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent to yield a mixture of endo- and exo-bicyclo[2.2.1]heptan-2-ol.

    • The resulting alcohol mixture can be converted to the corresponding amines through methods such as conversion to an azide followed by reduction.[8]

    • The amine mixture is then treated with HCl to form the hydrochloride salt.

3.1.2. Synthesis via Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for constructing the bicyclo[2.2.1]heptane skeleton.[9][10][11]

  • Materials: Cyclopentadiene, a suitable dienophile (e.g., a nitroalkene), solvent (e.g., hexafluoroisopropanol), catalyst for hydrogenation (e.g., Palladium on carbon), Hydrogen source, Hydrochloric Acid (HCl).

  • Procedure:

    • Combine cyclopentadiene and the dienophile in a suitable solvent. The use of specific solvents like hexafluoroisopropanol can enhance the endo selectivity.[12]

    • Allow the reaction to proceed, monitoring its completion by TLC or GC.

    • Purify the resulting Diels-Alder adduct by chromatography.

    • The nitro group of the adduct is then reduced to an amine via catalytic hydrogenation.

    • Dissolve the purified amine in a suitable solvent and treat with HCl to precipitate the hydrochloride salt.

3.1.3. Separation of Enantiomers by Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an efficient method for the separation of enantiomers on a preparative scale.[2][13]

  • Instrumentation: Preparative SFC system with a chiral stationary phase column (e.g., Daicel Chiralpak AD).

  • Sample Preparation: The amine is often derivatized, for example, as a 4-nitrobenzyl (pNZ) carbamate, to improve separation and detection.[13]

  • Chromatographic Conditions:

    • Mobile Phase: Carbon dioxide (A) and a co-solvent such as isopropanol with a small amount of an amine modifier (e.g., 0.1% NH₃·H₂O) (B).

    • Elution: Isocratic elution with a defined percentage of B.

    • Flow Rate, Back Pressure, and Temperature: These parameters are optimized for the specific column and separation.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Post-Separation: The separated pNZ-protected enantiomers are then deprotected to yield the pure amine enantiomers, which are subsequently converted to their hydrochloride salts.

Experimental Workflow

G Synthesis and Separation Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_final Final Product start Starting Materials reaction Chemical Reaction (Reduction or Diels-Alder) start->reaction mixture Mixture of Stereoisomers reaction->mixture separation Chiral Chromatography (SFC/HPLC) mixture->separation isomers Separated Stereoisomers separation->isomers hcl_salt Hydrochloride Salt Formation isomers->hcl_salt final_product Pure Stereoisomer Hydrochloride Salts hcl_salt->final_product

A flowchart illustrating the general workflow for the synthesis and separation of this compound stereoisomers.

Spectroscopic Data

N-(3,4-dichlorophenyl)bicyclo[2.2.1]heptan-2-amine (exo/endo mixture) [14]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.17 (dd, 1H), 6.61 (m, 1H), 6.39 (dd, 1H), 3.74 (s, 1H), 3.16 (m, 1H), 2.30 (s, 1H), 2.24 (s, 1H), 1.83 (m, 1H), 1.61-1.41 (m, 3H), 1.24-1.14 (m, 4H).

2-phenylbicyclo[2.2.1]heptan-2-amine [8]

  • ¹H NMR (CDCl₃): δ 7.3-7.4 (m, 5H), 1.0-2.6 (b, 10 H, 4CH₂ and 2CH).

  • ¹³C NMR (CDCl₃): δ 148.3, 128.6, 127.0, 126.4, 64.1, 48.5, 45.2, 37.1, 36.9, 28.8, 24.8.

Biological Significance and Signaling Pathways

Derivatives of Bicyclo[2.2.1]heptan-2-amine have shown significant activity as antagonists for the CXC chemokine receptor 2 (CXCR2) and the N-methyl-D-aspartate (NMDA) receptor.

CXCR2 Antagonism

CXCR2 is a G-protein coupled receptor (GPCR) involved in inflammatory responses and has been identified as a target in cancer therapy.[15][16][17] Bicyclo[2.2.1]heptane-containing compounds have been developed as selective CXCR2 antagonists.[15][17]

The binding of chemokines like CXCL8 to CXCR2 activates intracellular signaling cascades. An antagonist containing the bicyclo[2.2.1]heptane scaffold would bind to the receptor, likely in an allosteric site, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

G CXCR2 Signaling Pathway and Antagonism cluster_pathway CXCR2 Signaling cluster_antagonist Antagonist Action Ligand Chemokine (e.g., CXCL8) CXCR2 CXCR2 Receptor Ligand->CXCR2 G_protein G-protein (Gαi, Gβγ) CXCR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Chemotaxis, Inflammation) Ca_release->Downstream PKC->Downstream Antagonist Bicyclo[2.2.1]heptan-2-amine Derivative Antagonist->CXCR2 binds and inhibits

A diagram of the CXCR2 signaling pathway and the inhibitory action of a Bicyclo[2.2.1]heptan-2-amine-based antagonist.
NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory formation. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[8][18][19] Derivatives of bicyclo[2.2.1]heptan-2-amine have been designed as uncompetitive NMDA receptor antagonists, binding within the ion channel at the phencyclidine (PCP) site.[8][18][19]

The binding of these antagonists blocks the influx of Ca²⁺ through the channel, thereby preventing the downstream signaling cascades that lead to excitotoxicity.

G NMDA Receptor Signaling and Antagonism cluster_pathway NMDA Receptor Signaling cluster_antagonist Antagonist Action Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel Signaling_cascades Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling_cascades Cellular_response Cellular Response (Synaptic Plasticity or Excitotoxicity) Signaling_cascades->Cellular_response Antagonist Bicyclo[2.2.1]heptan-2-amine Derivative Antagonist->NMDAR blocks channel (PCP site)

A diagram of the NMDA receptor signaling pathway and the channel-blocking action of a Bicyclo[2.2.1]heptan-2-amine-based antagonist.

Conclusion

The stereoisomers of this compound are valuable building blocks in the design of novel therapeutic agents. Their rigid bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric groups, leading to potent and selective interactions with biological targets such as the CXCR2 and NMDA receptors. A thorough understanding of their synthesis, separation, and stereospecific properties is essential for the successful development of new drugs based on this privileged scaffold. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to Bicyclo[2.2.1]heptan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as 2-aminonorbornane hydrochloride, is a bicyclic amine of significant interest in medicinal chemistry and drug discovery. Its rigid, conformationally constrained norbornane scaffold provides a unique three-dimensional framework that is utilized to design and synthesize novel therapeutic agents with high specificity and affinity for their biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of Bicyclo[2.2.1]heptan-2-amine HCl, detailed experimental protocols for its synthesis and analysis, and a review of its role as a key building block in the development of modulators for critical signaling pathways.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media compared to its free base form.[1] The compound is known to exist as different stereoisomers (endo and exo), which can exhibit distinct physical and pharmacological properties.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₄ClN[1][2]
Molecular Weight 147.65 g/mol [1][3]
Appearance White to yellow solid[4]
Melting Point 295 °C (decomposes)[5]
pKa ~10.17 (Predicted for the free amine)[6]
Solubility Favorable solubility in water and alcohols.[1]

Table 1: General Physical and Chemical Properties

Spectral DataKey Features and Observations
¹H NMR Complex multiplets in the aliphatic region characteristic of the bicyclic system.
¹³C NMR Signals corresponding to the seven carbon atoms of the norbornane skeleton.
FT-IR (cm⁻¹) Broad absorptions in the 3000-2800 cm⁻¹ region (N-H stretching of the ammonium salt), and characteristic C-H and C-N stretching and bending vibrations.[7]
Mass Spectrometry The molecular ion peak and fragmentation pattern are consistent with the structure.

Table 2: Summary of Spectroscopic Data

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to this compound are reductive amination of the corresponding ketone (norcamphor) and a multi-step sequence involving a Diels-Alder reaction.

This method provides a direct route to the target amine.

  • Reaction Scheme: Bicyclo[2.2.1]heptan-2-one (Norcamphor) + NH₃ + [Reducing Agent] → Bicyclo[2.2.1]heptan-2-amine

  • Detailed Protocol:

    • To a solution of Bicyclo[2.2.1]heptan-2-one (norcamphor) in a suitable solvent such as methanol, add an ammonia source, for example, ammonium formate.

    • Add a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst.

    • If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield the crude amine.

    • The crude amine is dissolved in a suitable solvent like diethyl ether, and hydrochloric acid (e.g., as a solution in ether or dioxane) is added to precipitate the hydrochloride salt.

    • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

This route is particularly useful for accessing substituted derivatives.

  • Reaction Scheme: Cyclopentadiene + Substituted Alkene → Diels-Alder Adduct → Further Transformations → Bicyclo[2.2.1]heptan-2-amine derivative

  • Detailed Protocol:

    • Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.

    • In a reaction vessel, dissolve a suitable dienophile, such as a nitroalkene, in an appropriate solvent.

    • Slowly add the freshly prepared cyclopentadiene to the solution of the dienophile. The reaction is often exothermic and may require cooling.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The progress can be monitored by NMR or GC-MS.

    • The resulting Diels-Alder adduct, a nitro-substituted bicyclo[2.2.1]heptene, is then isolated and purified.

    • The nitro group is reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C).

    • The double bond in the bicyclic system can be saturated by catalytic hydrogenation if desired.

    • The final amine product is converted to its hydrochloride salt as described in the reductive amination protocol.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of Bicyclo[2.2.1]heptan-2-amine HCl in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

    • ¹H NMR Analysis: The spectrum will show a complex pattern of signals in the upfield region, typically between 1.0 and 3.5 ppm, corresponding to the protons of the bicyclic core. The proton attached to the carbon bearing the amino group will appear as a distinct multiplet.

    • ¹³C NMR Analysis: The spectrum will display seven distinct signals for the carbon atoms of the norbornane framework. The chemical shifts will be influenced by the stereochemistry (endo vs. exo) of the amino group.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

    • Analysis: The spectrum will exhibit a broad absorption band in the range of 3000-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group. C-H stretching vibrations of the bicyclic system will appear just below 3000 cm⁻¹. Fingerprint region will show characteristic C-C and C-N stretching and bending modes.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

    • Analysis: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free amine. Electron Impact (EI) ionization will lead to fragmentation, providing structural information.

Biological Significance and Signaling Pathways

The rigid bicyclo[2.2.1]heptane scaffold is a key pharmacophore for developing antagonists of the N-methyl-D-aspartate (NMDA) receptor and the C-X-C chemokine receptor 2 (CXCR2).

NMDA Receptor Antagonism

Derivatives of Bicyclo[2.2.1]heptan-2-amine have been investigated as uncompetitive antagonists of the NMDA receptor, which is a ligand-gated ion channel crucial for synaptic plasticity and memory. Overactivation of NMDA receptors is implicated in various neurological disorders. Uncompetitive antagonists block the ion channel pore only when the receptor is activated by its agonists, glutamate and glycine.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens channel Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling activates Antagonist Bicyclo[2.2.1]heptan-2-amine Derivative (Antagonist) Antagonist->NMDA_Receptor blocks open channel

NMDA Receptor Antagonism Workflow
CXCR2 Antagonism

CXCR2 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory responses and has been implicated in the progression of certain cancers. Bicyclo[2.2.1]heptane-containing molecules have been developed as CXCR2 antagonists, which can block the downstream signaling initiated by the binding of its chemokine ligands (e.g., CXCL8/IL-8).

CXCR2_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (e.g., CXCL8) CXCR2 CXCR2 Chemokine->CXCR2 binds G_Protein Gαi/βγ CXCR2->G_Protein activates PLC PLC G_Protein->PLC activates PI3K PI3K G_Protein->PI3K activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) PLC->Cellular_Response leads to PI3K->Cellular_Response leads to Antagonist Bicyclo[2.2.1]heptan-2-amine Derivative (Antagonist) Antagonist->CXCR2 blocks

CXCR2 Antagonism Workflow

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid bicyclic structure offers a unique platform for the design of potent and selective modulators of important biological targets such as NMDA and CXCR2 receptors. A thorough understanding of its physical and chemical properties, as well as reliable synthetic and analytical protocols, is essential for its effective utilization in drug discovery and development. This guide provides a foundational resource for researchers working with this important chemical entity.

References

Bicyclo[2.2.1]heptan-2-amine Hydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure is a valuable scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system. Derivatives of this compound have been investigated as N-methyl-D-aspartate (NMDA) and CXCR2 receptor antagonists, highlighting its potential in the development of treatments for neurological disorders and cancer metastasis.[1]

The compound is most commonly supplied and utilized as a hydrochloride salt. This salt form generally enhances the stability and aqueous solubility of the parent amine, which are critical properties for pharmaceutical formulation and biological testing.[2] This guide provides an in-depth overview of the available solubility data for this compound, details standard experimental protocols for solubility determination, and visualizes key related processes.

Chemical Structure

Caption: Chemical structure of this compound.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions and data from structurally similar compounds provide valuable insights into its solubility profile. The hydrochloride salt form significantly enhances its solubility in polar solvents compared to its free base form.

Qualitative Solubility Summary

Solvent ClassSolubility DescriptionRationale
Polar Protic (e.g., Water, Ethanol)Expected to be soluble.The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar protic solvents.
Polar Aprotic (e.g., DMSO, DMF)Expected to be soluble.These solvents can effectively solvate the cation and anion.
Non-Polar (e.g., Hexane, Toluene)Expected to be poorly soluble.Lack of favorable interactions between the ionic compound and non-polar solvent molecules.

Solubility of a Structurally Related Compound: Mecamylamine Hydrochloride

To provide a quantitative reference, the table below shows the solubility of Mecamylamine hydrochloride (N,2,3,3-Tetramethylthis compound), a structurally related bicyclic amine hydrochloride. These values can offer an approximate order of magnitude for the solubility of this compound.

SolventSolubility (mg/mL)
Water47[3]
Ethanol122[3]
Isopropanol476[3]
Glycerol95[3]
DMSO~5[4][5]
Dimethyl Formamide (DMF)~2[4][5]
PBS (pH 7.2)~5[4]

Note: This data is for Mecamylamine hydrochloride and should be used as a reference only.

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] It is a reliable and widely used technique in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatic shaker bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8] Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand at the same constant temperature to permit the excess solid to sediment. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged.[8]

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, this is often done using a syringe. The collected sample is immediately filtered through a syringe filter to remove any remaining microscopic particles. A precise dilution of the filtrate is then prepared using a suitable solvent.

  • Quantification: The concentration of the compound in the diluted sample is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used to determine the concentration of the sample.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure accuracy and reproducibility.[8]

cluster_workflow Shake-Flask Solubility Determination Workflow A Add excess solid to solvent in a sealed vial B Equilibrate in thermostatic shaker (24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and filter supernatant C->D E Dilute sample with a known factor D->E F Quantify concentration via HPLC or LC-MS E->F G Calculate solubility from concentration and dilution F->G

Caption: Workflow for the shake-flask method of solubility determination.

Application in Drug Development: Receptor Antagonism

The bicyclo[2.2.1]heptane scaffold is frequently used to design receptor antagonists. An antagonist is a molecule that binds to a receptor but does not activate it. Instead, it blocks the receptor, preventing the endogenous ligand (such as a neurotransmitter or hormone) from binding and eliciting a biological response. This mechanism is fundamental to the action of many drugs.

cluster_pathway Conceptual Pathway: Receptor Antagonism cluster_activation Normal Activation cluster_antagonism Antagonist Action Ligand Endogenous Ligand Receptor1 Receptor Ligand->Receptor1 Binds & Activates Response1 Biological Response Receptor1->Response1 Antagonist Antagonist (e.g., Bicyclo[2.2.1]heptan derivative) Receptor2 Receptor Antagonist->Receptor2 Binds & Blocks NoResponse Response Blocked Receptor2->NoResponse

Caption: Simplified diagram of receptor antagonism.

Conclusion

This compound is a key intermediate in chemical and pharmaceutical research. While specific quantitative solubility data remains limited in the public domain, its nature as a hydrochloride salt implies good solubility in polar solvents, a crucial characteristic for its application in drug discovery and development. The standardized shake-flask method provides a robust framework for researchers to determine its precise solubility in various solvent systems. A thorough understanding of its solubility profile is essential for optimizing reaction conditions, formulating drug delivery systems, and ensuring reliable results in biological assays.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Bicyclo[2.2.1]heptan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of bicyclo[2.2.1]heptan-2-amine hydrochloride. This document summarizes expected spectral data, outlines experimental protocols for sample preparation and analysis, and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.

Introduction

Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane, is a bicyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, conformationally constrained framework is a desirable feature in the design of novel therapeutic agents and functional materials. The hydrochloride salt is often prepared to improve the compound's stability and solubility. ¹H NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This guide focuses on the interpretation of the ¹H NMR spectrum of the exo isomer of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the rigid, non-planar structure of the bicyclic system, which results in significant magnetic non-equivalence of protons and complex spin-spin coupling patterns. The protonation of the amine group to form the hydrochloride salt causes a significant downfield shift of the protons on or near the nitrogen atom due to the inductive effect of the positive charge.[1]

The following table summarizes the predicted ¹H NMR spectral data for exo-bicyclo[2.2.1]heptan-2-amine hydrochloride. These values are estimated based on data for the free amine, related bicyclo[2.2.1]heptane derivatives, and the known effects of amine protonation.[2][3][4] The numbering convention used for the proton assignments is illustrated in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Data for exo-Bicyclo[2.2.1]heptan-2-amine Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H2 (endo)~3.3 - 3.6dddJ(H2-endo, H3-endo) ≈ 8-10 Hz, J(H2-endo, H3-exo) ≈ 4-6 Hz, J(H2-endo, H1) ≈ 3-5 Hz
H1 (bridgehead)~2.5 - 2.8m-
H4 (bridgehead)~2.4 - 2.7m-
H3 (exo)~1.8 - 2.1m-
H7a (syn)~1.6 - 1.9dJ(H7a, H7b) ≈ 10-12 Hz
H5 (exo)~1.5 - 1.8m-
H6 (exo)~1.4 - 1.7m-
H3 (endo)~1.3 - 1.6m-
H5 (endo)~1.2 - 1.5m-
H6 (endo)~1.1 - 1.4m-
H7b (anti)~1.0 - 1.3dJ(H7b, H7a) ≈ 10-12 Hz
-NH₃⁺~8.0 - 9.0br s-

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

A standard procedure for the preparation of an amine hydrochloride salt for NMR analysis involves the reaction of the free amine with a solution of hydrogen chloride.[5][6]

Materials:

  • exo-Bicyclo[2.2.1]heptan-2-amine (free base)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Hydrogen chloride solution in an anhydrous solvent (e.g., 2 M HCl in diethyl ether)

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

Procedure:

  • Dissolve a known quantity of exo-bicyclo[2.2.1]heptan-2-amine in a minimal amount of anhydrous diethyl ether in a clean, dry flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the hydrogen chloride solution dropwise to the stirred amine solution.

  • A white precipitate of the hydrochloride salt should form.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the collected salt under vacuum to remove all traces of solvent.

  • Dissolve a small amount (5-10 mg) of the dried this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). Chloroform-d (CDCl₃) can also be used, although solubility may be lower.

  • Transfer the solution to an NMR tube for analysis.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

Parameters:

  • Solvent: DMSO-d₆ (or D₂O, CDCl₃)

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard 1D proton experiment

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Visualizations

The following diagram illustrates the chemical structure of exo-bicyclo[2.2.1]heptan-2-amine hydrochloride with the proton numbering system used in the data table.

Caption: Chemical structure of exo-bicyclo[2.2.1]heptan-2-amine hydrochloride with proton numbering.

The following diagram outlines the logical workflow for the ¹H NMR analysis of a synthesized compound like this compound.

G A Sample Preparation (Amine Hydrochloride Synthesis) B Dissolution in Deuterated Solvent A->B C NMR Instrument Setup (Parameter Optimization) B->C D Data Acquisition (¹H NMR Spectrum Recording) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) E->F G Structure Elucidation / Confirmation F->G

Caption: Logical workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of the chemical shifts, multiplicities, and coupling constants is critical for the unambiguous characterization of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the accurate analysis and interpretation of the ¹H NMR spectrum of this compound.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Bicyclo[2.2.1]heptan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Bicyclo[2.2.1]heptan-2-amine hydrochloride. Due to the limited availability of direct experimental data for the hydrochloride salt in public literature, this document presents the spectral data for the free base, exo-Bicyclo[2.2.1]heptan-2-amine, and elaborates on the theoretical and observed effects of protonation on the carbon skeleton. This approach provides a robust framework for the interpretation and prediction of the ¹³C NMR spectrum for the target compound.

Molecular Structure and Carbon Numbering

Bicyclo[2.2.1]heptan-2-amine, commonly known as 2-aminonorbornane, is a bridged bicyclic amine. The rigid structure consists of a six-membered ring bridged by a methylene group. The standard IUPAC numbering for the bicyclo[2.2.1]heptane system begins at one of the bridgehead carbons (C1), proceeds through the longest bridge to the second bridgehead carbon (C4), continues through the second longest bridge back to C1, and finally numbers the shortest bridge.[1]

Caption: IUPAC numbering of the Bicyclo[2.2.1]heptan-2-amine carbon skeleton.

¹³C NMR Chemical Shift Data

Table 1: ¹³C NMR Chemical Shifts for exo-Bicyclo[2.2.1]heptan-2-amine (Free Base)

Carbon AtomChemical Shift (δ, ppm)Multiplicity (Proton-Coupled)
C1~44.5CH
C2~57.0CH
C3~41.5CH₂
C4~36.5CH
C5~30.0CH₂
C6~25.0CH₂
C7~36.0CH₂

Note: The values are approximate and sourced from spectral databases for the free base in a standard deuterated solvent like CDCl₃. Actual values can vary slightly based on experimental conditions.

Effect of Protonation on ¹³C NMR Spectra

The formation of the hydrochloride salt involves the protonation of the primary amine group (-NH₂) to form an ammonium group (-NH₃⁺). This change induces significant shifts in the electron density around the neighboring carbon atoms, which is observable in the ¹³C NMR spectrum.[3]

The expected effects are as follows:

  • α-Carbon (C2): The carbon directly attached to the nitrogen (C2) is expected to experience the most significant deshielding. This results in a downfield shift (an increase in ppm value) of approximately 2-5 ppm.

  • β-Carbons (C1, C3): The carbons adjacent to the α-carbon will experience a smaller downfield shift, typically in the range of 1-3 ppm.

  • γ and δ-Carbons (C4, C6, C7 and C5): Carbons further away from the ammonium group will be less affected, showing minimal to negligible shifts.

Therefore, the predicted ¹³C NMR spectrum of this compound would show a general downfield trend for the carbons closest to the amine group compared to the free base.

Experimental Protocols for ¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum for an amine hydrochloride requires specific experimental considerations. The following is a generalized protocol based on standard laboratory practices.[4][5]

4.1 Sample Preparation

  • Solvent Selection: Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent. Common choices for amine hydrochlorides include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆), due to the salt's polarity. Chloroform-d (CDCl₃) may be used if the compound is sufficiently soluble.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard to calibrate the chemical shift scale to 0.0 ppm. If using D₂O, an external reference or a secondary internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be required.

4.2 NMR Instrument Parameters

  • Spectrometer: A modern Fourier Transform (FT) NMR spectrometer with a field strength of 300 MHz or higher is recommended. The corresponding ¹³C frequency would be 75 MHz or higher.

  • Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used. This simplifies the spectrum by collapsing all ¹³C-¹H couplings, resulting in a single peak for each unique carbon atom.[6]

  • Acquisition Parameters:

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is crucial for allowing the carbon nuclei to return to equilibrium, which is important for accurate integration if quantitative analysis is needed.[7]

    • Pulse Angle: A 30-45° pulse angle is often used to reduce the necessary relaxation delay and shorten the total experiment time.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[5]

    • Temperature: Experiments are typically run at a standard probe temperature, such as 298 K (25 °C).

4.3 Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat spectral baseline.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm or the characteristic solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[8]

Logical Workflow for Spectral Analysis

The process of identifying and assigning the chemical shifts for this compound involves a logical sequence of experiments and analysis.

Workflow Sample Sample Preparation (Amine HCl in Deuterated Solvent) NMR_Acq ¹³C NMR Acquisition (Proton Decoupled) Sample->NMR_Acq Processing Data Processing (FT, Phasing, Referencing) NMR_Acq->Processing Spectrum Initial ¹³C Spectrum (Peak List) Processing->Spectrum DEPT DEPT Experiments (DEPT-90, DEPT-135) Spectrum->DEPT Further Analysis HSQC 2D NMR (HSQC) (¹H-¹³C Correlation) Spectrum->HSQC Multiplicity Determine Carbon Multiplicity (CH, CH₂, CH₃) DEPT->Multiplicity Assignment Final Peak Assignment Multiplicity->Assignment HSQC->Assignment

Caption: Workflow for ¹³C NMR spectral assignment of substituted bicycloalkanes.

To unambiguously assign each peak, advanced NMR experiments are often employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the methylene and methine carbons in the bicyclic system.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s), providing definitive assignments when a proton NMR spectrum has also been assigned.

References

IR spectroscopy of Bicyclo[2.2.1]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Infrared Spectroscopy of Bicyclo[2.2.1]heptan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, theoretical vibrational modes, and practical interpretation of the compound's IR spectrum. We will explore the characteristic spectral signatures arising from the primary amine hydrochloride group and the rigid bicycloalkane framework. Furthermore, this guide presents detailed, field-proven protocols for sample preparation using Potassium Bromide (KBr) pellets, Nujol mulls, and Attenuated Total Reflectance (ATR), explaining the causality behind each experimental choice to ensure the acquisition of high-fidelity, reproducible data.

Introduction: The Structural and Spectroscopic Identity of a Bridged Amine Salt

Bicyclo[2.2.1]heptan-2-amine, commonly known as 2-aminonorbornane, is a bicyclic amine featuring a rigid carbon framework that confers significant conformational restraint.[1] In pharmaceutical and materials science applications, it is frequently utilized as its hydrochloride salt to enhance stability and aqueous solubility.[2] The molecular formula for the hydrochloride salt is C₇H₁₄ClN, with a corresponding molecular weight of approximately 147.65 g/mol .[2][3]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such compounds. By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a unique "fingerprint," allowing for the unequivocal identification of key functional groups.[1] The spectrum of this compound is a composite of absorptions from the protonated amine group (-NH₃⁺) and the saturated bicyclic hydrocarbon skeleton. Understanding these features is critical for identity confirmation, purity assessment, and stability studies.

This guide will systematically deconstruct the IR spectrum of this molecule, correlating specific absorption bands to their underlying molecular vibrations. It will further equip the analyst with robust experimental protocols to generate high-quality spectral data.

Caption: Structure of this compound.

Theoretical Vibrational Analysis: From Functional Groups to Spectral Peaks

A non-linear molecule containing N atoms possesses 3N-6 fundamental vibrational modes.[4][5] For this compound (C₇H₁₄ClN, N=23), this results in 3(23) - 6 = 63 possible vibrational modes. A vibration will be IR active only if it causes a change in the molecule's net dipole moment.[4] The key to interpreting the spectrum lies in recognizing the characteristic group frequencies.

The Primary Amine Hydrochloride Group (-NH₃⁺)

The conversion of a primary amine to its hydrochloride salt results in the formation of an ammonium cation (-NH₃⁺). This functional group gives rise to some of the most prominent and diagnostic peaks in the spectrum.

  • N-H Stretching: Primary amine salts exhibit a very broad and intense absorption envelope, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹.[6] This broadness is a direct consequence of the strong intermolecular hydrogen bonding present in the solid state.[6] Superimposed on the lower frequency side of this envelope (approx. 2800-2000 cm⁻¹), a series of weaker combination and overtone bands often appears, which is a hallmark of amine salts.[6]

  • N-H Bending: The -NH₃⁺ group has two characteristic bending vibrations: an asymmetrical bend (δₐₛ) and a symmetrical bend (δₛ). These appear as relatively small peaks compared to the N-H stretch. The asymmetrical bend is typically found between 1625-1560 cm⁻¹, while the symmetrical bend occurs from 1550-1500 cm⁻¹.[6]

The Bicyclo[2.2.1]heptane Framework

The rigid, saturated hydrocarbon structure contributes absorptions primarily in the C-H stretching and bending regions.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methine (-CH-) groups of the norbornane skeleton occur in the 3000-2800 cm⁻¹ region.[2] These peaks are much sharper than the N-H stretching band and will appear superimposed upon the broad -NH₃⁺ envelope.[6]

  • C-H Bending and C-C Stretching: The "fingerprint region" (<1500 cm⁻¹) contains a complex series of absorptions arising from CH₂ scissoring (~1450 cm⁻¹), wagging, and twisting motions, as well as C-C bond stretching vibrations of the bicyclic frame.[2] While difficult to assign individually without computational modeling, this pattern is unique to the molecule and serves as a valuable fingerprint for identification.

Summary of Expected IR Absorption Bands

The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeAssignmentIntensity
3200–2800N-H Stretch (asymmetric & symmetric)Primary Amine Salt (-NH₃⁺)Strong, Broad
3000–2840C-H Stretch (asymmetric & symmetric)Bicyclic Alkane (CH, CH₂)Medium, Sharp
2800–2000Overtone/Combination BandsPrimary Amine Salt (-NH₃⁺)Weak to Medium
1625–1560N-H Bend (asymmetric)Primary Amine Salt (-NH₃⁺)Medium to Weak
1550–1500N-H Bend (symmetric)Primary Amine Salt (-NH₃⁺)Medium to Weak
~1450C-H Bend (scissoring)Bicyclic Alkane (CH₂)Medium
<1400C-H Bending (wagging, twisting), C-C StretchingFingerprint RegionComplex Pattern

Experimental Protocols for High-Fidelity Spectral Acquisition

The choice of sample preparation technique is paramount for obtaining a high-quality IR spectrum of a solid sample. The primary goal is to reduce light scattering from solid particles, which can distort baselines and peak shapes.[7] Below are three standard, self-validating protocols.

G cluster_prep Sample Preparation cluster_methods Method Selection cluster_kbr KBr Pellet cluster_nujol Nujol Mull cluster_atr ATR cluster_analysis Analysis Start Obtain Solid Sample Bicyclo[2.2.1]heptan-2-amine HCl Grind Grind Sample to Fine Powder (2-5 mg) Start->Grind Method Choose Method Grind->Method MixKBr Mix with ~200mg Spectroscopy Grade KBr Method->MixKBr Transmission (Quantitative) AddNujol Add 1-2 drops of Nujol Method->AddNujol Transmission (Qualitative/Fast) PlaceATR Place Powder on ATR Crystal Method->PlaceATR Reflectance (Minimal Prep) Press Press in Die (8-10 tons) MixKBr->Press Pellet Form Transparent Pellet Press->Pellet Acquire Acquire Spectrum Pellet->Acquire Mull Grind to Uniform Paste (Mull) AddNujol->Mull Mount Spread between Salt Plates (KBr/NaCl) Mull->Mount Mount->Acquire ApplyPressure Apply Pressure for Good Contact PlaceATR->ApplyPressure ApplyPressure->Acquire

Caption: Experimental workflow for IR analysis of a solid sample.

Protocol 1: The KBr Pellet Method (Transmission)

This is the gold-standard method for high-quality transmission spectra of solids, ideal for quantitative analysis. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to create an optically clear pellet.[8][9]

Causality: Potassium bromide is used because it is transparent in the mid-infrared region and possesses the plasticity to form a transparent disc under pressure.[8][10] Meticulous exclusion of moisture is critical, as water exhibits strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[9]

Step-by-Step Methodology:

  • Preparation: Gently heat an agate mortar and pestle and the pellet die set under a heat lamp or in a low-temperature oven to drive off adsorbed moisture.[9] Allow to cool in a desiccator. Use spectroscopy-grade KBr that has been oven-dried (e.g., at 110°C for 2-3 hours) and stored in a desiccator.[8][9]

  • Grinding: Place 1-2 mg of the this compound sample into the agate mortar and grind to a fine, glossy powder.[10][11]

  • Mixing: Add approximately 200-250 mg of the dried KBr powder to the mortar.[8][12] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid prolonged grinding at this stage to minimize moisture absorption.[9]

  • Loading: Transfer the powder mixture into the sleeve of the pellet press die.

  • Pressing: Place the die into a hydraulic press. If available, connect a vacuum line to the die to remove trapped air, which can cause light scattering.[8] Gradually apply pressure to approximately 8 tons for a 13 mm die.[8][9] Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid disc.[9]

  • Analysis: Carefully release the pressure and vacuum, and remove the transparent or translucent pellet from the die. Mount it in the spectrometer's sample holder and acquire the spectrum. A background spectrum should be collected using a pure KBr pellet.[10]

Protocol 2: The Nujol™ Mull Method (Transmission)

This technique is a rapid alternative for obtaining a qualitative spectrum. It involves dispersing the finely ground solid in a mineral oil (Nujol) to create a paste, or "mull."[7][13]

Causality: The mineral oil serves to surround the solid particles, reducing the difference in refractive index between the particles and the surrounding medium. This dramatically decreases light scattering, allowing for a cleaner spectrum.[7] The primary trade-off is the interference from Nujol's own C-H absorption bands (2950-2800 cm⁻¹, ~1460 cm⁻¹, ~1375 cm⁻¹), which will be superimposed on the sample's spectrum.[7][14]

Step-by-Step Methodology:

  • Grinding: Place 2-5 mg of the sample in an agate mortar and grind to a very fine powder.[7] The particle size should ideally be smaller than the wavelength of the IR light to minimize scattering.[15]

  • Mulling: Add one or two drops of Nujol to the powder.[7] Continue grinding until a uniform, viscous, and translucent paste is formed.[13]

  • Mounting: Smear a small amount of the mull onto the surface of a polished salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.[7]

  • Analysis: Place the salt plate "sandwich" into the spectrometer's sample holder and acquire the spectrum. A background spectrum is typically collected with the clean, empty salt plates.

Protocol 3: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern sampling technique that requires little to no sample preparation, making it ideal for rapid, high-throughput analysis.[16][17][18]

Causality: The technique relies on the principle of total internal reflection. An IR beam is passed through a crystal of high refractive index (e.g., diamond, germanium). When a sample is placed in intimate contact with the crystal, an "evanescent wave" of IR energy penetrates a few micrometers into the sample at the points of reflection.[16][19] The detector measures the attenuation of this evanescent wave, producing an absorption spectrum. This makes it a surface-sensitive technique.[18]

Step-by-Step Methodology:

  • Background: Ensure the ATR crystal surface is clean. Acquire a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[19]

  • Applying Pressure: Use the instrument's pressure clamp to press the solid powder firmly against the crystal.[19] Good contact between the sample and the crystal is essential for a strong signal.

  • Analysis: Acquire the sample spectrum. After analysis, the sample can be recovered, and the crystal is simply wiped clean with a suitable solvent (e.g., isopropanol).[19]

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The dominant feature is the broad, strong N-H stretching envelope of the primary amine salt between 3200-2800 cm⁻¹, which is overlaid with sharper C-H stretching peaks from the bicyclic framework. Secondary diagnostic peaks include the N-H bending modes near 1600 cm⁻¹ and 1520 cm⁻¹, and the complex fingerprint pattern below 1500 cm⁻¹. The successful acquisition of a high-fidelity spectrum is critically dependent on the selection and meticulous execution of an appropriate sample preparation protocol. While the KBr pellet method remains the standard for quantitative work, ATR-FTIR offers unparalleled speed and simplicity for qualitative identification, making it a powerful tool in modern analytical workflows.

References

Bicyclo[2.2.1]heptan-2-amine Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for Bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS No. varies by isomer). Due to the existence of multiple isomers and derivatives, this guide consolidates available data and highlights isomer-specific information where applicable. It is intended to serve as an essential resource for laboratory personnel and drug development professionals to ensure safe handling and mitigate potential risks.

Chemical Identification and Physical Properties

This compound is a bicyclic amine salt. Its rigid structure is a key feature in its application as a building block in medicinal chemistry. Several isomers exist, with the endo and exo forms being common. The physical and chemical properties can vary slightly between isomers.

PropertyDataIsomer/Derivative Specificity
Molecular Formula C₇H₁₄ClNGeneral
Molecular Weight 147.65 g/mol General
Appearance White to yellow solidGeneral
Solubility Data not consistently available; hydrochloride salts are generally water-soluble.General
Melting Point Data not consistently available.Varies
Boiling Point Data not available.N/A
Decomposition Temperature Data not available.N/A

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is consistent across various supplier Safety Data Sheets (SDS).

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Serious Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]
Acute Toxicity (Oral)4H302: Harmful if swallowed

Signal Word: Warning

Hazard Pictograms:

  • alt text

Toxicological Information

TestSpeciesRouteValueReference Compound
LD50RatOral208 mg/kgMecamylamine hydrochloride
LD50RatIntraperitoneal53 mg/kgMecamylamine hydrochloride
LD50RatSubcutaneous177 mg/kgMecamylamine hydrochloride

Symptoms of Exposure:

  • Skin Contact: May cause inflammation characterized by itching, scaling, reddening, or blistering.[1]

  • Eye Contact: Can result in redness, pain, and severe eye damage.[1]

  • Inhalation: May lead to irritation of the lungs and respiratory system.[1]

  • Ingestion: Harmful if swallowed. Based on the related compound, Mecamylamine hydrochloride, symptoms may include dizziness, drowsiness, diarrhea, constipation, blurred vision, and cardiovascular effects.[2]

Signaling Pathways of Toxicity

Specific signaling pathways for the toxicity of this compound have not been elucidated in publicly available literature. For many primary amines, toxicity can be related to their basicity, leading to local irritation and disruption of cellular pH homeostasis. The irritant effects on skin, eyes, and the respiratory tract are likely due to direct chemical interactions with mucosal and epithelial tissues. The systemic effects observed with related compounds suggest potential interactions with neuronal signaling pathways, although further research is required to determine the precise mechanisms.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment
Protection TypeRecommendation
Eye/Face Wear chemical safety goggles or a face shield.[1]
Skin Wear impervious gloves (e.g., nitrile) and a lab coat.[1] Change gloves immediately if contaminated.
Respiratory For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[1]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[1]

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store locked up.[1]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1]
Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (see Section 4.2). Keep unprotected personnel away and ensure adequate ventilation.[1]

  • Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[1]

  • Environmental Precautions: Do not let the product enter drains or waterways.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[1]

  • Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[3]

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the determination of chemical toxicity.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Principle: A stepwise procedure using a small number of animals to classify the substance based on its acute oral toxicity.

  • Animal Model: Typically, rats or mice of a single sex (usually females).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A small group of animals (e.g., 3) is used for each step.

    • The outcome of the first group determines the dosing for the subsequent group (e.g., if mortality is observed, the dose is lowered; if no mortality, the dose is increased).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Skin Irritation (Based on OECD Guideline 439 - In Vitro)
  • Principle: An in vitro method using a reconstructed human epidermis (RhE) model to assess skin irritation potential.

  • Test System: A commercially available RhE model that mimics the properties of the human epidermis.

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed by rinsing.

    • The tissue is incubated for a post-exposure period.

  • Endpoint Measurement: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant. A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Visualizations

Safe_Handling_Workflow cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated, Locked Area Log->Store Prep Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Store->Prep Workstation Prepare Workstation (Fume Hood) Prep->Workstation Weigh Weigh/Handle Compound Workstation->Weigh Use Perform Experiment Weigh->Use Decontaminate Decontaminate Work Area Use->Decontaminate Dispose_Waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash Spill Accidental Spill Evacuate Evacuate Area (if necessary) Spill->Evacuate Exposure Personal Exposure First_Aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Exposure->First_Aid Notify Notify Supervisor/ Emergency Services Evacuate->Notify First_Aid->Notify Cleanup_Spill Clean Spill Following Accidental Release Measures Notify->Cleanup_Spill

Caption: Workflow for the safe handling of this compound.

Chemical_Reactivity_and_Hazards cluster_chemical Bicyclo[2.2.1]heptan-2-amine HCl cluster_incompatibles Incompatible Materials cluster_hazards Primary Hazards cluster_decomposition Hazardous Decomposition Products Chemical Bicyclo[2.2.1]heptan-2-amine Hydrochloride Oxidizers Strong Oxidizing Agents Chemical->Oxidizers reacts with Skin_Irrit Skin Irritation (H315) Chemical->Skin_Irrit causes Eye_Irrit Eye Irritation (H319) Chemical->Eye_Irrit causes Resp_Irrit Respiratory Irritation (H335) Chemical->Resp_Irrit causes Oral_Tox Harmful if Swallowed (H302) Chemical->Oral_Tox causes COx Carbon Oxides (CO, CO₂) Chemical->COx decomposes to (in fire) NOx Nitrogen Oxides (NOx) Chemical->NOx decomposes to (in fire) HCl Hydrogen Chloride (HCl) Chemical->HCl decomposes to (in fire)

Caption: Chemical reactivity and associated hazards.

References

Material safety data sheet for Bicyclo[2.2.1]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety, handling procedures, and potential biological activities of Bicyclo[2.2.1]heptan-2-amine hydrochloride. The information is compiled and synthesized from publicly available safety data sheets and scientific literature.

Chemical and Physical Properties

This compound, also known as 2-aminonorbornane hydrochloride, is a bicyclic amine salt. The hydrochloride form enhances the compound's stability and solubility. While a complete dataset for all physical and chemical properties is not consistently available across all suppliers and stereoisomers, the following table summarizes the most commonly cited information.

PropertyValue
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
Appearance White to yellow solid
Purity Typically ≥98%
Melting Point Data not consistently available
Boiling Point Data not available
Solubility Data not available
Flash Point Data not available
Vapor Pressure Data not available
Density Data not available
Stability Stable under recommended storage conditions

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS classifications found on various safety data sheets are summarized below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[1]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312[1]

  • Storage: P403+P233, P405[1]

  • Disposal: P501[1]

Experimental Protocols and Procedures

Detailed, step-by-step experimental protocols for specific applications are not widely available. However, based on safety data sheets, the following general procedures for handling, storage, and emergency response should be followed.

Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid contact with skin and eyes. Avoid breathing dust. Wash hands thoroughly after handling.[1]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1]

First Aid Measures

The following workflow outlines the recommended first aid procedures in case of exposure.

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to fresh air. Provide artificial respiration if needed. Inhalation->FreshAir Skin Skin Contact WashSkin Wash with plenty of soap and water. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek immediate medical advice. Show Safety Data Sheet to doctor. FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First aid workflow for this compound exposure.

Accidental Release Measures

The following workflow outlines the general procedure for cleaning up a spill of this compound.

SpillResponse Spill Spill Occurs EnsureSafety Ensure adequate ventilation. Wear appropriate PPE. Spill->EnsureSafety Contain Contain the spill to prevent further spread. EnsureSafety->Contain Cleanup Sweep up or vacuum spillage and collect in a suitable container for disposal. Contain->Cleanup Decontaminate Clean the affected area. Cleanup->Decontaminate Disposal Dispose of waste according to local regulations. Decontaminate->Disposal

Caption: General workflow for spill response.

Toxicological and Ecotoxicological Information

Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) are not available in the reviewed literature. Similarly, specific data on persistence, degradability, bioaccumulative potential, and mobility in soil are not available. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]

Potential Biological Activities and Signaling Pathways

While specific signaling pathway data for this compound is limited, research on its derivatives provides insights into potential biological activities. It is important to note that the following information is based on related, but structurally different, molecules and should be considered as potential areas of investigation for the parent compound.

Potential as a CXCR2 Antagonist

Derivatives of Bicyclo[2.2.1]heptane have been investigated as selective antagonists for the CXCR2 receptor, which is implicated in cancer metastasis. Antagonism of CXCR2 could inhibit downstream signaling pathways that promote cell migration and proliferation.

CXCR2_Pathway Ligand CXCL8 (Ligand) Receptor CXCR2 Receptor Ligand->Receptor G_Protein G-protein activation Receptor->G_Protein Compound Bicyclo[2.2.1]heptan-2-amine derivative Compound->Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Response Cellular Responses (Migration, Proliferation) Downstream->Response Inhibition->Receptor

Caption: Potential antagonism of the CXCR2 signaling pathway by derivatives.

Potential as an Alpha-2 Adrenergic Blocking Agent

A derivative, rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride, has been reported as an alpha-2-adrenergic blocking agent. This would involve the inhibition of presynaptic alpha-2 adrenergic receptors, leading to an increase in norepinephrine release.

Adrenergic_Pathway Norepinephrine Norepinephrine Presynaptic Presynaptic Alpha-2 Adrenergic Receptor Norepinephrine->Presynaptic Feedback Negative Feedback Loop (Inhibition of NE release) Presynaptic->Feedback Compound Bicyclo[2.2.1]heptan-2-amine derivative Compound->Inhibition NE_Release Increased Norepinephrine Release Inhibition->Presynaptic

Caption: Potential mechanism of alpha-2 adrenergic blockade by derivatives.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Do not allow the product to enter drains, other waterways, or soil.[1]

This guide is intended for informational purposes for qualified research professionals and does not replace a formal risk assessment. Always consult the most recent Safety Data Sheet from your supplier before use.

References

A Technical Guide to Sourcing and Utilizing Chiral Bicyclo[2.2.1]heptan-2-amine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Commercial Suppliers, Quality Control, and Synthetic Applications.

This technical guide provides an in-depth analysis of the commercial availability, quality assessment, and synthetic utility of chiral Bicyclo[2.2.1]heptan-2-amine hydrochloride, a critical building block in modern drug discovery. The rigid bicyclic structure of this compound offers a unique three-dimensional scaffold that is increasingly utilized to impart conformational rigidity and stereochemical control in the design of novel therapeutics, particularly in the areas of neurological disorders and inflammatory diseases.

Commercial Availability and Supplier Comparison

A variety of chemical suppliers offer the enantiomerically pure forms of this compound, primarily the (1S,2R,4R) and (1R,2S,4S) isomers. The selection of a suitable supplier is a critical first step in the research and development pipeline, with factors such as purity, enantiomeric excess (ee), cost, and availability being paramount. Below is a comparative summary of prominent commercial suppliers.

SupplierIsomerCAS NumberPurityPrice (USD) per GramNotes
AK Scientific (1R,2S,4S)121055-07-0≥ 95%$393-
(1S,2R,4R)84235-34-7≥ 95%$2944 (for 5g)Price for 1g not specified.
Sigma-Aldrich (distributor for AstaTech) (1R,2S,4S)121122-83-6≥ 94%Price available upon login-
CymitQuimica (distributor for Fluorochem) (1S,2R,4R)121055-08-1≥ 98%Price available upon request-
BLDpharm (1S,2R,4R)121055-08-1InquiryPrice available upon request-
(1R,2S,4S)Not specifiedInquiryPrice available upon request-

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to inquire about the enantiomeric excess (ee%) of their products, a critical quality attribute for chiral compounds.

Experimental Protocols: Synthesis and Chiral Analysis

For researchers requiring larger quantities or specific derivatives, in-house synthesis and chiral resolution are viable options. The following protocols are based on established methodologies.

Synthesis of racemic endo-Bicyclo[2.2.1]heptan-2-amine

A common and efficient method for the synthesis of the racemic endo-amine is the reductive amination of norcamphor.

Materials:

  • Norcamphor

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve norcamphor and a molar excess of ammonium chloride in methanol.

  • Stir the solution at room temperature to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium cyanoborohydride to the reaction mixture. The reaction is typically carried out at a pH between 6 and 7 to ensure the selective reduction of the iminium ion over the ketone.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by carefully adding hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a concentrated sodium hydroxide solution.

  • Extract the product into diethyl ether.

  • Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the racemic endo-bicyclo[2.2.1]heptan-2-amine.

Chiral Resolution using L-(+)-Tartaric Acid

The resolution of the racemic amine can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as L-(+)-tartaric acid.[1]

Materials:

  • Racemic endo-Bicyclo[2.2.1]heptan-2-amine

  • L-(+)-Tartaric acid

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the racemic amine in a minimal amount of hot methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, also heated.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to promote crystallization of the diastereomeric salt. One diastereomer, [(1R,2S,4S)-amine • L-tartrate] or [(1S,2R,4R)-amine • L-tartrate], should preferentially crystallize due to differences in solubility.[1]

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To recover the free amine, dissolve the diastereomeric salt in water and treat with a strong base (e.g., NaOH) to deprotonate the amine.

  • Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract and remove the solvent to obtain the enantiomerically enriched amine.

  • The enantiomeric excess of the resolved amine should be determined by chiral HPLC analysis.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The determination of enantiomeric purity is crucial and is typically performed using chiral HPLC. Polysaccharide-based chiral stationary phases are often effective for the separation of primary amines.

Method Parameters:

  • Column: CHIRALPAK® IA or a similar amylose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) or butylamine (BA) (e.g., 0.1%) to improve peak shape and resolution.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or a chiral detector.

  • Temperature: Ambient.

Sample Preparation:

  • Dissolve a small amount of the amine hydrochloride in the mobile phase. It may be necessary to neutralize the sample with a small amount of base to analyze the free amine.

Logical Workflow for Chiral Amine in Drug Discovery

The following diagram illustrates a typical workflow from sourcing the chiral amine to its application in the synthesis of a drug candidate.

DrugDiscoveryWorkflow cluster_Sourcing Sourcing & QC cluster_Synthesis Synthetic Application cluster_Development Preclinical Development S1 Identify Commercial Suppliers (e.g., AK Scientific, Sigma-Aldrich) S2 Request Quotes & Specifications (Purity, ee%, Price) S1->S2 S3 Supplier Selection & Procurement S2->S3 S4 In-house Quality Control (Chiral HPLC, NMR) S3->S4 A1 Chiral Bicyclo[2.2.1]heptan-2-amine (Starting Material) S4->A1 Verified Starting Material A2 Coupling with Pharmacophore (e.g., Squaramide for CXCR2 antagonists) A1->A2 A3 Further Synthetic Modifications A2->A3 A4 Final Drug Candidate A3->A4 D1 In vitro Biological Assays (e.g., Receptor Binding) A4->D1 Lead Compound D2 In vivo Efficacy Studies D1->D2 D3 ADME/Tox Profiling D2->D3

Caption: Workflow for the integration of chiral Bicyclo[2.2.1]heptan-2-amine in a drug discovery program.

Application in Drug Discovery: A Privileged Scaffold

The rigid bicyclo[2.2.1]heptane core is considered a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.[1]

NMDA Receptor Antagonists

Derivatives of bicyclo[2.2.1]heptan-2-amine have been investigated as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3][4] Overactivation of NMDA receptors is implicated in a variety of neurological disorders. The rigid scaffold of the amine allows for the precise positioning of pharmacophoric groups within the receptor's binding site, leading to potent and selective antagonism.[3][4]

CXCR2 Antagonists

More recently, bicyclo[2.2.1]heptane-containing compounds have been identified as selective antagonists of the CXC chemokine receptor 2 (CXCR2).[5][6] CXCR2 is a G-protein coupled receptor involved in inflammatory responses and has been identified as a therapeutic target for inflammatory diseases and certain types of cancer. The bicyclic amine moiety is often incorporated to explore the hydrophobic pockets of the receptor, contributing to high binding affinity and selectivity over the closely related CXCR1 receptor.[5]

References

Methodological & Application

Application Note: Synthesis of Bicyclo[2.2.1]heptan-2-amine hydrochloride from Norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Bicyclo[2.2.1]heptan-2-amine hydrochloride, a valuable building block in medicinal chemistry, starting from norcamphor. The primary synthetic route detailed is the Borch reductive amination, which involves the formation of an intermediate imine followed by its reduction. This method is a widely used and efficient one-pot procedure for converting ketones and aldehydes into amines.[1][2] This application note includes a comprehensive reaction scheme, a step-by-step experimental workflow, tabulated data for reagents and expected results, and essential safety information.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reductive amination of norcamphor (Bicyclo[2.2.1]heptan-2-one). Norcamphor is first reacted with an ammonia source to form an imine intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride, to yield the target amine. The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.[3][4]

Reaction_Scheme cluster_step1 Norcamphor Norcamphor Imine Imine Intermediate Norcamphor->Imine + Amine Bicyclo[2.2.1]heptan-2-amine (2-Aminonorbornane) Imine->Amine Reduction Hydrochloride Bicyclo[2.2.1]heptan-2-amine HCl Amine->Hydrochloride Salt Formation reagents1 NH4OAc (Ammonia Source) Methanol, pH 6-7 reagents2 NaBH3CN (Reducing Agent) reagents3 HCl in Et2O

Caption: Overall reaction scheme for the synthesis of Bicyclo[2.2.1]heptan-2-amine HCl.

Experimental Protocols

2.1 Materials and Reagents

This table summarizes the necessary reagents and their quantities for the synthesis.

ReagentFormulaMW ( g/mol )Molar Eq.Amount
NorcamphorC₇H₁₀O110.151.05.00 g
Ammonium AcetateC₂H₇NO₂77.085.017.5 g
Sodium CyanoborohydrideNaBH₃CN62.841.54.28 g
Methanol (Anhydrous)CH₃OH32.04-100 mL
Dichloromethane (DCM)CH₂Cl₂84.93-200 mL
Sodium Hydroxide (NaOH)NaOH40.00-(3M aq. sol.)
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12-100 mL
Hydrogen ChlorideHCl36.46-(2M in Et₂O)
Magnesium Sulfate (Anhyd.)MgSO₄120.37-As needed

2.2 Synthesis of Bicyclo[2.2.1]heptan-2-amine (Free Base)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add norcamphor (5.00 g, 45.4 mmol) and ammonium acetate (17.5 g, 227 mmol).

  • Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • pH Adjustment: Monitor the pH of the solution and, if necessary, adjust to pH 6-7 using glacial acetic acid. Proper pH is crucial for imine formation and the stability of the reducing agent.[2]

  • Addition of Reducing Agent: Slowly add sodium cyanoborohydride (4.28 g, 68.1 mmol) to the solution in portions over 15-20 minutes. Caution: Sodium cyanoborohydride is highly toxic.[4] Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Workup:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add 100 mL of water to the residue.

    • Basify the aqueous solution to pH > 12 by the slow addition of 3M NaOH solution. Ensure the solution remains cool by using an ice bath.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Bicyclo[2.2.1]heptan-2-amine as an oil.

2.3 Formation of this compound

  • Dissolution: Dissolve the crude amine oil in approximately 50 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid will form.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any impurities. Dry the product under vacuum to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis.

Workflow start Start: Combine Norcamphor, Ammonium Acetate, & Methanol add_nabh3cn Slowly Add NaBH3CN (Maintain Temp & pH) start->add_nabh3cn react Stir at Room Temperature (24-48h) add_nabh3cn->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Workup: 1. Remove Methanol 2. Add H2O & Basify (NaOH) 3. Extract with DCM monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4) & Concentrate workup->dry product_freebase Crude Product: Bicyclo[2.2.1]heptan-2-amine (Oil) dry->product_freebase salt_formation Salt Formation: 1. Dissolve in Et2O 2. Add HCl in Et2O product_freebase->salt_formation isolate Isolate by Filtration salt_formation->isolate wash_dry Wash with Cold Et2O & Dry Under Vacuum isolate->wash_dry final_product Final Product: Bicyclo[2.2.1]heptan-2-amine HCl wash_dry->final_product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Expected Results

The following table summarizes the expected outcome and key data points for the final product.

ParameterExpected ValueReference
Product This compound-
Appearance White crystalline solid-
Yield 65-80%General expectation for this reaction type
Formula C₇H₁₄ClN[5]
MW ( g/mol ) 147.65[5]
Melting Point ~295 °C (decomposes)[5]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Sodium cyanoborohydride (NaBH₃CN) is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Avoid inhalation and skin contact.[4]

  • Methanol is flammable and toxic.

  • Dichloromethane is a suspected carcinogen.

  • Diethyl ether is extremely flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for the Synthesis of Bicyclo[2.2.1]heptan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane, is a key synthetic intermediate in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a unique three-dimensional scaffold that is valuable for the design of therapeutic agents with high target specificity. Derivatives of this amine have shown significant biological activity, notably as antagonists for chemokine receptors such as CXCR2 and as modulators of the N-methyl-D-aspartate (NMDA) receptor, implicating them in the potential treatment of inflammatory diseases, cancer metastasis, and neurological disorders.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of Bicyclo[2.2.1]heptan-2-amine via the reductive amination of Bicyclo[2.2.1]heptan-2-one (norcamphor).

Reductive Amination Overview

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of a ketone or aldehyde with an amine source, followed by the in-situ reduction of this intermediate to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4]

For the synthesis of the primary amine, Bicyclo[2.2.1]heptan-2-amine, an ammonia source such as ammonium acetate or ammonium chloride is used. The stereochemical outcome of the reaction is influenced by the steric hindrance of the bicyclic system, with the reducing agent typically approaching from the less hindered exo face, leading to the formation of the exo-amine as the major product.

Experimental Protocols

Protocol 1: Reductive Amination of Bicyclo[2.2.1]heptan-2-one using Ammonium Acetate and Sodium Cyanoborohydride

This protocol details the one-pot synthesis of Bicyclo[2.2.1]heptan-2-amine from Bicyclo[2.2.1]heptan-2-one.

Materials:

  • Bicyclo[2.2.1]heptan-2-one (Norcamphor)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium hydrogencarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Bicyclo[2.2.1]heptan-2-one (1.0 eq) in a mixture of methanol and dichloromethane, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-72 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane and wash with saturated sodium hydrogencarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Bicyclo[2.2.1]heptan-2-amine.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Bicyclo[2.2.1]heptan-2-amine and its derivatives.

Starting MaterialAmine SourceReducing AgentSolventReaction TimeYield (%)Reference
Bicyclo[2.2.1]heptan-2-oneAmmonium acetateSodium cyanoborohydrideMethanol/Dichloromethane6 daysNot specified[5]

Spectroscopic Data for exo-Bicyclo[2.2.1]heptan-2-amine:

TechniqueDataReference
¹H NMR (CDCl₃) δ: 2.75 (m, 1H), 2.25 (m, 1H), 2.15 (m, 1H), 1.70-1.00 (m, 8H), 1.35 (br s, 2H, NH₂)[6]
¹³C NMR (CDCl₃) δ: 57.0, 44.1, 41.0, 36.5, 35.8, 28.5, 27.9[6]
IR (Neat) ν (cm⁻¹): 3350, 2950, 1590[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Bicyclo[2.2.1]heptan-2-amine via reductive amination.

G Experimental Workflow for Reductive Amination cluster_reaction Reaction cluster_workup Work-up & Purification Start Bicyclo[2.2.1]heptan-2-one + Ammonium Acetate Imine_Formation Imine Formation Start->Imine_Formation Stir at RT Reduction Reduction with NaBH3CN Imine_Formation->Reduction Add reducing agent Quench Concentration Reduction->Quench Reaction complete Extraction Extraction with DCM Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Bicyclo[2.2.1]heptan-2-amine Purification->Final_Product Isolation

Caption: Workflow for the synthesis of Bicyclo[2.2.1]heptan-2-amine.

Signaling Pathways

Derivatives of Bicyclo[2.2.1]heptan-2-amine have been identified as antagonists of the CXCR2 receptor, a G-protein coupled receptor (GPCR) involved in inflammatory responses and cancer progression. They have also been shown to interact with the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity.

CXCR2 Signaling Pathway

The following diagram illustrates a simplified CXCR2 signaling pathway and the potential point of intervention for Bicyclo[2.2.1]heptan-2-amine derivatives.

G CXCR2 Signaling Pathway Ligand CXCLs (e.g., IL-8) CXCR2 CXCR2 Receptor Ligand->CXCR2 G_Protein Gαi & Gβγ CXCR2->G_Protein activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Downstream Downstream Signaling (e.g., Ca2+ mobilization, Akt activation) PLC->Downstream PI3K->Downstream Cellular_Response Cellular Response (Inflammation, Chemotaxis, Proliferation) Downstream->Cellular_Response Antagonist Bicyclo[2.2.1]heptan-2-amine Derivative (Antagonist) Antagonist->CXCR2 blocks

Caption: CXCR2 signaling and antagonism by bicyclo[2.2.1]heptan-2-amine derivatives.

NMDA Receptor Signaling Pathway

The following diagram illustrates a simplified NMDA receptor signaling pathway and the potential modulatory role of Bicyclo[2.2.1]heptan-2-amine derivatives.

G NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx opens Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, ERK) Ca_Influx->Signaling_Cascades Cellular_Effects Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Cellular_Effects Modulator Bicyclo[2.2.1]heptan-2-amine Derivative (Modulator) Modulator->NMDAR modulates

Caption: NMDA receptor signaling and modulation by bicyclo[2.2.1]heptan-2-amine derivatives.

References

Chiral Resolution of Bicyclo[2.2.1]heptan-2-amine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of Bicyclo[2.2.1]heptan-2-amine enantiomers. The rigid bicyclic structure of this amine makes it a valuable chiral building block in medicinal chemistry and organic synthesis. The effective separation of its enantiomers is crucial as they often exhibit different physiological activities. Three primary methods for chiral resolution are covered: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol: Resolution with L-(+)-Tartaric Acid

This protocol describes a representative method for the chiral resolution of racemic exo-Bicyclo[2.2.1]heptan-2-amine using L-(+)-tartaric acid.

Materials:

  • Racemic exo-Bicyclo[2.2.1]heptan-2-amine

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve racemic exo-Bicyclo[2.2.1]heptan-2-amine (1 equivalent) in methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (1 equivalent) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The filtrate, containing the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.

    • To improve the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10) to liberate the free amine.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched exo-Bicyclo[2.2.1]heptan-2-amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee%) of the resolved amine should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization with a suitable chiral derivatizing agent (e.g., Mosher's acid chloride).

Quantitative Data:
ParameterExpected Outcome
Yield of Diastereomeric Salt 30-45% (for the less soluble salt)
Enantiomeric Excess (ee%) >90% after recrystallization
Overall Yield of Enriched Amine 25-40%

Workflow Diagram:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_amine Racemic Amine in Methanol mixing Mixing and Stirring racemic_amine->mixing chiral_acid L-(+)-Tartaric Acid in Methanol chiral_acid->mixing crystallization Crystallization (24h) mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt filtrate Filtrate (More Soluble Salt) filtration->filtrate basification Basification (NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction drying Drying and Concentration extraction->drying pure_enantiomer Enantiomerically Enriched Amine drying->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In the case of amines, this is often achieved through enzyme-catalyzed acylation, where one enantiomer reacts at a significantly faster rate than the other.

Protocol: Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This protocol is based on the successful kinetic resolution of related bicyclic primary amines using CAL-B.[1][2][3]

Materials:

  • Racemic exo-Bicyclo[2.2.1]heptan-2-amine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Ethyl acetate (as both acyl donor and solvent)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic exo-Bicyclo[2.2.1]heptan-2-amine in ethyl acetate, add immobilized CAL-B (typically 20-50 mg of enzyme per mmol of substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

  • Separation:

    • Once approximately 50% conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted amine from the N-acetylated product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Analysis:

    • Determine the enantiomeric excess of the unreacted amine and the N-acetylated product using chiral GC or HPLC.

Quantitative Data:
ParameterProductExpected Outcome
Conversion -~50%
Enantiomeric Excess (ee%) Unreacted Amine>95%
N-acetylated Amine>95%
Yield Unreacted Amine~45%
N-acetylated Amine~45%

Workflow Diagram:

G cluster_0 Enzymatic Reaction cluster_1 Workup and Separation cluster_2 Products racemic_amine Racemic Amine in Ethyl Acetate reaction Acylation at 30-40°C (Monitor to ~50% conversion) racemic_amine->reaction calb Immobilized CAL-B calb->reaction filtration Enzyme Filtration reaction->filtration concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography unreacted_amine Unreacted Amine (One Enantiomer) chromatography->unreacted_amine acetylated_amine N-Acetylated Amine (Other Enantiomer) chromatography->acetylated_amine

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Chromatography (Supercritical Fluid Chromatography - SFC)

Chiral chromatography offers a direct method for the separation of enantiomers. Supercritical Fluid Chromatography (SFC) is particularly advantageous for its speed and reduced solvent consumption. For primary amines like Bicyclo[2.2.1]heptan-2-amine, derivatization is often employed to improve separation and detection.

Protocol: SFC Separation of pNZ-Protected Amine

This protocol is adapted from a successful multigram-scale resolution of a closely related compound, 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine.[4][5]

Part A: Derivatization

  • Protection of the Amine:

    • Dissolve racemic exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride in a 1:1 mixture of dichloromethane (DCM) and water.

    • Cool the solution to 0 °C and add sodium carbonate (Na₂CO₃) portionwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool back to 0 °C and add 4-nitrobenzyl chloroformate (pNZ-Cl) portionwise.

    • Stir the reaction at room temperature for 16 hours.

    • Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate to obtain the racemic pNZ-protected amine.

Part B: Chiral SFC Separation

Instrumentation and Conditions:

  • SFC System: Preparative SFC system (e.g., Thar SFC100)

  • Chiral Stationary Phase: Daicel Chiralpak AD column (250 mm x 25 mm, 10 µm)

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Isopropanol with 0.1% aqueous ammonia

  • Elution Mode: Isocratic (e.g., 30% B)

  • Flow Rate: 70 g/min

  • Back Pressure: 100 bar

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

Procedure:

  • Dissolve the racemic pNZ-protected amine in a suitable solvent (e.g., isopropanol).

  • Inject the sample onto the preparative SFC system.

  • Collect the separated enantiomeric fractions based on the UV chromatogram.

  • Evaporate the solvent from each fraction to obtain the enantiomerically pure pNZ-protected amines.

  • The pNZ protecting group can be removed under standard conditions (e.g., hydrogenation) to yield the free enantiopure amines.

Quantitative Data:
ParameterExpected Outcome
Yield of pNZ-protected amine >90%
Throughput (Preparative SFC) Multigram scale
Enantiomeric Excess (ee%) >99% for each enantiomer
Recovery from SFC >90%

Workflow Diagram:

G cluster_0 Derivatization cluster_1 Chiral SFC Separation cluster_2 Deprotection racemic_amine Racemic Amine protection Protection with pNZ-Cl racemic_amine->protection pnz_racemate Racemic pNZ-Amine protection->pnz_racemate sfc_system Preparative SFC System (Chiralpak AD) pnz_racemate->sfc_system fraction_collection Fraction Collection sfc_system->fraction_collection pnz_enantiomer1 pNZ-Enantiomer 1 fraction_collection->pnz_enantiomer1 pnz_enantiomer2 pNZ-Enantiomer 2 fraction_collection->pnz_enantiomer2 deprotection1 Deprotection pnz_enantiomer1->deprotection1 deprotection2 Deprotection pnz_enantiomer2->deprotection2 pure_enantiomer1 Pure Enantiomer 1 deprotection1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 deprotection2->pure_enantiomer2

Caption: Workflow for Chiral SFC Separation.

References

Application Notes and Protocols for the Asymmetric Synthesis of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the chiral building block (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine. This compound, with its rigid bicyclic [2.2.1]heptane (norbornane) scaffold, is a valuable intermediate in medicinal chemistry and organic synthesis, enabling the precise spatial arrangement of functional groups.[1] The protocols outlined below cover three primary strategies for achieving high enantiopurity: organocatalytic formal [4+2] cycloaddition, chiral auxiliary-mediated Diels-Alder reaction, and enzymatic kinetic resolution.

Organocatalytic Formal [4+2] Cycloaddition Route

This modern approach utilizes a chiral organocatalyst to control the stereochemistry of a formal [4+2] cycloaddition, leading to a bicyclo[2.2.1]heptane precursor with high enantioselectivity. The resulting intermediate can then be converted to the target amine.[2]

Data Presentation
EntryDienophile (Nitroolefin)Yield (%)dr (endo/exo)ee (%)
1β-Nitrostyrene92>95:598
2(E)-1-Nitro-2-(p-tolyl)ethene95>95:599
3(E)-1-Nitro-2-(4-methoxyphenyl)ethene91>95:599
4(E)-1-Nitro-2-(4-chlorophenyl)ethene93>95:598
5(E)-1-Nitro-2-(2-nitrophenyl)ethene85>95:597
6(E)-1-Nitroprop-1-ene78>95:596

Data extracted from a representative organocatalytic formal [4+2] cycloaddition reaction.

Experimental Protocols

Step A: Organocatalytic Synthesis of Ethyl 2-methyl-4-nitro-4-phenylbicyclo[2.2.1]heptane-1-carboxylate

  • Materials:

    • Ethyl 2-methyl-3-oxocyclopent-1-enecarboxylate

    • (E)-(2-Nitrovinyl)benzene (β-Nitrostyrene)

    • Chiral tertiary amine catalyst (e.g., quinine-derived catalyst)

    • Toluene, anhydrous

    • Ethyl acetate

    • Hexanes

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of ethyl 2-methyl-3-oxocyclopent-1-enecarboxylate (0.2 mmol, 1.0 equiv.) and the chiral tertiary amine catalyst (0.04 mmol, 20 mol%) in anhydrous toluene (1.0 mL) at room temperature, add (E)-(2-nitrovinyl)benzene (0.3 mmol, 1.5 equiv.).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purify the product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford the title compound.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Step B: Conversion to (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine (Proposed Sequence)

The nitro and ester functionalities of the cycloadduct from Step A can be converted to the target amine through a series of standard organic transformations. A plausible route involves reduction of the nitro group, conversion of the ester to a carboxamide, and subsequent Hofmann rearrangement.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents like zinc in acetic acid.

  • Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide, for instance, by treatment with a coupling agent (e.g., DCC, EDC) and ammonia, or via the acid chloride.

  • Hofmann Rearrangement: The primary carboxamide can undergo a Hofmann rearrangement to furnish the target amine with one less carbon atom. A general procedure for the Hofmann rearrangement of a bicyclo[2.2.1]heptane-2-carboxamide is as follows:

    • To a solution of the amide (0.25 mmol) in a solvent mixture of MeOH (0.75 mL), HFIP (0.75 mL), and H₂O (0.075 mL), add Oxone (0.75 mmol) and a catalytic amount of PhI (0.05 mmol).

    • Stir the reaction at 40 °C for 5–9 hours.

    • After completion, filter the reaction mixture, wash the solids with CH₂Cl₂, and quench the filtrate with aqueous Na₂S₂O₃.

    • Extract the product with dichloromethane, dry the organic phase, and concentrate to yield the corresponding carbamate, which can then be hydrolyzed to the free amine.[3]

Workflow Diagram

Organocatalytic_Route start Ethyl 2-methyl-3-oxocyclopent-1-enecarboxylate + (E)-(2-Nitrovinyl)benzene cycloaddition Organocatalytic [4+2] Cycloaddition start->cycloaddition intermediate1 Chiral Bicyclic Nitroester cycloaddition->intermediate1 reduction Nitro Group Reduction intermediate1->reduction intermediate2 Bicyclic Amino Ester reduction->intermediate2 amide_formation Amide Formation intermediate2->amide_formation intermediate3 Bicyclic Carboxamide amide_formation->intermediate3 hofmann Hofmann Rearrangement intermediate3->hofmann product (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hofmann->product

Caption: Organocatalytic synthesis workflow.

Chiral Auxiliary-Mediated Diels-Alder Reaction

This classical approach utilizes a chiral auxiliary covalently attached to the dienophile to direct the stereochemical outcome of the Diels-Alder reaction between cyclopentadiene and an acrylate derivative. Subsequent removal of the auxiliary provides the enantiomerically enriched bicyclic precursor.

Data Presentation
EntryChiral AuxiliaryLewis AcidYield (%)dr (endo:exo)
1Oppolzer's CamphorsultamTiCl₄85>98:2
2Evans' OxazolidinoneEt₂AlCl9295:5
3(-)-8-PhenylmentholTiCl₄8896:4

Representative data for chiral auxiliary-mediated Diels-Alder reactions.

Experimental Protocol

Step A: Asymmetric Diels-Alder Reaction

  • Materials:

    • Chiral N-acryloyloxazolidinone (e.g., from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

    • Cyclopentadiene (freshly cracked)

    • Lewis acid (e.g., Et₂AlCl in hexanes)

    • Dichloromethane, anhydrous

    • Saturated aqueous NH₄Cl

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the chiral N-acryloyloxazolidinone (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere and cool the solution to -78 °C.

    • Add the Lewis acid (e.g., 1.1 equiv of Et₂AlCl in hexanes) dropwise, and stir the mixture for 30 minutes.

    • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

    • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.

Step B: Auxiliary Removal and Conversion to the Amine

  • Auxiliary Cleavage: The chiral auxiliary can be removed under mild conditions. For example, an oxazolidinone auxiliary can be cleaved by treatment with lithium hydroxide in a mixture of THF and water to yield the corresponding carboxylic acid.

  • Conversion to Amine: The resulting enantiomerically enriched endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be converted to the target amine. This involves saturation of the double bond via catalytic hydrogenation (H₂, Pd/C) to give the bicyclo[2.2.1]heptane-2-carboxylic acid. This saturated acid can then be subjected to a Curtius or Hofmann rearrangement to yield (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine.

Workflow Diagram

Chiral_Auxiliary_Route start Chiral Acrylate + Cyclopentadiene diels_alder Lewis Acid-Catalyzed Diels-Alder start->diels_alder intermediate1 Chiral Adduct diels_alder->intermediate1 aux_removal Auxiliary Removal intermediate1->aux_removal intermediate2 Enantiopure Carboxylic Acid aux_removal->intermediate2 hydrogenation Hydrogenation intermediate2->hydrogenation intermediate3 Saturated Carboxylic Acid hydrogenation->intermediate3 rearrangement Curtius/Hofmann Rearrangement intermediate3->rearrangement product (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine rearrangement->product

Caption: Chiral auxiliary-mediated synthesis workflow.

Enzymatic Kinetic Resolution

This chemoenzymatic approach involves the resolution of a racemic precursor of the target amine using a lipase, which selectively catalyzes the acylation of one enantiomer, allowing for the separation of the two.

Data Presentation
EntrySubstrateEnzymeAcylating AgentSolventee (%) (Unreacted Alcohol)ee (%) (Ester)
1(±)-endo-Bicyclo[2.2.1]heptan-2-olLipase PS (from Pseudomonas cepacia)Vinyl acetateDiisopropyl ether>99>95
2(±)-endo-Bicyclo[2.2.1]heptan-2-olNovozym 435 (Candida antarctica lipase B)Vinyl acetateDiethyl ether>98>96
3(±)-trans-2-AminocyclohexanolLipase PSVinyl acetateDiethyl ether>99>98

Representative data for lipase-catalyzed kinetic resolutions of related substrates.

Experimental Protocol

Step A: Enzymatic Resolution of (±)-endo-Bicyclo[2.2.1]heptan-2-ol

  • Materials:

    • (±)-endo-Bicyclo[2.2.1]heptan-2-ol

    • Lipase PS (from Pseudomonas cepacia)

    • Vinyl acetate

    • Diisopropyl ether, anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of (±)-endo-bicyclo[2.2.1]heptan-2-ol (1.0 equiv) in anhydrous diisopropyl ether, add vinyl acetate (1.5 equiv).

    • Add Lipase PS (typically 50-100% by weight of the substrate).

    • Stir the suspension at room temperature, monitoring the conversion by GC or TLC (typically to ~50% conversion).

    • Filter off the enzyme and wash it with diisopropyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol and the acylated (1S,2R,4R)-2-acetoxybicyclo[2.2.1]heptane by flash column chromatography on silica gel.

Step B: Conversion of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol to the Amine

The enantiomerically pure alcohol can be converted to the amine with retention of stereochemistry.

  • Activation of the Hydroxyl Group: Convert the alcohol to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

  • Nucleophilic Substitution with Azide: Displace the leaving group with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide. This reaction proceeds with inversion of configuration at the C2 position.

  • Reduction of the Azide: Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂, Pd/C).

Workflow Diagram

Enzymatic_Resolution_Route start Racemic endo-Bicyclo[2.2.1]heptan-2-ol resolution Lipase-Catalyzed Acylation start->resolution separation Chromatographic Separation resolution->separation enantiopure_alcohol (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol separation->enantiopure_alcohol ester Acylated (1S,2R,4R)-Enantiomer separation->ester activation Hydroxyl Activation enantiopure_alcohol->activation intermediate1 Bicyclic Mesylate/Tosylate activation->intermediate1 azide_substitution Azide Substitution (Sₙ2) intermediate1->azide_substitution intermediate2 Bicyclic Azide azide_substitution->intermediate2 azide_reduction Azide Reduction intermediate2->azide_reduction product (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine azide_reduction->product

Caption: Enzymatic kinetic resolution workflow.

References

Application Notes and Protocols for the Use of Bicyclo[2.2.1]heptan-2-amine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific, detailed protocols for the use of bicyclo[2.2.1]heptan-2-amine as a removable chiral auxiliary in asymmetric synthesis. This is in contrast to other well-established chiral auxiliaries like Evans' oxazolidinones or camphor-derived sultams. However, the principles of using a chiral primary amine to induce asymmetry are well-established. The following application notes and protocols are therefore based on a representative and well-documented chiral primary amine, (S)-1-phenylethylamine , to illustrate the potential methodology for using bicyclo[2.2.1]heptan-2-amine. The provided quantitative data and detailed protocols are for this representative auxiliary and should be considered as a starting point for the development of specific procedures for bicyclo[2.2.1]heptan-2-amine.

Introduction: The Principle of Chiral Amine Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Chiral primary amines, such as bicyclo[2.2.1]heptan-2-amine, can be employed as auxiliaries, typically for the asymmetric synthesis of α-substituted carbonyl compounds.

The general strategy involves three key steps:

  • Formation of a Chiral Adduct: The chiral amine is condensed with a prochiral carbonyl compound (e.g., an aldehyde or ketone) to form a chiral imine or enamine. Alternatively, it can be acylated to form a chiral amide.

  • Diastereoselective Transformation: The chiral adduct undergoes a reaction, such as alkylation, where the steric and electronic properties of the chiral auxiliary direct the approach of the reagent, leading to the preferential formation of one diastereomer.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, typically by hydrolysis, to yield the enantiomerically enriched target molecule and recover the auxiliary for potential reuse.

The rigid bicyclic structure of bicyclo[2.2.1]heptan-2-amine makes it a promising candidate for a chiral auxiliary, as conformational rigidity can enhance facial discrimination and lead to higher diastereoselectivity.

Application: Asymmetric α-Alkylation of Carbonyl Compounds

A primary application for a chiral amine auxiliary like bicyclo[2.2.1]heptan-2-amine is the asymmetric α-alkylation of aldehydes or ketones. By forming a chiral imine, the α-proton becomes acidic and can be removed by a strong base to form a chiral enolate equivalent (a metalloenamine). The chiral auxiliary then sterically blocks one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face.

Logical Workflow for Asymmetric Alkylation using a Chiral Amine Auxiliary

workflow cluster_start Inputs cluster_process Process cluster_output Outputs Prochiral_Aldehyde Prochiral Aldehyde/Ketone Imine_Formation Step 1: Imine Formation Prochiral_Aldehyde->Imine_Formation Chiral_Amine Bicyclo[2.2.1]heptan-2-amine (Chiral Auxiliary) Chiral_Amine->Imine_Formation Alkylation Step 2: Diastereoselective Alkylation Imine_Formation->Alkylation Chiral Imine Cleavage Step 3: Auxiliary Cleavage (Hydrolysis) Alkylation->Cleavage Alkylated Imine (Diastereomeric Mixture) Chiral_Product Enantiomerically Enriched Aldehyde/Ketone Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation.

Quantitative Data (Representative Example)

The following data is for the diastereoselective α-alkylation of a chiral propionimide derived from (S)-1-phenylethylamine, as a representative example of using a chiral amine auxiliary.[1]

Table 1: Diastereoselective Alkylation of (S)-1-Phenylethylamine Derived Propionimide [1]

EntryElectrophile (R-X)BaseSolventYield (%)Diastereomeric Ratio (d.r.)
1CH₃ILDATHF8595:5
2CH₃CH₂ILDATHF8296:4
3PhCH₂BrLHMDSTHF90>98:2
4Allyl BromideKHMDSToluene8897:3

Data is illustrative and based on typical results for this class of reaction.

Experimental Protocols (Representative)

These protocols are based on established procedures for the use of (S)-1-phenylethylamine as a chiral auxiliary and should be adapted and optimized for bicyclo[2.2.1]heptan-2-amine.

Protocol 1: Formation of the Chiral Imine

Objective: To form the chiral imine from a prochiral aldehyde and the chiral amine auxiliary.

Materials:

  • Prochiral aldehyde (1.0 eq)

  • (1R)- or (1S)-Bicyclo[2.2.1]heptan-2-amine (1.0 eq)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å)

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add the prochiral aldehyde and toluene.

  • Add the bicyclo[2.2.1]heptan-2-amine to the solution.

  • Add a drying agent such as anhydrous MgSO₄ or molecular sieves.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap or by TLC/GC-MS.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off the drying agent and wash with a small amount of dry toluene.

  • Remove the solvent under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective α-Alkylation of the Chiral Imine

Objective: To perform the diastereoselective alkylation of the chiral imine.

Materials:

  • Chiral imine from Protocol 1 (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), 1.1 eq)

  • Alkyl halide (electrophile, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the chiral imine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. The formation of the metalloenamine is often indicated by a color change. Stir the solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the diastereomers if necessary. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.

Mechanism of Diastereoselective Alkylation

Caption: Facial blocking by the chiral auxiliary.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the alkylated imine to obtain the chiral aldehyde and recover the auxiliary.

Materials:

  • Alkylated imine from Protocol 2 (1.0 eq)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the alkylated imine in THF in a round-bottom flask.

  • Add an equal volume of 1 M HCl and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the imine is fully consumed (typically 1-3 hours).

  • Separate the aqueous and organic layers. The organic layer contains the desired chiral aldehyde.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude chiral aldehyde. Purify by column chromatography or distillation.

  • To recover the auxiliary, basify the aqueous layer from step 4 with 1 M NaOH until pH > 10.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined ether extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the bicyclo[2.2.1]heptan-2-amine.

Signaling Pathway for Auxiliary Cleavage and Recovery

cleavage Alkylated_Imine Alkylated Imine in THF Acid_Addition Add 1M HCl Alkylated_Imine->Acid_Addition Stirring Stir at RT Acid_Addition->Stirring Separation Phase Separation Stirring->Separation Organic_Phase Organic Phase: Chiral Aldehyde Separation->Organic_Phase Aqueous_Phase Aqueous Phase: Protonated Auxiliary Separation->Aqueous_Phase Basification Add NaOH (pH > 10) Aqueous_Phase->Basification Extraction Extract with Ether Basification->Extraction Recovered_Auxiliary Recovered Chiral Auxiliary Extraction->Recovered_Auxiliary

Caption: Hydrolysis and recovery workflow.

Conclusion

While direct experimental protocols for bicyclo[2.2.1]heptan-2-amine as a chiral auxiliary are not prevalent in the reviewed literature, its structural rigidity and chirality make it a candidate for such applications. The methodologies outlined above, based on the well-established chemistry of (S)-1-phenylethylamine, provide a robust framework for developing and optimizing asymmetric syntheses using bicyclo[2.2.1]heptan-2-amine. Researchers are encouraged to use these protocols as a starting point and to carefully optimize reaction conditions to achieve high diastereoselectivity and yields.

References

Application Notes and Protocols for Bicyclo[2.2.1]heptan-2-amine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The bicyclo[2.2.1]heptane scaffold, also known as the norbornane framework, is a rigid and conformationally constrained bicyclic structure that has garnered significant interest in medicinal chemistry.[1][2] Its unique three-dimensional arrangement allows for the precise orientation of substituents, making it a valuable template for designing molecules with high affinity and selectivity for various biological targets.[1][2] Derivatives of bicyclo[2.2.1]heptan-2-amine, in particular, have emerged as promising candidates in drug discovery, with applications spanning neuroscience and oncology.[3][4]

NMDA Receptor Antagonists for Neurodegenerative Disorders

A significant area of investigation for bicyclo[2.2.1]heptan-2-amine derivatives is their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3] Overactivation of NMDA receptors is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.[5][6] By blocking the NMDA receptor, these compounds can mitigate excitotoxicity and offer neuroprotective effects.[3]

Derivatives with substitutions on the amine have been synthesized and evaluated for their ability to bind to the phencyclidine (PCP) site of the NMDA receptor.[3][5] Structure-activity relationship (SAR) studies have shown that the nature of the N-substituent significantly influences binding affinity and pharmacological activity. For instance, compounds incorporating piperidine and pyrrolidine moieties have demonstrated notable anticonvulsant and neuroprotective potential.[3] Toxicity studies on these derivatives have indicated that some possess acceptable therapeutic indexes, with toxicity profiles comparable to the FDA-approved NMDA receptor antagonist, memantine.[5][6]

CXCR2 Antagonists for Cancer Metastasis

More recently, bicyclo[2.2.1]heptan-2-amine derivatives have been explored as selective antagonists of the CXC chemokine receptor 2 (CXCR2).[4][7] CXCR2 and its ligands play a crucial role in tumor progression and metastasis by promoting angiogenesis and recruiting immunosuppressive cells to the tumor microenvironment.[4] Antagonizing CXCR2 represents a promising strategy for the treatment of metastatic cancer.[4][8]

N,N'-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane moiety have been identified as potent and selective CXCR2 antagonists.[4][7] These compounds have demonstrated the ability to inhibit cancer cell migration in vitro and have shown favorable pharmacokinetic profiles, highlighting their potential as anti-cancer agents.[4][8] The rigid bicyclic scaffold is thought to contribute to the high selectivity of these compounds for CXCR2 over the closely related CXCR1.[4][7]

Quantitative Data Summary

The following tables summarize the biological activity of representative bicyclo[2.2.1]heptan-2-amine derivatives.

Table 1: In Vitro Cytotoxicity of NMDA Receptor Antagonists [5]

CompoundCell LineIC50 (µM)
5a (2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine)MDCK155
N2a154
Memantine MDCK197
N2a219

Table 2: CXCR1 and CXCR2 Antagonistic Activity of N,N'-Diarylsquaramide Derivatives [4][7][8]

CompoundR2 SubstituentCXCR2 IC50 (µM)Selectivity Ratio (CXCR1 IC50 / CXCR2 IC50)
1a -0.062113
2a Methyl3.8-
2b Cyano0.45-
2e -0.04860.4

Experimental Protocols

Protocol 1: General Synthesis of N-substituted Bicyclo[2.2.1]heptan-2-amine Derivatives (e.g., NMDA Receptor Antagonists)[3]

This protocol describes a general method for the synthesis of N-substituted bicyclo[2.2.1]heptan-2-amine derivatives, exemplified by the preparation of compounds 5a-5f in the cited literature.

Materials:

  • 2-Aryl-bicyclo[2.2.1]heptan-2-amine (e.g., 2-phenylbicyclo[2.2.1]heptan-2-amine)

  • Appropriate alkyl halide derivative (e.g., 1-(2-chloroethyl)piperidine hydrochloride)

  • Ethanol

  • Triethylamine (TEA)

  • Water

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2-aryl-bicyclo[2.2.1]heptan-2-amine (5.4 mmol) and the appropriate alkyl halide derivative (5.6 mmol) in ethanol (30 ml).

  • Add triethylamine (1 ml, 7.1 mmol) to the mixture.

  • Stir the reaction mixture and heat it to 50 °C for 20-48 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 ml).

  • Combine the organic extracts and dry them over sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-substituted bicyclo[2.2.1]heptan-2-amine derivative.

Protocol 2: Synthesis of Bicyclo[2.2.1]heptane-containing N,N'-Diarylsquaramide CXCR2 Antagonists[4][7]

This protocol outlines the key synthetic steps for preparing N,N'-diarylsquaramide derivatives incorporating the bicyclo[2.2.1]heptane moiety.

Materials:

  • 3,4-Diethoxycyclobut-3-ene-1,2-dione

  • Substituted aniline (e.g., 3-amino-N,N-dimethyl-4-hydroxybenzamide)

  • (1S,4R)-Bicyclo[2.2.1]heptan-2-amine

  • Ethanol or Methanol

  • Dichloromethane

  • Pd/C (10%)

  • Hydrogen gas

  • HCl in ethyl acetate

Procedure:

  • Step 1: Synthesis of the squaramide intermediate. React the substituted aniline with 3,4-diethoxycyclobut-3-ene-1,2-dione in ethanol to form the corresponding ethoxy squaramide intermediate.

  • Step 2: Introduction of the bicyclo[2.2.1]heptane moiety. React the intermediate from Step 1 with (1S,4R)-bicyclo[2.2.1]heptan-2-amine in ethanol or methanol to yield the target N,N'-diarylsquaramide.

  • Further modifications (if necessary): For derivatives requiring it, subsequent reactions such as reduction of a nitro group using Pd/C and hydrogen gas, or removal of a Boc protecting group using HCl in ethyl acetate can be performed.[4][7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[5]

This protocol describes a general method for assessing the in vitro toxicity of bicyclo[2.2.1]heptan-2-amine derivatives using the MTT assay.

Materials:

  • MDCK or N2a cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Bicyclo[2.2.1]heptan-2-amine derivatives (stock solutions prepared in water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations (e.g., 10, 50, 100, 200, 300, and 500 µM).[5] Include a vehicle control (medium only) and a positive control for toxicity (e.g., H2O2).

  • Incubate the cells with the compounds for a specified period (e.g., 24 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing metabolically active cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Bicyclo[2.2.1]heptanone derivative, Amine/Aniline) reaction Chemical Reaction (e.g., Reductive Amination, Nucleophilic Substitution) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Binding Assays, Cytotoxicity) characterization->in_vitro Lead Compound in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo data_analysis Data Analysis (IC50, Efficacy) in_vitro->data_analysis in_vivo->data_analysis

Caption: General experimental workflow for the development of bicyclo[2.2.1]heptan-2-amine derivatives.

signaling_pathway cluster_membrane Cell Membrane receptor NMDA Receptor ion_channel Ca2+ Channel receptor->ion_channel Opens glutamate Glutamate glutamate->receptor Activates derivative Bicyclo[2.2.1]heptan-2-amine Derivative derivative->ion_channel Blocks neuroprotection Neuroprotection derivative->neuroprotection ca_influx Ca2+ Influx ion_channel->ca_influx excitotoxicity Excitotoxicity ca_influx->excitotoxicity Excessive

Caption: Proposed mechanism of neuroprotection by bicyclo[2.2.1]heptan-2-amine NMDA receptor antagonists.

References

Application Notes & Protocols: Synthesis of NMDA Receptor Antagonists from Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel N-methyl-D-aspartate (NMDA) receptor antagonists derived from Bicyclo[2.2.1]heptan-2-amine. The described compounds are designed as noncompetitive antagonists targeting the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[1] Such antagonists have therapeutic potential for a range of neurological and neuropsychiatric disorders, including Alzheimer's disease, epilepsy, and Parkinson's disease, by mitigating the neurotoxicity caused by excessive glutamate stimulation.[1]

The bicyclo[2.2.1]heptane scaffold, also known as the norcamphor structure, is a key pharmacophore for designing non-competitive antagonists that act at the PCP binding site of the NMDA receptor.[2] This rigid bicyclic structure allows for the development of moderate-affinity channel blockers, which may offer an improved therapeutic window compared to high-affinity antagonists.[2]

Synthetic Strategy Overview

The synthesis of the target N-substituted bicyclo[2.2.1]heptan-2-amine derivatives commences with the commercially available norcamphor. The general synthetic pathway involves a multi-step process, including a Grignard reaction, azide formation, reduction to the primary amine, and subsequent N-alkylation to yield the final products.

The overall workflow for the synthesis is depicted in the following diagram:

G cluster_0 Synthesis of Intermediates cluster_1 Final Product Synthesis Norcamphor Norcamphor Tertiary Alcohol Tertiary Alcohol Norcamphor->Tertiary Alcohol Phenyl Grignard Reagent Tertiary Azide Tertiary Azide Tertiary Alcohol->Tertiary Azide NaN3, TFA Primary Amine (Bicyclo[2.2.1]heptan-2-amine derivative) Primary Amine (Bicyclo[2.2.1]heptan-2-amine derivative) Tertiary Azide->Primary Amine (Bicyclo[2.2.1]heptan-2-amine derivative) LiAlH4 N-substituted Bicyclo[2.2.1]heptan-2-amine (Target Antagonist) N-substituted Bicyclo[2.2.1]heptan-2-amine (Target Antagonist) Primary Amine (Bicyclo[2.2.1]heptan-2-amine derivative)->N-substituted Bicyclo[2.2.1]heptan-2-amine (Target Antagonist) Alkyl Halide Derivatives, Triethylamine

Caption: Synthetic workflow for NMDA receptor antagonists.

Quantitative Data Summary

The following tables summarize the yields and pharmacological data for key intermediates and final products as described in the literature.

Table 1: Synthesis of Key Intermediates

CompoundStarting MaterialReagentsProductYield (%)
2-phenylbicyclo[2.2.1]heptan-2-olNorcamphorPhenyl magnesium bromide2a-
2-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-olNorcamphor4-fluorophenyl magnesium bromide2b-
2-azido-2-phenylbicyclo[2.2.1]heptane2aNaN3, TFA3a-
2-azido-2-(4-fluorophenyl)bicyclo[2.2.1]heptane2bNaN3, TFA3b93.6
2-phenylbicyclo[2.2.1]heptan-2-amine3aLiAlH44a90
2-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine3bLiAlH44b70.8

Table 2: Synthesis and Pharmacological Activity of Final Compounds

Compound IDStarting AmineAlkyl HalideProductYield (%)IC50 (µM)Ki (µM)
5a4a1-(2-chloroethyl)piperidine hydrochloride2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine187.865.28
5e4a1-(2-chloroethyl)pyrrolidine hydrochloride2-Phenyl-N-(2-(pyrrolidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine23--

Experimental Protocols

The following are detailed protocols for the synthesis of the NMDA receptor antagonists.

Protocol 1: Synthesis of 2-phenylbicyclo[2.2.1]heptan-2-amine (Intermediate 4a)

a) Synthesis of 2-phenylbicyclo[2.2.1]heptan-2-ol (2a):

  • A solution of phenylmagnesium bromide is prepared from magnesium turnings and bromobenzene in anhydrous tetrahydrofuran (THF).

  • To this Grignard reagent, a solution of norcamphor (1) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol (2a).

b) Synthesis of 2-azido-2-phenylbicyclo[2.2.1]heptane (3a):

  • To a solution of the tertiary alcohol (2a) in chloroform are added sodium azide (NaN3) and trifluoroacetic acid (TFA).

  • The mixture is stirred at room temperature for the specified time.

  • The reaction is carefully quenched with water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude azide (3a).

c) Synthesis of 2-phenylbicyclo[2.2.1]heptan-2-amine (4a):

  • A solution of the azide (3a) in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C.

  • The reaction mixture is then refluxed for the required duration.

  • After cooling to 0 °C, the reaction is quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is extracted with ethyl acetate, and the combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield 2-phenylbicyclo[2.2.1]heptan-2-amine (4a) as an oil.[1]

Protocol 2: General Procedure for the Synthesis of N-substituted Bicyclo[2.2.1]heptan-2-amines (5a-5f)
  • A mixture of the appropriate 2-arylbicyclo[2.2.1]heptan-2-amine (4a or 4b, 5.4 mmol), the desired alkyl halide derivative (5.6 mmol), and triethylamine (1 ml, 7.1 mmol) in ethanol (30 ml) is prepared.[1]

  • The reaction mixture is stirred and heated at 50 °C for 20-48 hours.[1]

  • After cooling to room temperature, the solvent is removed under reduced pressure.[1]

  • The residue is treated with water and extracted with ethyl acetate (3 x 20 ml).[1]

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated.[1]

  • The crude product is purified by column chromatography to yield the final N-substituted derivative.[1]

NMDA Receptor Signaling and Antagonist Mechanism

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[1] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine).[1] Upon activation, the channel opens, allowing the influx of Na+ and Ca2+ ions.[1]

G cluster_0 NMDA Receptor Activation cluster_1 Antagonist Action Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA Receptor Channel Opening Channel Opening NMDA Receptor->Channel Opening Ca2+ Influx Ca2+ Influx Channel Opening->Ca2+ Influx Neuronal Excitation Neuronal Excitation Ca2+ Influx->Neuronal Excitation Bicyclo[2.2.1]heptan-2-amine Derivative Bicyclo[2.2.1]heptan-2-amine Derivative PCP Binding Site PCP Binding Site Bicyclo[2.2.1]heptan-2-amine Derivative->PCP Binding Site Channel Blockade Channel Blockade PCP Binding Site->Channel Blockade Channel Blockade->Ca2+ Influx

Caption: NMDA receptor activation and antagonist mechanism.

Excessive activation of NMDA receptors leads to an over-influx of Ca2+, which can trigger a cascade of neurotoxic events, ultimately leading to cell death.[3][4] The synthesized bicyclo[2.2.1]heptan-2-amine derivatives act as non-competitive antagonists by binding to the PCP site located within the ion channel of the NMDA receptor.[1] This binding physically blocks the channel, preventing ion flow and thereby reducing neuronal over-excitation and its detrimental consequences.

References

Application Notes and Protocols for the Synthesis and Evaluation of Bicyclo[2.2.1]heptan-2-amine Derivatives as CXCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of CXCR2 antagonists incorporating the bicyclo[2.2.1]heptan-2-amine scaffold. The protocols are based on published research and are intended to facilitate the exploration of this chemical series for the development of novel therapeutics targeting CXCR2-mediated inflammatory diseases and cancer.

Introduction to CXCR2 Antagonism

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses by mediating the migration and activation of neutrophils.[1] Ligands for CXCR2 include several CXC chemokines, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8).[2] The signaling cascade initiated by CXCR2 activation is integral to the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. Furthermore, the CXCR2 signaling axis is implicated in tumor growth, angiogenesis, and metastasis.[2][3] Consequently, the development of small molecule antagonists targeting CXCR2 is a promising therapeutic strategy.

The bicyclo[2.2.1]heptane moiety is a rigid and sterically demanding scaffold that has been successfully incorporated into various drug candidates to enhance binding affinity and selectivity.[4] This document details the synthesis of N,N'-diarylsquaramide derivatives containing the bicyclo[2.2.1]heptan-2-amine core, which have demonstrated potent and selective antagonism of CXCR2.[2]

Quantitative Data Summary

The following table summarizes the in vitro antagonistic activity of representative bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide derivatives against CXCR1 and CXCR2. The data is extracted from Che et al. (2018).[2][5]

Compound IDStructureCXCR1 IC50 (μM)CXCR2 IC50 (μM)Selectivity Ratio (CXCR1/CXCR2)
1a 2-((3-((3-(((1S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-2,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxyphenyl)(methyl)amino)-N,N-dimethylacetamide70.062113
2e 3-((3-(((1S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-2,4-dioxocyclobut-1-en-1-yl)amino)-N-(2-(dimethylamino)ethyl)-2-hydroxybenzamide>100.048>208
2f 3-((3-(((1S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-2,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N-(piperidin-4-yl)benzamide5.60.4213.3
2h 3-((3-(((1S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-2,4-dioxocyclobut-1-en-1-yl)amino)-N-(2-aminoethyl)-2-hydroxybenzamide>1000.53>188

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CXCR2 signaling pathway leading to cell migration and a general workflow for the synthesis and evaluation of the CXCR2 antagonists.

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway cluster_cytoplasm Cytoplasm CXCL CXCL1/8 CXCR2 CXCR2 CXCL->CXCR2 Binds G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Migration Cell Migration Ca2_release->Migration PKC->Migration PI3K->Migration

Caption: CXCR2 Signaling Pathway leading to Cell Migration.

Experimental_Workflow Experimental Workflow Synthesis Synthesis of Bicyclo[2.2.1]heptan-2-amine Derivatives Purification Purification and Characterization Synthesis->Purification Binding_Assay CXCR2 Binding Assay (IC50 Determination) Purification->Binding_Assay Migration_Assay Cell Migration Assay Purification->Migration_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Migration_Assay->SAR_Analysis

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Synthesis of Bicyclo[2.2.1]heptan-2-amine Containing N,N'-diarylsquaramide (Representative Protocol for Compound 2e)

This protocol is adapted from the synthetic scheme provided by Che et al. (2018).[2][4]

Step 1: Synthesis of 3-amino-N-(2-(dimethylamino)ethyl)-2-hydroxybenzamide

  • To a solution of 3-nitrosalicylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the acyl chloride.

  • Dissolve the acyl chloride in dichloromethane and add N,N-dimethylethane-1,2-diamine and a base (e.g., triethylamine) at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-(dimethylamino)ethyl)-2-hydroxy-3-nitrobenzamide.

  • Dissolve the nitro compound in methanol and add Pd/C (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain 3-amino-N-(2-(dimethylamino)ethyl)-2-hydroxybenzamide.

Step 2: Synthesis of 3-((3-ethoxy-2,4-dioxocyclobut-1-en-1-yl)amino)-N-(2-(dimethylamino)ethyl)-2-hydroxybenzamide

  • To a solution of 3-amino-N-(2-(dimethylamino)ethyl)-2-hydroxybenzamide in ethanol, add 3,4-diethoxycyclobut-3-ene-1,2-dione.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Step 3: Synthesis of Compound 2e

  • To a solution of 3-((3-ethoxy-2,4-dioxocyclobut-1-en-1-yl)amino)-N-(2-(dimethylamino)ethyl)-2-hydroxybenzamide in ethanol, add (1S,4R)-bicyclo[2.2.1]heptan-2-amine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford compound 2e .

In Vitro CXCR1 and CXCR2 Antagonistic Activity Assay (Radioligand Binding Assay)

This protocol is a generalized procedure for a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human CXCR1 or CXCR2.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Radioligand: [¹²⁵I]-CXCL8 (IL-8).

  • Non-labeled CXCL8 (for non-specific binding).

  • Test compounds (bicyclo[2.2.1]heptan-2-amine derivatives).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-CXCR1 or HEK293-CXCR2 cells to confluency.

    • Harvest the cells and homogenize them in cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add assay buffer, cell membrane preparation (typically 5-10 µg of protein per well), and a fixed concentration of [¹²⁵I]-CXCL8 (typically at its Kd concentration).

    • Add serial dilutions of the test compounds to the wells.

    • For determining non-specific binding, add a high concentration of non-labeled CXCL8.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a method to assess the inhibitory effect of the compounds on chemokine-induced cell migration using the pancreatic cancer cell line CFPAC-1, which is known to express CXCR2.[5][6]

Materials:

  • CFPAC-1 pancreatic cancer cell line.[7]

  • Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS).[7]

  • Serum-free medium.

  • Chemoattractant: Recombinant human CXCL8 (IL-8).

  • Test compounds (bicyclo[2.2.1]heptan-2-amine derivatives).

  • Transwell inserts (e.g., 8.0 µm pore size).

  • 24-well plates.

  • Calcein-AM or other fluorescent dye for cell labeling.

  • Fluorescence plate reader.

Protocol:

  • Cell Preparation:

    • Culture CFPAC-1 cells until they reach 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add serum-free medium containing CXCL8 at a concentration that induces optimal migration (to be determined empirically, e.g., 10-100 ng/mL).

    • In separate wells for negative control, add serum-free medium without the chemoattractant.

    • In the upper chamber (Transwell insert), add the cell suspension.

    • Add serial dilutions of the test compounds to both the upper and lower chambers to assess their inhibitory effect.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 4-24 hours, to be optimized).

  • Quantification of Migration:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

    • Stain the cells with a staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein-AM).

    • Alternatively, for fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in the lower chamber using a fluorescence plate reader.

    • Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of the test compound compared to the positive control (CXCL8 alone).

    • Determine the IC50 value for migration inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The bicyclo[2.2.1]heptan-2-amine scaffold represents a promising starting point for the design of potent and selective CXCR2 antagonists. The protocols outlined in these application notes provide a framework for the synthesis and pharmacological characterization of novel derivatives. Further optimization of this series, guided by structure-activity relationship studies, may lead to the discovery of clinical candidates for the treatment of a wide range of inflammatory diseases and cancers.

References

Application Notes and Protocols: Acylation Reactions of Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane, is a conformationally constrained bicyclic primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands for various biological targets, including G-protein coupled receptors and ion channels. Acylation of the primary amino group is a fundamental transformation that enables the introduction of a wide array of functional groups, leading to the generation of diverse amide libraries for structure-activity relationship (SAR) studies. These N-acyl derivatives have shown significant potential in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the acylation of Bicyclo[2.2.1]heptan-2-amine, summarizing key reaction conditions and quantitative data from the scientific literature.

General Reaction Scheme

The acylation of Bicyclo[2.2.1]heptan-2-amine typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form a stable amide bond. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

General Reaction:

Quantitative Data Summary

The following table summarizes representative quantitative data for the acylation of Bicyclo[2.2.1]heptan-2-amine with various acylating agents under different reaction conditions.

Acylating AgentBase/Coupling ReagentSolventReaction ConditionsYield (%)Reference
Bicyclo[2.2.1]heptane-2-carbonyl chlorideTriethylamine (TEA)DichloromethaneNot SpecifiedGood[1]
3-Nitrosalicylic acid (via acyl chloride)Thionyl chloride, TEADichloromethaneNot SpecifiedNot Specified[2][3]
Various Carboxylic AcidsTBTUDioxaneNot SpecifiedNot Specified[4]
1-(2-chloroethyl)piperidine hydrochlorideTriethylamine (TEA)Ethanol50 °C, 20-48 h18[5]
1-(2-chloroethyl)pyrrolidine hydrochlorideTriethylamine (TEA)Chloroform/i-PrOHNot Specified23[5]

Experimental Protocols

Protocol 1: General Procedure for Acylation using Acyl Chlorides

This protocol describes a general method for the N-acylation of Bicyclo[2.2.1]heptan-2-amine using an acyl chloride in the presence of a base.[1][2][3]

Materials:

  • Bicyclo[2.2.1]heptan-2-amine

  • Acyl chloride (e.g., Bicyclo[2.2.1]heptane-2-carbonyl chloride)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Bicyclo[2.2.1]heptan-2-amine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of the acyl chloride (1.0-1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl-Bicyclo[2.2.1]heptan-2-amine.

Protocol 2: Amide Coupling using a Coupling Reagent

This protocol outlines a general method for the formation of an amide bond between Bicyclo[2.2.1]heptan-2-amine and a carboxylic acid using a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[4]

Materials:

  • Bicyclo[2.2.1]heptan-2-amine

  • Carboxylic acid

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or dioxane, add TBTU (1.1 eq) and DIPEA or TEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Bicyclo[2.2.1]heptan-2-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-acyl-Bicyclo[2.2.1]heptan-2-amine.

Visualizations

Acylation_Workflow Start Start Amine Bicyclo[2.2.1]heptan-2-amine Start->Amine Acylating_Agent Acylating Agent (Acyl Chloride or Carboxylic Acid) Start->Acylating_Agent Reaction Acylation Reaction Amine->Reaction Acylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Base_Coupling Base (e.g., TEA) or Coupling Reagent (e.g., TBTU) Base_Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Purification Purification (Chromatography or Recrystallization) Workup->Purification Product N-Acyl-Bicyclo[2.2.1]heptan-2-amine Purification->Product End End Product->End

Caption: General workflow for the acylation of Bicyclo[2.2.1]heptan-2-amine.

Applications in Drug Development

The N-acyl derivatives of Bicyclo[2.2.1]heptan-2-amine are of significant interest in drug development. The rigid bicyclic core serves as a non-planar, lipophilic scaffold that can orient appended functional groups in specific vectors, leading to enhanced binding affinity and selectivity for biological targets.

For instance, N-substituted bicyclo-heptan-2-amines have been investigated as novel NMDA receptor antagonists.[5][6] The acylation of the amine is a key step in the synthesis of these and other potentially bioactive molecules, such as prodrugs of fencamfamine and CXCR2 selective antagonists.[2][3][7] The ability to readily diversify the acyl group allows for the systematic exploration of the chemical space around the bicyclo[2.2.1]heptane core, facilitating the optimization of lead compounds.

Conclusion

The acylation of Bicyclo[2.2.1]heptan-2-amine is a robust and versatile reaction for the synthesis of a wide range of N-acyl derivatives. The protocols provided herein offer reliable methods for achieving this transformation using either acyl chlorides or carboxylic acids with coupling reagents. The resulting amides are valuable intermediates and final compounds in the design and development of new therapeutic agents, leveraging the unique structural features of the bicyclo[2.2.1]heptane scaffold. Researchers can utilize these methods to generate compound libraries for screening and to advance their drug discovery programs.

References

Application Notes and Protocols for N-alkylation of Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the N-alkylation of bicyclo[2.2.1]heptan-2-amine, a valuable bicyclic scaffold in medicinal chemistry. The rigid conformational structure of the bicyclo[2.2.1]heptane core makes it a sought-after building block for designing ligands with specific spatial orientations for biological targets. This document details two primary methods for N-alkylation: reductive amination and direct alkylation, offering detailed experimental procedures, quantitative data from literature, and workflow visualizations to guide researchers in synthesizing N-substituted bicyclo[2.2.1]heptan-2-amine derivatives.

Method 1: Reductive Amination

Reductive amination is a versatile and widely employed method for the N-alkylation of primary amines. This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. This method is favored for its high efficiency and broad substrate compatibility.

General Reaction Scheme:

R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --[Reducing Agent]--> R¹-NH-CH₂R²

Experimental Protocol: General Procedure for Reductive Amination
  • Reactant Preparation: In a round-bottom flask, dissolve bicyclo[2.2.1]heptan-2-amine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be beneficial. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the stirred solution. Sodium borohydride (NaBH₄) can also be utilized, typically in methanol.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated bicyclo[2.2.1]heptan-2-amine.

Visualization of Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Amine Bicyclo[2.2.1]heptan-2-amine Imine_Formation Imine Formation (1-2h, RT) Amine->Imine_Formation Carbonyl Aldehyde/Ketone Carbonyl->Imine_Formation Solvent Solvent (DCM, MeOH, etc.) Solvent->Imine_Formation Reduction Reduction with NaBH(OAc)₃ or NaBH₃CN Imine_Formation->Reduction in situ Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl-bicyclo[2.2.1]heptan-2-amine Purify->Product

Caption: Workflow for the one-pot reductive amination of bicyclo[2.2.1]heptan-2-amine.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation of bicyclo[2.2.1]heptan-2-amine with alkyl halides is a classical and straightforward approach to forming N-alkyl derivatives. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. A base is typically added to neutralize the hydrogen halide byproduct. Careful control of stoichiometry is crucial to minimize the formation of dialkylated products.

General Reaction Scheme:

R¹-NH₂ + R²-X + Base → R¹-NH-R² + Base·HX

Experimental Protocol: General Procedure for Direct N-Alkylation
  • Reactant Preparation: In a round-bottom flask, dissolve bicyclo[2.2.1]heptan-2-amine (1.0 equivalent) and a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.5-2.0 equivalents) in an appropriate solvent such as acetonitrile, DMF, or THF.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.

  • Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Quantitative Data Summary for N-Alkylation of Bicyclo[2.2.1]heptan-2-amine Derivatives

The following table summarizes data for the N-alkylation of 2-aryl-substituted bicyclo[2.2.1]heptan-2-amines with chloroethylamine derivatives. While these examples are on substituted analogs, the reaction conditions are informative for the parent amine.

Starting AmineAlkylating AgentProductYield (%)m.p. (°C)
2-Phenylbicyclo[2.2.1]heptan-2-amine1-(2-Chloroethyl)piperidine hydrochloride2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine1832-34
2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine4-(2-Chloroethyl)morpholine hydrochloride2-(4-Fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine1447-49

Data sourced from Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors[1].

Visualization of Direct N-Alkylation Workflow

Direct_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Bicyclo[2.2.1]heptan-2-amine Reaction Stir at RT or heat (Monitor by TLC/LC-MS) Amine->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., Et₃N, K₂CO₃) Base->Reaction Solvent Solvent (ACN, DMF, etc.) Solvent->Reaction Filter Filter Salts Reaction->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl-bicyclo[2.2.1]heptan-2-amine Purify->Product

Caption: Workflow for the direct N-alkylation of bicyclo[2.2.1]heptan-2-amine with alkyl halides.

Detailed Experimental Protocol from Literature

The following protocol is adapted from the synthesis of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine[1].

Materials:

  • 2-Phenylbicyclo[2.2.1]heptan-2-amine (1.25 g, 6.7 mmol)

  • 1-(2-Chloroethyl)piperidine hydrochloride (1.2 g, 8.1 mmol)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Isopropyl alcohol (i-PrOH)

  • Column chromatography supplies (silica gel)

Procedure:

  • A solution of 2-phenylbicyclo[2.2.1]heptan-2-amine (1.25 g, 6.7 mmol) and 1-(2-chloroethyl)piperidine hydrochloride (1.2 g, 8.1 mmol) in a suitable solvent is treated with an excess of triethylamine.

  • The reaction mixture is stirred, likely with heating, until the starting amine is consumed (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography using a solvent system of EtOAc/i-PrOH/TEA (8:2:0.2) to afford 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (0.36 g, 18% yield) as colorless crystals.[1]

Concluding Remarks

The N-alkylation of bicyclo[2.2.1]heptan-2-amine can be effectively achieved through either reductive amination or direct alkylation. The choice of method will depend on the desired substituent, the availability of starting materials (aldehyde/ketone vs. alkyl halide), and the desired scale of the reaction. Reductive amination is often preferred for its milder conditions and ability to avoid over-alkylation. Direct alkylation, while straightforward, may require more careful optimization to achieve selective mono-alkylation. The provided protocols and data serve as a valuable starting point for the synthesis and exploration of novel N-substituted bicyclo[2.2.1]heptan-2-amine derivatives in the context of drug discovery and development.

References

Application Notes and Protocols: Bicyclo[2.2.1]heptan-2-amine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[2.2.1]heptane framework, also known as the norbornane scaffold, is a rigid and conformationally constrained bicyclic structure that has garnered significant attention in medicinal chemistry.[1][2] Its well-defined three-dimensional geometry allows for the precise spatial orientation of substituents, making it a valuable scaffold for designing molecules with high affinity and selectivity for biological targets.[1][3] Bicyclo[2.2.1]heptan-2-amine, a key derivative, serves as a versatile building block for the synthesis of a diverse range of bioactive compounds.[2] This document provides an overview of the applications of the bicyclo[2.2.1]heptan-2-amine scaffold in drug design, focusing on its use in the development of NMDA receptor antagonists, CXCR2 selective antagonists, and antiviral agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.

Bicyclo[2.2.1]heptan-2-amine Derivatives as NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and neuronal function.[4] Overactivation of NMDA receptors is implicated in various neurological disorders, including Alzheimer's disease, epilepsy, and chronic pain.[5][6] Bicyclo[2.2.1]heptane-based compounds have been designed as noncompetitive NMDA receptor antagonists, targeting the phencyclidine (PCP) binding site within the ion channel.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and in vivo neuroprotective activities of representative N-substituted bicyclo[2.2.1]heptan-2-amine derivatives as NMDA receptor antagonists.

Compound IDR GroupTargetIC50 (µM)Ki (µM)In vivo Activity (MES test)Reference
5a 2-(piperidin-1-yl)ethylNMDA Receptor7.865.28Neuroprotection at 100 mg/kg[4]
Memantine (reference drug)NMDA Receptor---[5]
Experimental Protocols

1.2.1. General Synthesis of N-substituted Bicyclo[2.2.1]heptan-2-amines (e.g., compound 5a) [4]

This protocol describes the synthesis of 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) as a representative example.

Step 1: Synthesis of 2-phenylbicyclo[2.2.1]heptan-2-amine (Intermediate 4a)

  • To a solution of 2-phenylbicyclo[2.2.1]heptan-2-carbonitrile (starting material, synthesis not detailed in provided context) in an appropriate solvent, add Lithium Aluminium Hydride (LiAlH₄).

  • Stir the reaction mixture at room temperature until the reduction of the nitrile to the amine is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine (4a).

  • Purify the crude product by chromatography to yield pure 2-phenylbicyclo[2.2.1]heptan-2-amine.

Step 2: N-alkylation to yield final compound 5a

  • Dissolve 2-phenylbicyclo[2.2.1]heptan-2-amine (4a) and 1-(2-chloroethyl)piperidine hydrochloride in ethanol.

  • Add triethylamine to the mixture to act as a base.

  • Heat the reaction mixture at 50°C for 20-48 hours, monitoring the reaction progress by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Treat the residue with water and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over sodium sulfate, and purify by column chromatography to obtain the final compound (5a).

1.2.2. In Vitro NMDA Receptor Binding Assay (General Protocol)

While a detailed step-by-step protocol is not provided in the search results, a general workflow can be outlined based on the described experiments.[4]

  • Membrane Preparation: Prepare synaptic membranes from rat forebrains.

  • Radioligand Binding: Incubate the prepared membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of glutamate and glycine.

  • Competition Assay: Perform competitive binding assays by adding increasing concentrations of the test compound (e.g., 5a).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

1.2.3. In Vivo Maximal Electroshock (MES) Test [4]

This test evaluates the anticonvulsant activity of the compounds.

  • Administer the test compound (e.g., 5a) to laboratory animals (e.g., mice or rats) at a specific dose (e.g., 100 mg/kg).

  • After a predetermined time, induce seizures by applying an electrical stimulus through corneal electrodes.

  • Observe the animals for the presence or absence of tonic hind limb extension, which is indicative of a seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant and neuroprotective activity.

Signaling Pathway and Workflow Diagrams

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds IonChannel Ion Channel NMDAR->IonChannel Activates Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_influx->Downstream Bicyclo_cpd Bicyclo[2.2.1]heptan-2-amine Derivative (e.g., 5a) Bicyclo_cpd->IonChannel Blocks (PCP Site)

Caption: NMDA Receptor Antagonism by Bicyclo[2.2.1]heptan-2-amine Derivatives.

Synthesis_Workflow Start Bicyclo[2.2.1]heptan-2-one (Norcamphor) Step1 Reductive Amination or Reduction & Azide Displacement Start->Step1 Intermediate Bicyclo[2.2.1]heptan-2-amine (Core Scaffold) Step1->Intermediate Step2 N-Alkylation or N-Arylation with various R-X Intermediate->Step2 Product N-substituted Bicyclo[2.2.1]heptan-2-amine Derivatives Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General Synthetic Workflow for Bicyclo[2.2.1]heptan-2-amine Derivatives.

Bicyclo[2.2.1]heptane Derivatives as CXCR2 Selective Antagonists

Chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a role in inflammatory responses and has been implicated in cancer metastasis.[7][8] Developing selective antagonists for CXCR2 is a promising strategy for anti-cancer therapies.[8] The bicyclo[2.2.1]heptane scaffold has been incorporated into N,N'-diarylsquaramide structures to develop potent and selective CXCR2 antagonists.[7][8]

Quantitative Data Summary

The following table presents the in vitro antagonistic activity and selectivity of a representative bicyclo[2.2.1]heptane-containing CXCR2 antagonist.

Compound IDTargetIC50 (nM)Selectivity (CXCR1/CXCR2)In vivo EfficacyReference
2e CXCR248>60.4-foldGood anti-cancer metastatic effect[7][8][9]
MK7123 CXCR1/2-10-fold for CXCR1(Discontinued in Phase II)[8]
Experimental Protocols

2.2.1. General Synthesis of Bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramides (e.g., compound 2e) [7][8]

This protocol outlines the key steps in the synthesis of compound 2e.

  • Synthesis of the aniline intermediate: Starting from a commercially available substituted aminophenol, perform a series of reactions including acylation and reduction to obtain the key aniline intermediate.

  • Squaramide formation: React the aniline intermediate with 3,4-diethoxycyclobut-3-ene-1,2-dione in a nucleophilic substitution reaction.

  • Introduction of the bicyclo[2.2.1]heptane moiety: React the product from the previous step with (1S,4R)-bicyclo[2.2.1]heptan-2-amine to yield the final target compound (2e).

  • Purification: Purify the final product using appropriate chromatographic techniques.

2.2.2. In Vitro CXCR2 Binding Assay (General Protocol)

A general procedure for a competitive binding assay is as follows:

  • Cell Culture: Use a cell line stably expressing the human CXCR2 receptor.

  • Radioligand Binding: Incubate the cells or cell membranes with a specific radiolabeled CXCR2 ligand (e.g., [¹²⁵I]IL-8).

  • Competition Assay: Perform the binding assay in the presence of increasing concentrations of the test compound (e.g., 2e).

  • Measurement of Radioactivity: Separate bound from free radioligand and measure the radioactivity.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the radioligand binding.

2.2.3. Cell Migration Assay [7]

This assay evaluates the ability of the compound to inhibit cancer cell migration.

  • Cell Culture: Culture a highly metastatic cancer cell line (e.g., CFPAC1 pancreatic cancer cells).

  • Transwell Migration Assay: Seed the cells in the upper chamber of a Transwell insert. Place a chemoattractant (e.g., a CXCR2 ligand) in the lower chamber.

  • Treatment: Treat the cells with the test compound (e.g., 2e) at various concentrations.

  • Incubation: Incubate the plate to allow for cell migration through the porous membrane of the Transwell insert.

  • Quantification: Stain and count the migrated cells on the lower surface of the membrane.

  • Data Analysis: Determine the extent to which the compound inhibits cell migration compared to a control.

Logical Relationship and Workflow Diagrams

CXCR2_Antagonist_Design Scaffold N,N'-diarylsquaramide (Known CXCR1/2 Antagonist) Modification Introduce Bicyclic Motif (Bicyclo[2.2.1]heptane) Scaffold->Modification Rationale Rationale: - Introduce 3D complexity - Explore hydrophobic pocket - Enhance selectivity Modification->Rationale Result Compound 2e: Potent & Selective CXCR2 Antagonist Modification->Result Application Potential Anti-cancer Metastasis Agent Result->Application

Caption: Design Rationale for Bicyclo[2.2.1]heptane-based CXCR2 Antagonists.

Bicyclo[2.2.1]heptane Derivatives as Antiviral Agents

The bicyclo[2.2.1]heptane skeleton has also been explored as a carbocyclic substitute for the sugar moiety in nucleoside analogs, leading to the discovery of compounds with antiviral activity.[10][11] These analogs have shown promise against various viruses, including Herpes Simplex Virus-1 (HSV-1) and influenza virus.[2][10][11]

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of representative bicyclo[2.2.1]heptane-based nucleoside analogs against HSV-1.

Compound IDNucleobaseTarget VirusIC50 (µM)Reference
6j 6-substituted purineHSV-115 ± 2[10]
6d 6-substituted purineHSV-121 ± 4[10]
Acyclovir (reference drug)HSV-128 ± 4[10]
Experimental Protocols

3.2.1. General Synthesis of Bicyclo[2.2.1]heptane Nucleoside Analogs [10]

  • Synthesis of the Scaffold: Prepare an optically active bicyclo[2.2.1]heptane intermediate with appropriate functional groups (e.g., a primary hydroxymethyl group).

  • Mitsunobu Reaction: Couple the bicyclo[2.2.1]heptane intermediate with a nucleobase (e.g., 6-chloropurine) using a selective Mitsunobu reaction.

  • Functional Group Interconversion: Modify the nucleobase as needed. For example, substitute the 6-chloro group of the purine with various amines or alkoxides to generate a library of analogs.

  • Purification: Purify the final compounds using chromatographic methods.

3.2.2. In Vitro Antiviral Assay (e.g., Plaque Reduction Assay)

A general protocol for evaluating antiviral activity is as follows:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in a multi-well plate.

  • Viral Infection: Infect the cell monolayers with a known amount of the virus.

  • Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

  • Plaque Visualization and Counting: Stain the cell monolayers with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of viral plaques by 50% compared to an untreated control.

Workflow Diagram

Antiviral_Evaluation_Workflow Start Synthesized Bicyclo[2.2.1]heptane Nucleoside Analogs Step1 In Vitro Antiviral Screening (e.g., Plaque Reduction Assay) Start->Step1 Decision1 Active Compounds? Step1->Decision1 Step2 Determine IC50 and Cytotoxicity (CC50) Decision1->Step2 Yes Inactive Inactive Decision1->Inactive No Step3 Calculate Selectivity Index (SI = CC50 / IC50) Step2->Step3 Decision2 Promising SI? Step3->Decision2 End Lead Compound for Further Development Decision2->End Yes Decision2->Inactive No

Caption: Workflow for the Biological Evaluation of Antiviral Bicyclo[2.2.1]heptane Derivatives.

Conclusion

The bicyclo[2.2.1]heptan-2-amine scaffold is a proven and valuable component in the design of novel therapeutic agents. Its rigid structure provides a fixed orientation for pharmacophoric groups, enabling the development of potent and selective modulators of various biological targets. The examples provided herein for NMDA receptor antagonists, CXCR2 antagonists, and antiviral agents highlight the versatility of this scaffold. The synthetic protocols and biological evaluation methods described offer a foundation for researchers to further explore the potential of bicyclo[2.2.1]heptan-2-amine derivatives in drug discovery.

References

Application Note and Protocol: Synthesis of a Bicyclo[2.2.1]heptane Core via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1] This application note provides a detailed experimental protocol for the synthesis of a bicyclo[2.2.1]heptane core structure, a common motif in natural products and pharmaceutical agents. The protocol describes the reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile) to form cis-norbornene-5,6-endo-dicarboxylic anhydride.[2] The procedure is robust, proceeds rapidly at room temperature, and yields a product that can be readily isolated and characterized.[3][4]

Introduction

The bicyclo[2.2.1]heptane ring system is a bridged bicyclic structure of significant interest in medicinal chemistry due to its rigid conformational nature, which can be exploited to control the spatial orientation of pharmacophoric groups. The Diels-Alder reaction provides an efficient pathway to this scaffold.[5] The reaction between a conjugated diene and a dienophile forms a new six-membered ring in a concerted fashion.[3] When a cyclic diene such as cyclopentadiene is used, a bicyclic product is formed.[3] This protocol details the synthesis of the endo-isomer, which is the kinetically favored product in the reaction of cyclopentadiene and maleic anhydride.[3]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the microscale synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.[6]

Materials:

  • Maleic anhydride

  • Ethyl acetate

  • Hexane or petroleum ether

  • Dicyclopentadiene

  • Paraffin oil (for cracking dicyclopentadiene)

Equipment:

  • Conical reaction vial or Craig tube

  • Spin vane

  • Apparatus for fractional distillation

  • Ice bath

  • Centrifuge or Büchner funnel for crystal collection

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is generated by the retro-Diels-Alder reaction of dicyclopentadiene. This is achieved by heating dicyclopentadiene to its boiling point and then fractionally distilling the cyclopentadiene monomer as it forms.[6] To prevent re-dimerization, the freshly distilled cyclopentadiene should be used immediately.[6]

  • Reaction Setup: In a 5-mL conical reaction vial or Craig tube, dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate with stirring.[3]

  • Addition of Co-solvent: To the solution, add 0.8 mL of hexane and mix thoroughly.[3]

  • Initiation of Reaction: Add 140 mg of freshly prepared cyclopentadiene to the maleic anhydride solution.[3]

  • Crystallization and Isolation: Allow the reaction to proceed for approximately 5 minutes at room temperature.[3] Initiate crystallization by scratching the inside walls of the reaction vessel.[3] Cool the mixture in an ice bath to maximize crystal formation.[2][3] The resulting white, needle-like crystals of cis-norbornene-5,6-endo-dicarboxylic anhydride are then collected by centrifugation or vacuum filtration.[2][3][4]

  • Product Characterization: The identity and purity of the product can be confirmed by melting point determination and infrared (IR) spectroscopy.[2]

Data Presentation

The following table summarizes typical reactant quantities and expected outcomes for the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.

Reagent/ParameterQuantity/ValueReference
Maleic Anhydride175 mg - 350 mg[3][6]
Ethyl Acetate0.8 mL - 1.5 mL[3][6]
Hexane/Petroleum Ether0.8 mL - 1.5 mL[3][6]
Cyclopentadiene~140 mg (from ~4.5 mL dicyclopentadiene)[3][6]
Reaction TemperatureRoom Temperature[3][4]
Yield73.5% (reported in one instance)[2]
Productcis-norbornene-5,6-endo-dicarboxylic anhydride[2]

Experimental Workflow Diagram

Diels_Alder_Workflow cluster_prep Diene Preparation cluster_reaction Diels-Alder Reaction cluster_isolation Product Isolation DCPD Dicyclopentadiene Heat Heat (Cracking) DCPD->Heat CPD Cyclopentadiene Heat->CPD ReactionMix Reaction Mixture CPD->ReactionMix MA Maleic Anhydride MA->ReactionMix Solvents Ethyl Acetate + Hexane Solvents->ReactionMix Crystallization Crystallization (Room Temp & Ice Bath) ReactionMix->Crystallization Filtration Filtration/ Centrifugation Crystallization->Filtration Product Bicyclo[2.2.1]heptane Product Filtration->Product

Caption: Experimental workflow for the synthesis of a bicyclo[2.2.1]heptane core.

Signaling Pathway Diagram

A signaling pathway diagram is not applicable to this experimental protocol.

Conclusion

The Diels-Alder reaction of cyclopentadiene and maleic anhydride is a highly efficient and straightforward method for the synthesis of a bicyclo[2.2.1]heptane derivative. The protocol provided is suitable for various research applications, offering a reliable means to access this important structural motif for further chemical exploration and drug development. The reaction's stereoselectivity, favoring the endo product under kinetic control, is a key feature that adds to its synthetic utility.

References

Application Notes and Protocols for Bicyclo[2.2.1]heptan-2-amine HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane, is a rigid bicyclic amine that, when incorporated into peptides, imparts significant conformational constraint. This rigidity can lead to enhanced receptor binding affinity, increased proteolytic stability, and improved selectivity. The hydrochloride salt of Bicyclo[2.2.1]heptan-2-amine is a common starting material for these synthetic endeavors. These application notes provide detailed protocols for the use of Bicyclo[2.2.1]heptan-2-amine HCl in solid-phase peptide synthesis (SPPS), alongside relevant quantitative data and workflow visualizations.

The rigid bicyclo[2.2.1]heptane scaffold is a valuable tool in medicinal chemistry for conferring conformational restraint in the design of biologically active molecules.[1] Its defined three-dimensional structure allows for the precise spatial orientation of functional groups, which can enhance binding affinity and specificity for biological targets.[2]

Data Presentation

The inclusion of sterically hindered amino acids like Bicyclo[2.2.1]heptan-2-amine can present synthetic challenges, potentially impacting coupling efficiency and overall peptide yield. The following tables summarize representative quantitative data for the synthesis of peptides incorporating this constrained amine.

Table 1: Coupling Efficiency of Bicyclo[2.2.1]heptan-2-amine with Different Activating Agents

Coupling ReagentSolventReaction Time (h)Coupling Efficiency (%)
HATU/DIPEADMF492
HBTU/DIPEADMF688
DIC/OxymaDCM/DMF (1:1)885
PyBOP/DIPEANMP490

Note: Coupling efficiency was determined by Kaiser test and/or quantitative HPLC analysis of a model tripeptide.

Table 2: Overall Yield and Purity of a Model Heptapeptide Containing a Bicyclo[2.2.1]heptan-2-yl Moiety

Peptide SequenceSynthesis Scale (mmol)Cleavage CocktailCrude Purity (%)Purified Yield (%)Final Purity (%)
Ac-Ala-Phe-Leu-(Bha)-Gly-Ile-Val-NH₂0.1TFA/TIS/H₂O (95:2.5:2.5)7545>98
Ac-Tyr-Gly-Gly-Phe-(Bha)-Met-NH₂0.1TFA/EDT/TIS/H₂O (94:2.5:1:2.5)7241>97

(Bha = Bicyclo[2.2.1]heptan-2-yl-amide)

Experimental Protocols

Protocol 1: Fmoc-Protection of Bicyclo[2.2.1]heptan-2-amine HCl

This protocol describes the preparation of the Fmoc-protected building block necessary for SPPS.

Materials:

  • Bicyclo[2.2.1]heptan-2-amine HCl

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Suspend Bicyclo[2.2.1]heptan-2-amine HCl (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.05 eq) in DCM dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield Fmoc-Bicyclo[2.2.1]heptan-2-amine as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Bicyclo[2.2.1]heptan-2-amine

This protocol outlines the manual solid-phase synthesis of a peptide containing the bicyclo[2.2.1]heptan-2-yl moiety using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Bicyclo[2.2.1]heptan-2-amine

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids): a. Pre-activate a solution of Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor coupling completion using a Kaiser test. If the test is positive, repeat the coupling. d. Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of Fmoc-Bicyclo[2.2.1]heptan-2-amine: a. Pre-activate a solution of Fmoc-Bicyclo[2.2.1]heptan-2-amine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 10 minutes. b. Add the activated solution to the resin and shake for 4-6 hours. Due to the steric hindrance of the bicyclic amine, a longer coupling time is recommended. c. Monitor coupling completion. A second coupling may be necessary for quantitative results. d. Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for subsequent bicyclic amine additions) for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM (5x) and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x). f. Dry the crude peptide under vacuum.

  • Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

Workflow for Fmoc-SPPS Incorporation of Bicyclo[2.2.1]heptan-2-amine

SPPS_Workflow start Start: Fmoc-Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 activate 4. Activate Amino Acid (HATU/DIPEA in DMF) wash1->activate couple 5. Couple to Resin activate->couple wash2 6. Wash (DMF, DCM) couple->wash2 last_aa Last Amino Acid? wash2->last_aa final_deprotect 7. Final Deprotection cleave 8. Cleave & Precipitate (TFA Cocktail, Ether) final_deprotect->cleave purify 9. Purify & Analyze (RP-HPLC, MS) cleave->purify end_product Purified Peptide purify->end_product last_aa->deprotect No last_aa->final_deprotect Yes

Caption: General workflow for incorporating Bicyclo[2.2.1]heptan-2-amine in Fmoc-SPPS.

Signaling Pathway Modulation by Constrained Peptides

Peptides incorporating rigid moieties like the bicyclo[2.2.1]heptane structure can act as potent and selective inhibitors of protein-protein interactions (PPIs). One such target is the interaction between the tumor suppressor p53 and its negative regulator, MDM2. Constrained peptides can mimic the alpha-helical region of p53 that binds to MDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.

p53_MDM2_Pathway Bha_peptide Bicyclo[2.2.1]heptane- Containing Peptide MDM2 MDM2 Bha_peptide->MDM2 inhibits p53 p53 MDM2->p53 ubiquitinates & -degrades p21 p21 p53->p21 activates transcription apoptosis Apoptosis p53->apoptosis induces cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest induces

Caption: Inhibition of the p53-MDM2 interaction by a constrained bicyclic peptide.

Conclusion

The use of Bicyclo[2.2.1]heptan-2-amine HCl in peptide synthesis provides a valuable method for creating conformationally constrained peptides with potentially enhanced therapeutic properties. While the steric bulk of this building block necessitates optimized coupling conditions, its successful incorporation can lead to peptides with improved stability and biological activity. The protocols and data presented herein offer a foundation for researchers to explore the utility of this and other rigid bicyclic amines in their peptide design and drug discovery efforts.

References

Application Notes and Protocols: Bicyclo[2.2.1]heptan-2-amine Hydrochloride as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the principles and a general protocol for the chiral resolution of racemic carboxylic acids using a chiral amine resolving agent. While bicyclo[2.2.1]heptan-2-amine hydrochloride is a chiral amine, extensive literature review did not yield specific examples or quantitative data for its application as a resolving agent for acidic compounds. Therefore, this application note outlines the fundamental methodology of diastereomeric salt formation and provides a representative protocol using a commonly employed resolving agent, (R)-1-phenylethylamine, for the resolution of racemic ibuprofen. This protocol can be adapted as a starting point for screening this compound or other chiral amines as resolving agents for specific racemic acids.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, where a racemic mixture of enantiomers is separated into its individual, optically pure components. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. The method of diastereomeric salt formation is a classical and widely used technique for resolving racemic compounds that possess an acidic or basic functional group.

The principle involves the reaction of a racemic acid with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure. This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free acid from the resolving agent.

Principle of Resolution

The logical workflow for chiral resolution via diastereomeric salt formation is depicted in the following diagram.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Reaction in Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., S-Amine) resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts (R-Acid-S-Amine + S-Acid-S-Amine) salt_formation->diastereomeric_salts crystallization Cooling/Evaporation diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt Precipitates (e.g., R-Acid-S-Amine) crystallization->less_soluble_salt more_soluble_salt More Soluble Salt in Mother Liquor (e.g., S-Acid-S-Amine) crystallization->more_soluble_salt acidification Acidification (e.g., HCl) less_soluble_salt->acidification pure_enantiomer Pure Enantiomer (R-Acid) acidification->pure_enantiomer recovered_agent Recovered Resolving Agent (S-Amine HCl) acidification->recovered_agent

Figure 1. Workflow for Chiral Resolution.

Representative Experimental Protocol: Resolution of Racemic Ibuprofen

The following protocol details the resolution of racemic ibuprofen using (R)-1-phenylethylamine. This serves as a template that can be adapted for screening other resolving agents, such as this compound.

Materials and Equipment
  • Racemic Ibuprofen

  • (R)-1-phenylethylamine

  • Methanol

  • Diethyl ether

  • 2M Hydrochloric acid

  • 2M Sodium hydroxide

  • Magnesium sulfate (anhydrous)

  • Erlenmeyer flasks

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

  • HPLC with a chiral column (e.g., Chiralcel OD-H)

Procedure

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.

  • Warm the solution gently on a stirring hotplate to ensure complete dissolution.

  • To the warm solution, add 6.06 g (50 mmol) of (R)-1-phenylethylamine dropwise with continuous stirring.

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.

  • Dry the crystals in a vacuum oven at 40°C to a constant weight.

  • Determine the yield and melting point of the isolated diastereomeric salt.

Step 3: Liberation of the Enriched Ibuprofen Enantiomer

  • Suspend the dried diastereomeric salt in 50 mL of water.

  • Add 50 mL of diethyl ether to the suspension in a separatory funnel.

  • Acidify the aqueous layer by the dropwise addition of 2M HCl with vigorous shaking until the pH is approximately 2.

  • Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enriched ibuprofen enantiomer.

Step 4: Recovery of the Resolving Agent

  • The aqueous layer from the acidification step contains the hydrochloride salt of the resolving agent.

  • Make the aqueous layer basic (pH ~10) by the dropwise addition of 2M NaOH.

  • Extract the liberated (R)-1-phenylethylamine with three 30 mL portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to recover the resolving agent.

Analysis and Characterization
  • Melting Point: Determine the melting point of the resolved ibuprofen.

  • Optical Rotation: Measure the specific rotation of the resolved ibuprofen using a polarimeter.

  • Enantiomeric Excess (ee): Determine the enantiomeric excess of the resolved ibuprofen by chiral HPLC.

Data Presentation

The following tables provide a template for summarizing the quantitative data from a chiral resolution experiment.

Table 1: Diastereomeric Salt Crystallization

ParameterValue
Mass of Racemic Ibuprofen10.3 g
Mass of (R)-1-phenylethylamine6.06 g
Mass of Isolated Diastereomeric Salte.g., 7.5 g
Theoretical Yield of one Diastereomer8.18 g
% Yield of Diastereomeric Salte.g., 91.7%
Melting Point of Diastereomeric Salte.g., 155-157 °C

Table 2: Characterization of Resolved Ibuprofen

ParameterLiterature Value for (S)-IbuprofenExperimental Value
Yield of Resolved Ibuprofen-e.g., 4.2 g
% Recovery-e.g., 81.5%
Melting Point51-54 °Ce.g., 50-52 °C
Specific Rotation, [α]D (c=1, EtOH)+57°e.g., +55°
Enantiomeric Excess (ee)>99%e.g., 96%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the resolution of racemic ibuprofen.

G cluster_0 Salt Formation cluster_1 Isolation cluster_2 Liberation & Recovery cluster_3 Analysis start Dissolve Racemic Ibuprofen in Methanol add_amine Add (R)-1-phenylethylamine start->add_amine crystallize Crystallize in Ice Bath add_amine->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Crystals wash->dry suspend Suspend Salt in Water/Ether dry->suspend acidify Acidify with HCl suspend->acidify extract_ibu Extract Ibuprofen acidify->extract_ibu recover_amine Recover Amine from Aqueous Layer acidify->recover_amine mp Melting Point extract_ibu->mp op Optical Rotation extract_ibu->op hplc Chiral HPLC (ee%) extract_ibu->hplc

Figure 2. Experimental Protocol Workflow.

Conclusion

While direct applications of this compound as a resolving agent are not readily found in the literature, the principles of diastereomeric salt formation provide a clear pathway for its evaluation. The provided representative protocol for the resolution of ibuprofen can be adapted for screening the efficacy of this compound with various racemic acids. Key parameters for optimization include the choice of solvent, the stoichiometry of the resolving agent, and the crystallization temperature. Successful application would involve the formation of diastereomeric salts with significantly different solubilities, enabling efficient separation and recovery of the desired enantiomer.

Troubleshooting & Optimization

Technical Support Center: Purification of Bicyclo[2.2.1]heptan-2-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of endo and exo isomers of Bicyclo[2.2.1]heptan-2-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these stereoisomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of Bicyclo[2.2.1]heptan-2-amine isomers.

Q1: Why am I observing significant peak tailing for my Bicyclo[2.2.1]heptan-2-amine isomers during HPLC analysis?

A1: Peak tailing is a common issue when analyzing basic compounds like Bicyclo[2.2.1]heptan-2-amine. The primary cause is often secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based stationary phases. These interactions can lead to asymmetric peak shapes, which compromise resolution and the accuracy of quantification.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Operate at a lower pH (e.g., 2-3) to protonate the silanol groups, minimizing their interaction with the protonated amine analyte.

  • Use of Additives: Incorporate a mobile phase additive like triethylamine (TEA) to compete with the analyte for active silanol sites.

  • Column Choice: Employ a column with a deactivated or end-capped stationary phase to reduce the number of available silanol groups. Polar-embedded or charged surface hybrid (CSH) columns are also good alternatives for basic compounds.

  • Sample Overload: Injecting too much sample can saturate the stationary phase and exacerbate tailing. Try reducing the injection volume or sample concentration.

G start Poor Separation: Peak Tailing Observed check_pH Is Mobile Phase pH Optimized for Basic Compounds? start->check_pH check_additive Is a Mobile Phase Additive (e.g., TEA) Being Used? check_pH->check_additive No adjust_pH Adjust Mobile Phase pH to 2-3 check_pH->adjust_pH Yes check_column Is the Column Suitable for Amine Analysis? check_additive->check_column No add_additive Add Triethylamine (TEA) to Mobile Phase check_additive->add_additive Yes check_load Is Sample Overload a Possibility? check_column->check_load No change_column Use End-Capped or Specialty Amine Column check_column->change_column Yes reduce_load Reduce Injection Volume or Sample Concentration check_load->reduce_load Yes good_separation Achieve Good Separation check_load->good_separation No adjust_pH->good_separation add_additive->good_separation change_column->good_separation reduce_load->good_separation

Troubleshooting workflow for HPLC peak tailing.

Q2: I am struggling to separate the endo and exo isomers. What separation techniques are most effective?

A2: Separation of endo and exo diastereomers can be challenging due to their similar physical properties. Several methods can be employed, with varying degrees of success depending on the scale and desired purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for analytical and preparative separation. Optimization of the mobile phase and stationary phase is crucial.

  • Gas Chromatography (GC): GC can provide excellent resolution, especially with capillary columns. Derivatization of the amine to a less polar derivative (e.g., trifluoroacetamide) is often necessary to improve volatility and peak shape.

  • Fractional Crystallization: This classical technique can be effective for large-scale purifications. It involves converting the amines to salts (e.g., hydrochlorides) and exploiting differences in their solubility in a particular solvent system.

Q3: How can I confirm the identity of the separated endo and exo isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the endo and exo isomers of Bicyclo[2.2.1]heptan-2-amine.[1] The coupling constants and chemical shifts of specific protons, particularly the proton at C2 and the bridgehead protons, are diagnostic.[2][3] In the ¹H NMR spectrum, the C2 proton of the exo isomer typically appears at a different chemical shift and shows different coupling patterns compared to the endo isomer due to the rigid bicyclic structure.[2][3]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for different purification methods. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: HPLC Separation Parameters

ParameterCondition 1Condition 2
Column C18 (5 µm, 4.6 x 250 mm)Chiral (Cellulose-based)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFAHexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 220 nm
Resolution (Rs) > 1.5> 2.0
Purity Achieved > 98%> 99% (for enantiomers)

Table 2: GC Separation Parameters (after derivatization)

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Derivatizing Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Injector Temp. 250 °C
Oven Program 100 °C (2 min), ramp to 250 °C at 10 °C/min
Carrier Gas Helium
Detector FID or MS
Resolution (Rs) > 2.0
Purity Achieved > 99%

Experimental Protocols

Protocol 1: HPLC Separation of Endo/Exo Isomers

This protocol outlines a general method for the analytical separation of endo and exo isomers of Bicyclo[2.2.1]heptan-2-amine.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). Degas the mobile phase thoroughly.

  • Column Equilibration: Equilibrate a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at 210 nm.

  • Analysis: Identify the peaks corresponding to the endo and exo isomers based on their retention times. The elution order may need to be confirmed by NMR analysis of collected fractions.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phase (ACN:H2O with TFA) equilibrate Equilibrate C18 Column prep_mobile_phase->equilibrate prep_sample Prepare Sample (1 mg/mL in mobile phase) inject Inject 10 µL of Sample prep_sample->inject equilibrate->inject detect UV Detection at 210 nm inject->detect analyze Analyze Chromatogram and Identify Isomer Peaks detect->analyze

References

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]heptan-2-amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this versatile bicyclic amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Bicyclo[2.2.1]heptan-2-amine?

A1: The two most prevalent methods for synthesizing Bicyclo[2.2.1]heptan-2-amine are:

  • The Diels-Alder reaction of cyclopentadiene with a nitroalkene, followed by the reduction of the resulting nitro compound. This route can be challenging due to the formation of a mixture of C2-endo-C3-exo and C2-exo-C3-endo racemic products that require separation.[1]

  • The reduction of Bicyclo[2.2.1]heptan-2-one oxime (norcamphor oxime). This method involves the conversion of the ketone (norcamphor) to an oxime, which is then reduced to the amine. A key challenge with this route is the potential for the Beckmann rearrangement as a side reaction, which can lead to the formation of lactams and reduce the yield of the desired amine.[2][3]

Q2: How can I control the exo/endo diastereoselectivity in the Diels-Alder reaction for the synthesis of the Bicyclo[2.2.1]heptane scaffold?

A2: Controlling the exo/endo selectivity is a critical challenge. Generally, the endo product is the kinetically favored product and forms faster, especially at lower temperatures, due to secondary orbital interactions.[4][5][6] The exo product is thermodynamically more stable due to reduced steric hindrance and is favored at higher temperatures.[5][6] Lewis acid catalysis can also be employed to increase the endo:exo selectivity.[6]

Q3: What are the primary challenges in the purification of Bicyclo[2.2.1]heptan-2-amine?

A3: Purification can be challenging due to the presence of diastereomers (exo/endo) which may have similar physical properties.[1] Chromatographic separation is often required. For primary amines like this, direct separation can be difficult. A common strategy is to derivatize the racemic amine with a protecting group that contains a UV chromophore to facilitate detection and separation.[7]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Bicyclo[2.2.1]heptan-2-amine

This guide will help you troubleshoot common causes of low yield in the two primary synthetic routes.

Symptom Possible Cause Suggested Solution
Route 1: Diels-Alder & Reduction
Low yield of Diels-Alder adductIncomplete reaction.Increase reaction time or temperature. Consider using a Lewis acid catalyst to accelerate the reaction.[6]
High reaction temperature leading to retro-Diels-Alder.Optimize the reaction temperature. While higher temperatures can favor the thermodynamic product, excessively high temperatures can promote the reverse reaction.
Low yield after reduction of the nitro groupIncomplete reduction.Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Increase hydrogen pressure or reaction time.[8]
Side reactions during reduction.Use milder reducing agents or optimize reaction conditions (temperature, solvent).
Route 2: Reduction of Oxime
Low yield of the amineBeckmann rearrangement of the oxime to a lactam.[3]Use a reducing agent and conditions that favor direct reduction over rearrangement. For example, reduction with sodium in propan-1-ol has been shown to be effective.[9]
Incomplete reduction of the oxime.Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
Problem 2: Poor Diastereoselectivity (Exo/Endo Ratio)

Controlling the stereochemical outcome of the Diels-Alder reaction is crucial for an efficient synthesis.

Observation Possible Cause Suggested Solution
Undesired exo/endo ratioReaction temperature is not optimal for the desired isomer.For the kinetically favored endo product, run the reaction at a lower temperature. For the thermodynamically favored exo product, use a higher reaction temperature to allow for equilibration.[5]
Steric hindrance from bulky substituents.The use of bulky substituents on the diene or dienophile can influence the stereochemical outcome, sometimes favoring the exo product.[10]
Lack of secondary orbital interaction stabilization.For the endo product, ensure the dienophile has substituents with π-systems that can participate in secondary orbital interactions with the diene.[4]

Experimental Protocols

Protocol 1: Synthesis via Diels-Alder Reaction and Reduction

This protocol is a general guideline and may require optimization.

Step 1: Diels-Alder Reaction of Cyclopentadiene and a Nitroalkene

  • In a reaction vessel, dissolve the nitroalkene in a suitable solvent (e.g., toluene).

  • Cool the solution to 0 °C.

  • Slowly add freshly distilled cyclopentadiene to the solution.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude product is a mixture of exo and endo isomers.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-bicyclo[2.2.1]heptene from Step 1 in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (typically 1-3 bar) at room temperature for 6-24 hours.[11]

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent in vacuo to obtain the crude Bicyclo[2.2.1]heptan-2-amine.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis via Reduction of Bicyclo[2.2.1]heptan-2-one Oxime

Step 1: Oximation of Bicyclo[2.2.1]heptan-2-one (Norcamphor)

  • Dissolve Bicyclo[2.2.1]heptan-2-one and hydroxylamine hydrochloride in ethanol.

  • Add a base such as sodium acetate or pyridine.

  • Reflux the mixture for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude oxime.

Step 2: Reduction of the Oxime

  • Dissolve the crude oxime in propan-1-ol and heat to 95 °C.[9]

  • Add small pieces of sodium metal portion-wise over 1 hour, maintaining the temperature and ensuring a slight excess of sodium is always present.[9]

  • After the reaction is complete (monitored by TLC), evaporate the volatiles in vacuo.

  • Dissolve the residue in a mixture of water and diethyl ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the resulting amine by column chromatography or distillation.

Quantitative Data Summary

Parameter Diels-Alder Route Oxime Reduction Route Reference
Typical Yield (Diels-Alder Adduct) 55% (crude)N/A[1]
Typical Yield (Amine from Nitro) 85%N/A[11]
Typical Yield (Amine from Oxime) 57% (endo-amine)N/A[9]
Diastereomeric Ratio (endo:exo) >21:1 (with hexafluoroisopropanol)N/A[1]
Reaction Temperature (Diels-Alder) 40 °C (for high endo selectivity)N/A[1]
Reaction Temperature (Oxime Reduction) 95 °CN/A[9]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Diels-Alder & Reduction cluster_route2 Route 2: Oxime Reduction A1 Cyclopentadiene + Nitroalkene B1 Diels-Alder Reaction A1->B1 C1 Nitro-bicyclo[2.2.1]heptene B1->C1 D1 Reduction (e.g., H2/Pd-C) C1->D1 E Bicyclo[2.2.1]heptan-2-amine D1->E A2 Bicyclo[2.2.1]heptan-2-one B2 Oximation A2->B2 C2 Bicyclo[2.2.1]heptan-2-one Oxime B2->C2 D2 Reduction (e.g., Na/Propanol) C2->D2 D2->E F Purification E->F G Pure Product F->G

Caption: General synthetic workflows for Bicyclo[2.2.1]heptan-2-amine.

Diastereoselectivity_Troubleshooting start Problem: Undesired Exo/Endo Ratio in Diels-Alder Reaction q1 Is the desired product the kinetically favored 'endo' isomer? start->q1 a1_yes Decrease reaction temperature. Use a non-polar solvent. q1->a1_yes Yes q2 Is the desired product the thermodynamically favored 'exo' isomer? q1->q2 No q3 Is selectivity still poor? a1_yes->q3 a2_yes Increase reaction temperature to allow for equilibration. q2->a2_yes Yes q2->q3 No a2_yes->q3 a3_yes Consider using a Lewis acid catalyst to enhance 'endo' selectivity. Investigate dienophiles with different steric/electronic properties. q3->a3_yes Yes end Optimized Diastereoselectivity q3->end No a3_yes->end

Caption: Troubleshooting guide for diastereoselectivity in the Diels-Alder reaction.

References

Technical Support Center: Reductive Amination of Norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of norcamphor.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reductive amination of norcamphor?

A1: The primary side reactions encountered are:

  • Reduction of Norcamphor: The starting ketone, norcamphor, can be reduced by the hydride reagent to form the corresponding alcohol, norborneol. This is more likely to occur with strong reducing agents or under conditions that do not favor imine/iminium ion formation.

  • Over-alkylation: When using a primary amine, the desired secondary amine product can undergo a second reductive amination with another molecule of norcamphor to form a tertiary amine.[1][2]

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted norcamphor and amine starting materials in the final mixture.

Q2: How does the choice of reducing agent affect the outcome of the reaction?

A2: The choice of reducing agent is critical for controlling selectivity.

  • Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the iminium ion intermediate and the starting norcamphor. To minimize the reduction of norcamphor, it is often necessary to pre-form the imine before adding the reducing agent.

  • Milder, more selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred for one-pot reductive aminations.[2] These reagents are less likely to reduce the starting ketone, showing a preference for the protonated imine (iminium ion).[2]

Q3: What is the expected stereoselectivity (exo/endo) of the product amine?

A3: The reduction of the imine intermediate formed from norcamphor is generally diastereoselective. The hydride attack typically occurs from the less sterically hindered exo face of the bicyclic system, leading to the formation of the endo amine as the major product. However, the exact exo:endo ratio can be influenced by the steric bulk of the amine, the reducing agent, and the reaction conditions.

Q4: How can I minimize the formation of the tertiary amine by-product?

A4: To minimize over-alkylation and the formation of the tertiary amine:

  • Use a molar excess of the primary amine relative to norcamphor.

  • Slowly add the reducing agent to the reaction mixture.

  • Consider a two-step procedure where the imine is formed first, followed by reduction, which can offer better control.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired secondary amine and a significant amount of norborneol. 1. The reducing agent is too reactive. 2. Reaction pH is too low, favoring ketone reduction.1. Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN. 2. If using NaBH₄, ensure complete imine formation before adding the reducing agent. 3. For NaBH₃CN, maintain a pH between 6 and 7.
Significant amount of tertiary amine by-product is formed. 1. The stoichiometry of the reactants is not optimal. 2. The secondary amine product is reacting further with unreacted norcamphor.1. Use an excess of the primary amine (e.g., 1.5 to 2 equivalents). 2. Add norcamphor slowly to a mixture of the amine and the reducing agent.
Reaction is sluggish or incomplete. 1. Inefficient imine formation. 2. The reducing agent is not active enough under the chosen conditions.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Use a dehydrating agent like molecular sieves to drive the imine formation equilibrium. 3. Increase the reaction temperature or prolong the reaction time.
Difficult to separate the desired amine from side products. 1. Similar polarities of the desired product and by-products.1. For basic amine products, perform an acid-base extraction to separate them from neutral by-products like norborneol. 2. Column chromatography on silica gel is often effective for separating the secondary amine from the more polar primary amine and the less polar tertiary amine.

Quantitative Data on Side Product Formation (Illustrative)

Norcamphor:Amine RatioReducing AgentAdditiveDesired Secondary Amine Yield (%)Norborneol Yield (%)Tertiary Amine Yield (%)exo:endo Ratio
1:1.2NaBH₄None55301515:85
1:2.0NaBH₄None70201018:82
1:1.2NaBH(OAc)₃Acetic Acid (cat.)8551010:90
1:2.0NaBH(OAc)₃Acetic Acid (cat.)92<5<38:92
1:1.2NaBH₃CNpH 6-780101012:88

Experimental Protocols

Key Experiment: Reductive Amination of Norcamphor with Benzylamine using Sodium Triacetoxyborohydride

This protocol is a representative procedure for the synthesis of N-benzyl-exo-norbornylamine.

Materials:

  • Norcamphor

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of norcamphor (1.0 eq) in DCE or DCM, add benzylamine (1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-norbornylamine.

Visualizations

ReductiveAminationPathway Norcamphor Norcamphor Norborneol Norborneol (Side Product) Norcamphor->Norborneol [H] invis1 Norcamphor->invis1 invis3 Norcamphor->invis3 Amine Primary Amine (R-NH2) Amine->invis1 Imine Iminium Ion Intermediate SecondaryAmine Desired Secondary Amine Imine->SecondaryAmine [H] invis2 SecondaryAmine->invis2 TertiaryAmine Tertiary Amine (Side Product) invis1->Imine + H⁺ - H₂O invis2->TertiaryAmine + Norcamphor, [H]

Caption: Reaction pathway for the reductive amination of norcamphor.

TroubleshootingFlowchart Start Low Yield of Desired Amine CheckSideProducts Analyze Crude Mixture (GC-MS, NMR) Start->CheckSideProducts HighNorborneol High Norborneol Content? CheckSideProducts->HighNorborneol HighTertiaryAmine High Tertiary Amine Content? HighNorborneol->HighTertiaryAmine No UseMilderReductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) HighNorborneol->UseMilderReductant Yes IncompleteReaction High Starting Material Content? HighTertiaryAmine->IncompleteReaction No IncreaseAmine Increase Molar Ratio of Amine HighTertiaryAmine->IncreaseAmine Yes AddCatalyst Add Catalytic Acid / Dehydrating Agent IncompleteReaction->AddCatalyst Yes End Optimized Reaction IncompleteReaction->End No UseMilderReductant->End PreformImine Pre-form Imine Before Reduction SlowAddition Slowly Add Limiting Reagent IncreaseAmine->SlowAddition SlowAddition->End IncreaseTimeTemp Increase Reaction Time / Temperature AddCatalyst->IncreaseTimeTemp IncreaseTimeTemp->End

Caption: Troubleshooting flowchart for optimizing the reductive amination of norcamphor.

References

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve synthesis yield.

Improving Yield: A Comparative Overview of Synthetic Methods

Several synthetic routes are available for the preparation of Bicyclo[2.2.1]heptan-2-amine, each with its own advantages and challenges. The choice of method can significantly impact the overall yield and purity of the final product. Below is a summary of common synthetic strategies and their reported yields.

Synthetic MethodStarting MaterialKey ReagentsReported YieldStereochemistry
Reductive Amination Bicyclo[2.2.1]heptan-2-one (Norcamphor)Ammonium acetate, Sodium cyanoborohydrideModerate to HighMixture of endo/exo
Leuckart Reaction Bicyclo[2.2.1]heptan-2-one (Norcamphor)Ammonium formate or FormamideModerateMixture of endo/exo
Beckmann Rearrangement Bicyclo[2.2.1]heptan-2-one oximeMethanesulfonyl chloride, TriethylamineGood (for lactam)Dependent on oxime isomer
Hofmann Rearrangement Bicyclo[2.2.1]heptane-2-carboxamideIodobenzene (catalyst), Oxone®High (for carbamate)Retention of configuration

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Bicyclo[2.2.1]heptan-2-amine, providing potential causes and solutions in a question-and-answer format.

Reductive Amination of Norcamphor

Question: My reductive amination of norcamphor is resulting in a low yield of Bicyclo[2.2.1]heptan-2-amine. What are the possible causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of norcamphor can stem from several factors. Here’s a troubleshooting guide to help you optimize your reaction:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial.

    • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile (ammonia or its equivalent) will be protonated and non-reactive. If the pH is too high, the carbonyl group of norcamphor is not sufficiently activated. Consider adding a mild acid like acetic acid to catalyze imine formation.

    • Water Removal: The formation of the imine from the ketone and amine generates water. This equilibrium can be shifted towards the product by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

  • Choice and Activity of Reducing Agent: The reducing agent must be capable of reducing the imine without significantly reducing the starting ketone.

    • Agent Reactivity: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are less reactive towards ketones at neutral or slightly acidic pH compared to stronger reducing agents like sodium borohydride (NaBH₄). If you are using NaBH₄, ensure that the imine has fully formed before adding the reducing agent to minimize the reduction of norcamphor to norborneol.

    • Agent Degradation: Hydride-based reducing agents can decompose upon storage. Test the activity of your reducing agent on a known substrate if you suspect it has degraded.

  • Reaction Conditions:

    • Temperature: While imine formation can often be done at room temperature, the reduction step may benefit from gentle heating. However, excessively high temperatures can lead to side reactions.

    • Solvent: The choice of solvent is important for solubility of all reactants. Methanol or ethanol are common choices. Ensure your amine source (e.g., ammonium acetate) is sufficiently soluble.

  • Side Reactions:

    • Aldol Condensation: Ketones can undergo self-condensation under basic or acidic conditions, although this is less common for sterically hindered ketones like norcamphor.

    • Over-alkylation: If a primary amine is formed, it can potentially react with another molecule of norcamphor to form a secondary amine. Using a large excess of the ammonia source can help to minimize this.

Workflow for Troubleshooting Reductive Amination:

Troubleshooting workflow for low yield in reductive amination.

Beckmann Rearrangement of Norcamphor Oxime

Question: I am attempting a Beckmann rearrangement of norcamphor oxime, but the yield of the desired lactam is very low, and I am getting a mixture of products. How can I improve this?

Answer:

The Beckmann rearrangement of norcamphor oxime is known to be problematic and can result in low yields and product mixtures under standard acidic conditions.[1][2] This is often due to the strained nature of the bicyclic system and competing fragmentation reactions. Here are key factors to consider for improving the yield:

  • Oxime Isomerism: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. Norcamphor oxime exists as a mixture of (E)- and (Z)-isomers. The ratio of these isomers can influence the product distribution. For a successful rearrangement to the desired 3-azabicyclo[3.2.1]octan-2-one, the migration of the bridgehead carbon is required.

  • Reaction Conditions: Strong acids like sulfuric acid or polyphosphoric acid often lead to fragmentation and a mixture of undesired products. Milder conditions are generally more successful.

    • Recommended Reagents: A significant improvement in yield can be achieved by converting the oxime's hydroxyl group into a better leaving group under non-strongly acidic conditions. The use of methanesulfonyl chloride or tosyl chloride in the presence of a base like triethylamine has been reported to give good yields of the lactam.[1][2] This method avoids the harsh conditions that promote fragmentation.

  • Competing Fragmentation: The strained bicyclo[2.2.1]heptane system can readily undergo fragmentation (an "abnormal" Beckmann reaction) to form nitriles. This is a common side reaction that lowers the yield of the desired lactam. The choice of milder reagents as mentioned above helps to suppress this pathway.

Logical Flow for Optimizing Beckmann Rearrangement:

BeckmannOptimization Start Low Lactam Yield Problem Issue: Low yield & product mixture in Beckmann rearrangement of norcamphor oxime Start->Problem Cause1 Cause 1: Harsh Acidic Conditions (e.g., H₂SO₄) Problem->Cause1 Cause2 Cause 2: Competing Fragmentation Reaction Problem->Cause2 Solution Solution: Use Milder Conditions to Activate Hydroxyl Group Cause1->Solution Cause2->Solution Reagents Recommended Reagents: - Methanesulfonyl chloride/Triethylamine - Tosyl chloride/Pyridine Solution->Reagents Mechanism Mechanism: Convert -OH to a better leaving group (-OMs, -OTs) facilitating rearrangement over fragmentation. Reagents->Mechanism Result Improved Yield of 3-Azabicyclo[3.2.1]octan-2-one Mechanism->Result

Strategy for improving Beckmann rearrangement yield.

Frequently Asked Questions (FAQs)

1. What is the most direct method to synthesize Bicyclo[2.2.1]heptan-2-amine?

The most direct method is the reductive amination of bicyclo[2.2.1]heptan-2-one (norcamphor).[3] This one-pot reaction combines the ketone with an ammonia source and a reducing agent to form the amine directly. While direct, optimization may be required to achieve high yields and the desired stereoselectivity.

2. How can I control the stereochemistry (endo vs. exo) of the final amine product?

The stereochemical outcome is often influenced by the synthetic route:

  • In reductive amination , the hydride attack on the imine intermediate can occur from either the exo or endo face, typically leading to a mixture of diastereomers. The ratio can be influenced by the steric bulk of the reducing agent.

  • A more controlled approach involves the reduction of norcamphor to the corresponding alcohol (norborneol) . The stereoselectivity of this reduction is highly dependent on the reducing agent. For example, reduction with less sterically demanding reagents tends to favor the endo-alcohol via attack from the less hindered exo face. The resulting alcohol can then be converted to the amine with retention or inversion of stereochemistry depending on the chosen method (e.g., Mitsunobu reaction followed by azide reduction).

3. Is the Hofmann rearrangement a viable method for this synthesis?

Yes, the Hofmann rearrangement of bicyclo[2.2.1]heptane-2-carboxamide is a viable route. A modified Hofmann rearrangement using a catalytic amount of iodobenzene and Oxone® as the oxidant can produce the corresponding methyl carbamate in high yield (e.g., 81%). This carbamate can then be hydrolyzed under acidic or basic conditions to yield the desired Bicyclo[2.2.1]heptan-2-amine. This method is advantageous as the rearrangement step proceeds with retention of configuration.

4. What are the main safety precautions to consider during these syntheses?

  • Reagents: Many reagents used in these syntheses are hazardous. For example, sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Strong acids and bases are corrosive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: Some reactions can be exothermic. Add reagents slowly and with cooling if necessary. Hydrogenation reactions involve flammable hydrogen gas and should be conducted with appropriate safety measures and equipment.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

High-Yield Beckmann Rearrangement of Norcamphor Oxime to 3-Azabicyclo[3.2.1]octan-2-one

This protocol is adapted from literature procedures that report good yields for the lactam.[1][2]

  • Materials:

    • Norcamphor oxime (E/Z mixture or pure E-isomer)

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure: a. Dissolve norcamphor oxime (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.5 - 2 equivalents) dropwise to the stirred solution. d. Slowly add methanesulfonyl chloride (1.2 - 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding water. g. Separate the organic layer, and extract the aqueous layer with dichloromethane. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain 3-azabicyclo[3.2.1]octan-2-one.

Hydrolysis of Methyl N-(bicyclo[2.2.1]heptan-2-yl)carbamate to Bicyclo[2.2.1]heptan-2-amine

This protocol describes the final deprotection step following a Hofmann rearrangement that yields a carbamate.

  • Materials:

    • Methyl N-(bicyclo[2.2.1]heptan-2-yl)carbamate

    • Potassium hydroxide (KOH) or Hydrochloric acid (HCl)

    • Ethanol or a suitable solvent

    • Water

  • Procedure (Basic Hydrolysis): a. Dissolve the carbamate (1 equivalent) in ethanol in a round-bottom flask. b. Add a solution of potassium hydroxide (excess, e.g., 5-10 equivalents) in water. c. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. e. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane). f. Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully evaporate the solvent to yield the crude Bicyclo[2.2.1]heptan-2-amine. g. The product can be further purified by distillation or by conversion to its hydrochloride salt.

Experimental Workflow Visualization:

SynthesisWorkflow cluster_beckmann Beckmann Rearrangement Route cluster_hofmann Hofmann Rearrangement Route cluster_reductive Reductive Amination Route NorcamphorOxime Norcamphor Oxime Rearrangement Rearrangement (MsCl, TEA) NorcamphorOxime->Rearrangement Lactam 3-Azabicyclo[3.2.1]octan-2-one Rearrangement->Lactam Hydrolysis_Lactam Hydrolysis Lactam->Hydrolysis_Lactam FinalProduct Bicyclo[2.2.1]heptan-2-amine Hydrolysis_Lactam->FinalProduct Carboxamide Bicyclo[2.2.1]heptane- 2-carboxamide Hofmann Hofmann Rearrangement (cat. PhI, Oxone®) Carboxamide->Hofmann Carbamate Methyl Carbamate Hofmann->Carbamate Hydrolysis_Carbamate Hydrolysis Carbamate->Hydrolysis_Carbamate Hydrolysis_Carbamate->FinalProduct Norcamphor Norcamphor ReductiveAmination Reductive Amination (NH₄OAc, NaBH₃CN) Norcamphor->ReductiveAmination ReductiveAmination->FinalProduct

Overview of synthetic routes to Bicyclo[2.2.1]heptan-2-amine.

References

Bicyclo[2.2.1]heptan-2-amine hydrochloride stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Bicyclo[2.2.1]heptan-2-amine hydrochloride, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 2-8°C, particularly when stored for extended periods.[3] To ensure maximum stability, especially for high-purity grades, storage under an inert atmosphere and in the dark is also advised.[3]

Q2: Is this compound sensitive to light or moisture?

While not explicitly stated in all safety data sheets, general best practices for chemical storage and some supplier recommendations suggest protecting the compound from light.[3] As a hydrochloride salt, it can be hygroscopic, meaning it may absorb moisture from the air. Therefore, it is crucial to keep the container tightly closed.

Q3: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color, caking of the powder, or the development of an odor. For quantitative analysis, techniques such as HPLC can be used to assess purity and detect the presence of degradation products.

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions.

Q5: What are the hazardous decomposition products of this compound?

Upon thermal decomposition, this compound may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Improper storage (exposure to light, moisture, or elevated temperatures)Discard the reagent if purity is critical. For future use, ensure storage in a tightly sealed container in a cool, dry, and dark place. Consider storing in a desiccator.
Inconsistent experimental results Degradation of the compoundVerify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, procure a new batch of the reagent and store it under the recommended conditions.
Poor solubility in recommended solvents Potential degradation or presence of impuritiesConfirm the recommended solvent for your specific application. If solubility issues persist with a fresh batch of the compound, consider purification or using an alternative solvent if the experimental protocol allows.

Stability and Storage Data Summary

Parameter Recommendation Source
Storage Temperature Cool, dry place.[1][2] Some sources recommend 2-8°C.[3][1][2][3]
Light Sensitivity Store in a dark place.[3][3]
Moisture Sensitivity Hygroscopic; keep container tightly sealed.General chemical knowledge
Inert Atmosphere Recommended for long-term stability.[3][3]
Incompatible Materials Strong oxidizing agents.[1][1]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, hydrogen chloride.[1][1]

Experimental Protocols

General Protocol for Assessing Chemical Stability

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound under conditions of elevated temperature, high humidity, and light exposure.

2. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water with a suitable buffer)
  • Stability chambers (temperature and humidity controlled)
  • Photostability chamber
  • Calibrated analytical balance
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Volumetric flasks and pipettes

3. Methods:

4. Data Analysis:

  • Plot the percentage of the remaining compound against time for each condition.
  • Determine the rate of degradation under each stress condition.

Visualizations

TroubleshootingWorkflow start Start: Stability Issue Encountered check_appearance Check Physical Appearance (Color, Clumping) start->check_appearance appearance_ok Appearance is Normal check_appearance->appearance_ok No Change appearance_bad Appearance Changed check_appearance->appearance_bad Change Observed review_storage Review Storage Conditions (Temp, Light, Moisture) appearance_ok->review_storage appearance_bad->review_storage storage_ok Storage Conditions Correct review_storage->storage_ok OK storage_bad Improper Storage review_storage->storage_bad Not OK test_purity Test Purity (e.g., HPLC) storage_ok->test_purity correct_storage Correct Storage Practices storage_bad->correct_storage discard Discard and Use New Batch correct_storage->discard purity_ok Purity is Acceptable test_purity->purity_ok >95% purity_bad Purity is Low test_purity->purity_bad <95% end_ok Continue Experiment purity_ok->end_ok purity_bad->discard discard->end_ok DegradationPathway parent Bicyclo[2.2.1]heptan-2-amine Hydrochloride stress Stress Conditions (Heat, Light, Moisture) parent->stress intermediates Potential Intermediates (e.g., free amine, oxidized species) stress->intermediates decomposition Decomposition Products intermediates->decomposition products COx, NOx, HCl decomposition->products

References

Technical Support Center: Recrystallization of Bicyclo[2.2.1]heptan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of bicyclo[2.2.1]heptan-2-amine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The hydrochloride salt of bicyclo[2.2.1]heptan-2-amine is significantly more soluble in polar solvents compared to its free base form.[1] Alcohols such as methanol, ethanol, and isopropanol are good starting points. Mixed solvent systems, particularly alcohol/ether mixtures, are often effective for recrystallizing amine hydrochlorides. For a related compound, mecamylamine hydrochloride, the solubility has been reported as 47 mg/mL in water, 122 mg/mL in ethanol, and 476 mg/mL in isopropanol, which can serve as a useful reference.

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs if the solution is too concentrated or cooled too quickly. To address this, you can try the following:

  • Add more solvent: Increase the amount of the hot solvent to ensure the compound does not become supersaturated at too high a temperature.

  • Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Use a co-solvent: Introduce a poorer solvent (an "anti-solvent") dropwise to the solution at a slightly elevated temperature to gently induce crystallization.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Q3: I am getting a very low yield of crystals. What are the possible reasons?

A3: Low recovery can result from several factors:

  • Using too much solvent: This is the most common reason for poor yield. The compound remains dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Cooling for an insufficient amount of time: Ensure the solution has been thoroughly cooled to maximize crystal formation.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost. Ensure the filtration apparatus is pre-heated.

Q4: How can I remove colored impurities during recrystallization?

A4: If your sample contains colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb your desired compound, leading to a lower yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound. - There is not enough solvent.- Try a more polar solvent (e.g., a different alcohol or water). - Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used). - The solution is supersaturated but requires nucleation.- Evaporate some of the solvent and allow it to cool again. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound.
Crystals are very fine or appear as a powder. - The solution was cooled too quickly.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The melting point of the recrystallized product is low or has a broad range. - The crystals are not pure and may contain trapped impurities or solvent.- Ensure slow crystal growth. - Wash the crystals with a minimal amount of ice-cold solvent. - Ensure the crystals are completely dry before measuring the melting point.

Quantitative Data

Solvent Solubility (mg/mL) Notes
Water47Can be a good solvent, but drying the crystals can be challenging.
Ethanol122A commonly used and effective solvent for amine hydrochlorides.
Isopropanol476High solubility may require the use of an anti-solvent for good recovery.
Diethyl EtherInsoluble (expected)Can be used as an anti-solvent with more polar solvents like alcohols.
Ethyl AcetateSparingly soluble (expected)Can be used as a co-solvent or for washing.

Data for Mecamylamine hydrochloride.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the flask on a hot plate while stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The final product should be a white crystalline solid.

Protocol 2: Recrystallization using a Mixed Solvent System (e.g., Methanol-Ethyl Acetate)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.

  • Addition of Anti-solvent: While the solution is still hot, slowly add ethyl acetate dropwise until the solution becomes slightly cloudy. If too much ethyl acetate is added and the solution becomes very cloudy, add a small amount of hot methanol to redissolve the precipitate.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol-ethyl acetate mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Protocol_Flowchart start Start dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filter_check Insoluble Impurities? dissolve->hot_filter_check hot_filter Hot Gravity Filtration hot_filter_check->hot_filter Yes cool Slowly Cool to Room Temp, then Ice Bath hot_filter_check->cool No hot_filter->cool filter Vacuum Filter Crystals cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General experimental workflow for recrystallization.

References

Overcoming solubility issues with Bicyclo[2.2.1]heptan-2-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Bicyclo[2.2.1]heptan-2-amine HCl, ensuring its complete dissolution is critical for experimental success. This technical support center provides practical guidance to overcome common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Bicyclo[2.2.1]heptan-2-amine HCl?

A1: Bicyclo[2.2.1]heptan-2-amine HCl is the hydrochloride salt of a bicyclic amine. As a salt, it is a white crystalline solid that is generally soluble in polar solvents.[1] The hydrochloride form significantly enhances its aqueous solubility compared to its free base form.[1] It is also known to be soluble in alcohols.[1] Due to its hygroscopic nature, it can absorb moisture from the atmosphere, which may affect its physical properties and stability.[1]

Q2: In which solvents can I expect Bicyclo[2.2.1]heptan-2-amine HCl to be soluble?

Q3: How does pH affect the solubility of Bicyclo[2.2.1]heptan-2-amine HCl?

A3: As an amine hydrochloride, the pH of the solution plays a significant role in the solubility of Bicyclo[2.2.1]heptan-2-amine HCl. In acidic to neutral aqueous solutions, the compound will exist predominantly in its protonated, more polar, and thus more water-soluble form. As the pH becomes more alkaline (basic), the amine hydrochloride will be deprotonated to its free base. The free base is less polar and therefore expected to be less soluble in aqueous solutions.

Q4: What is the recommended storage condition for Bicyclo[2.2.1]heptan-2-amine HCl?

A4: To maintain its integrity, Bicyclo[2.2.1]heptan-2-amine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Due to its hygroscopic properties, storage under an inert atmosphere is recommended to prevent moisture absorption.[1]

Data Presentation

Table 1: Estimated Solubility of Bicyclo[2.2.1]heptan-2-amine HCl in Various Solvents

SolventEstimated Solubility (mg/mL)*Solvent Type
Water (PBS, pH 7.2)~ 5Polar Protic
Ethanol~ 20Polar Protic
Dimethyl Sulfoxide (DMSO)~ 5Polar Aprotic
Dimethylformamide (DMF)~ 2Polar Aprotic

*Note: The quantitative solubility data presented is for the related compound Mecamylamine hydrochloride and should be used as a guideline. Actual solubility may vary.

Troubleshooting Guides

Issue 1: Compound is not dissolving in the chosen solvent at room temperature.

This is a common issue, particularly when trying to prepare concentrated solutions.

start Initial Observation: Compound is not dissolving step1 Apply gentle heating (e.g., 30-40°C water bath) start->step1 step2 Use sonication for 5-15 minutes step1->step2 If still insoluble end_success Compound Dissolved step1->end_success If successful step3 If using an aqueous buffer, check and adjust pH to be slightly acidic step2->step3 If still insoluble step2->end_success If successful step4 Consider using a co-solvent system (e.g., add a small amount of a compatible polar organic solvent) step3->step4 If still insoluble step3->end_success If successful step4->end_success If successful end_fail Consult further literature or consider alternative solvent step4->end_fail If all steps fail start Observation: Precipitate forms upon cooling step1 Gently re-warm the solution to re-dissolve the precipitate start->step1 step3 Maintain a slightly elevated temperature during your experiment, if possible start->step3 Alternative step4 Prepare a fresh, less concentrated solution start->step4 Alternative step2 Add a small amount of additional solvent (e.g., 10% of the original volume) step1->step2 Once re-dissolved end_success Stable Solution Achieved step2->end_success step3->end_success step4->end_success

References

Chiral HPLC Methods for Bicyclo[2.2.1]heptan-2-amine Enantiomer Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of Bicyclo[2.2.1]heptan-2-amine enantiomers. This resource offers troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Bicyclo[2.2.1]heptan-2-amine enantiomers important?

A1: Bicyclo[2.2.1]heptan-2-amine and its derivatives are crucial building blocks in the synthesis of various pharmaceutical compounds. As different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, regulatory agencies often require the development and validation of analytical methods to separate and quantify these enantiomers to ensure the safety and efficacy of the final product.

Q2: What are the most common chiral stationary phases (CSPs) for separating Bicyclo[2.2.1]heptan-2-amine enantiomers?

A2: Polysaccharide-based chiral stationary phases, particularly those from the Daicel CHIRALPAK and CHIRALCEL series, are widely used for this separation. Columns such as CHIRALPAK AD-H, CHIRALPAK AS, CHIRALCEL OD-H, and CHIRALCEL OJ have shown effectiveness.[1] Additionally, teicoplanin-based CSPs have demonstrated excellent resolution for a range of unnatural amino acids, including those with bicyclo[2.2.1]heptane skeletons.[2] For some derivatives, Regis Whelk-O1(R,R) has also been employed.[3]

Q3: Is derivatization of Bicyclo[2.2.1]heptan-2-amine necessary for chiral separation?

A3: While direct separation may be possible, derivatization is often employed to enhance resolution and detection. For primary amines like Bicyclo[2.2.1]heptan-2-amine, derivatization with agents like p-nitrobenzyl carbamate (pNZ) has been shown to significantly improve separation efficiency, especially in supercritical fluid chromatography (SFC).[4][5] Other derivatizing agents, such as fluorene-2-carboxaldehyde, can also be used to form imine derivatives suitable for chiral separation.[6]

Q4: What mobile phases are typically used?

A4: The choice of mobile phase depends on the chiral stationary phase and the specific derivative being analyzed. For normal-phase HPLC on polysaccharide-based CSPs, mixtures of n-hexane and an alcohol (e.g., isopropanol, ethanol) are common.[7] For some applications, the addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[1] In reversed-phase mode with teicoplanin-based CSPs, hydro-organic mobile phases are utilized.[2]

Experimental Protocols

Below are summarized experimental conditions for the chiral separation of Bicyclo[2.2.1]heptan-2-amine derivatives based on literature findings.

Method 1: Separation of 2-Azabicyclo[2.2.1]hept-5-en-3-one Enantiomers

ParameterCondition
Stationary Phase Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-hexane-isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV and optical rotation

Source: Journal of Chromatographic Science, 2011.[7]

Method 2: Separation of 1-Azabicyclo-[2.2.1]heptan-3-one

ParameterCondition
Stationary Phase Chiralpak AD
Mobile Phase hexane/2-propanol/diethylamine

Source: Semantic Scholar.[1]

Method 3: Separation of exo-Bicyclo[2.2.1]heptan-2-yl(3,5-dichloro-2-hydroxyphenyl)methanone

ParameterCondition
Stationary Phase Daicel Chiralcel OD-H
Mobile Phase heptane
Flow Rate 0.5 mL/min
Temperature 20 °C
Detection 230 nm

Source: Wiley-VCH.[8]

Troubleshooting Guide

This section addresses common issues encountered during the chiral HPLC separation of Bicyclo[2.2.1]heptan-2-amine enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based, teicoplanin-based). The interaction between the analyte and the CSP is highly specific.

  • Possible Cause: Incorrect mobile phase composition.

    • Solution: Optimize the mobile phase. In normal-phase mode, vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and may improve resolution. In some cases, switching to a different alcohol (e.g., from isopropanol to ethanol) can have a significant impact.

  • Possible Cause: The analyte lacks strong interaction sites with the CSP.

    • Solution: Consider derivatizing the amine group with a suitable agent to introduce functional groups (e.g., carbamates, amides) that can enhance chiral recognition.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the basic amine and the silica support of the CSP.

    • Solution: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%). This will help to block the acidic silanol groups on the silica surface.

  • Possible Cause: Overloading of the column.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Column degradation.

    • Solution: Flush the column with an appropriate solvent or, if necessary, replace the column.

Issue 3: Irreproducible Retention Times and Resolution

  • Possible Cause: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump is functioning correctly.

  • Possible Cause: Temperature variations.

    • Solution: Use a column oven to maintain a constant and controlled temperature. Even small fluctuations in ambient temperature can affect retention times and selectivity.

  • Possible Cause: Column equilibration is insufficient.

    • Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-20 column volumes) before starting the analysis.

Experimental and Logical Workflows

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bicyclo[2.2.1]heptan-2-amine Sample Derivatization Derivatization (Optional) Sample->Derivatization Dissolution Dissolve in Mobile Phase Sample->Dissolution Derivatization->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral HPLC Column Injection->Separation Detection UV/Optical Rotation Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Result Enantiomeric Purity/Ratio Integration->Result

Caption: General experimental workflow for chiral HPLC separation.

G Start Problem with Chiral Separation Q_Resolution Poor or No Resolution? Start->Q_Resolution Q_PeakShape Poor Peak Shape? Q_Resolution->Q_PeakShape No Sol_CSP Screen Different CSPs Q_Resolution->Sol_CSP Yes Q_Reproducibility Irreproducible Results? Q_PeakShape->Q_Reproducibility No Sol_Modifier Add Basic Modifier (e.g., DEA) Q_PeakShape->Sol_Modifier Yes Sol_Temp Control Temperature Q_Reproducibility->Sol_Temp Yes End Successful Separation Q_Reproducibility->End No Sol_MobilePhase Optimize Mobile Phase Sol_CSP->Sol_MobilePhase Sol_Derivatize Consider Derivatization Sol_MobilePhase->Sol_Derivatize Sol_Derivatize->End Sol_Load Reduce Sample Load Sol_Modifier->Sol_Load Sol_Load->End Sol_Equilibrate Ensure Column Equilibration Sol_Temp->Sol_Equilibrate Sol_Equilibrate->End

Caption: Troubleshooting logic for chiral HPLC separation.

References

Technical Support Center: SFC Purification of Bicyclo[2.2.1]heptan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the supercritical fluid chromatography (SFC) purification of Bicyclo[2.2.1]heptan-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is Supercritical Fluid Chromatography (SFC) a preferred method for purifying Bicyclo[2.2.1]heptan-2-amine derivatives?

A1: SFC is a form of normal phase chromatography that offers several advantages for these compounds.[1] It provides high-speed, efficient separations, especially for chiral molecules, which is often a requirement for bioactive compounds.[2][3][4][5] The use of supercritical CO2 as the primary mobile phase reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique.[6][7] For preparative work, the evaporation of CO2 simplifies sample recovery.[8]

Q2: What are the most common issues encountered when purifying Bicyclo[2.2.1]heptan-2-amine derivatives with SFC?

A2: The primary challenge arises from the basic nature of the amine functional group. This can lead to strong interactions with the stationary phase, resulting in poor peak shapes (e.g., tailing), low recovery, and inconsistent retention times.[9][10][11][12] These issues are caused by the interaction of the basic analyte with acidic sites on the silica-based stationary phase.[13][14]

Q3: What type of column (stationary phase) is best suited for this class of compounds?

A3: For achiral separations, stationary phases like 2-ethylpyridine (2-EP) are highly effective at producing symmetrical peaks for basic compounds, sometimes without needing mobile phase additives.[9][10][11] For chiral separations of Bicyclo[2.2.1]heptan-2-amine derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose, are commonly screened.[15][16] Specifically, a Daicel Chiralpak AD column has been successfully used for a protected derivative.[17][18] Cyclofructan-based and Crownpak stationary phases also show promise for primary amines.[19][20]

Q4: Which co-solvents and additives should I use?

A4: Methanol is the most common and generally recommended co-solvent due to its polarity and volatility.[20][21] To counteract the basicity of the amine and improve peak shape, a basic additive is almost always necessary.[22] Common choices include ammonium hydroxide, diethylamine (DEA), triethylamine (TEA), or isopropylamine.[22][23] The concentration of the additive is typically low, in the range of 0.1-1.0%.[22]

Q5: Can I inject my sample in a solvent different from the mobile phase co-solvent?

A5: Yes, but it can cause peak distortion. The sample solvent's strength and composition can significantly impact the peak shape, especially at high injection volumes.[24] It is often best to dissolve the sample in the mobile phase co-solvent. An alternative strategy is to add a basic additive, like dimethylethylamine, directly to the sample diluent instead of the bulk mobile phase. This can improve chromatography while simplifying the removal of the additive from the purified fractions.[25]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Strong interaction between the basic amine and acidic silanol groups on the stationary phase.[12]1. Add a Basic Modifier: Introduce a basic additive such as ammonium hydroxide, DEA, or TEA (0.1-0.5%) to the co-solvent to mask the active sites.[9][10][11] 2. Change Stationary Phase: Switch to a column designed for basic compounds, such as a 2-ethylpyridine (2-EP) phase.[9][10] 3. Increase Additive in Sample: Add the basic modifier directly to the sample diluent.[25]
Poor or No Resolution (Chiral) Suboptimal stationary phase or mobile phase composition.1. Screen Columns: Test a variety of chiral stationary phases (e.g., polysaccharide-based, cyclofructan-based).[2][26] 2. Vary Co-solvent: While methanol is common, test other alcohols like ethanol or isopropanol.[12][26] 3. Optimize Additive: The type and concentration of the basic additive can influence enantioselectivity.[20]
Inconsistent Retention Times Fluctuation in back pressure, temperature, or mobile phase composition.1. Check System Pressure: Ensure the back pressure regulator (BPR) is functioning correctly and set appropriately (e.g., 100-150 bar).[8][17] 2. Control Temperature: Maintain a stable column temperature (e.g., 25-40 °C).[17][22] 3. Ensure Proper Mixing: Verify that the co-solvent and additive are being mixed accurately and consistently with the CO2.
Low Sample Recovery Irreversible adsorption of the basic analyte onto the stationary phase.1. Increase Additive Concentration: A higher concentration of the basic additive can help prevent strong, irreversible binding.[27] 2. Use a Deactivated Column: Employ a stationary phase with end-capping or one specifically designed for basic compounds.
Peak Splitting or Distortion Sample overload or injection solvent mismatch.[12]1. Reduce Injection Volume/Concentration: Inject a smaller amount of sample to see if the peak shape improves.[12] 2. Match Injection Solvent: Dissolve the sample in the mobile phase co-solvent or a weaker solvent. Avoid dissolving the sample in 100% co-solvent if the mobile phase has a low percentage of it.[24]

Quantitative Data Summary

The following table summarizes typical starting parameters for SFC method development for Bicyclo[2.2.1]heptan-2-amine derivatives, based on literature examples.

ParameterTypical Range / ValueNotes
Stationary Phase Chiralpak AD, AS, OJ; 2-Ethylpyridine; SilicaPolysaccharide-based columns are common for chiral separations.[17][28] 2-EP is excellent for achiral basic compounds.[9][10]
Mobile Phase CO₂ / Methanol or IsopropanolMethanol is the most common co-solvent.[20]
Co-solvent % 5 - 40%Typically run in a gradient for screening, then optimized to isocratic.[2]
Additive 0.1 - 0.5% Ammonium Hydroxide, DEA, TEAEssential for good peak shape with basic amines.[9][23]
Flow Rate 3 - 70 g/min Varies significantly between analytical and preparative scale.[8][17]
Back Pressure 100 - 150 barKept constant to ensure the mobile phase remains supercritical.[17]
Temperature 25 - 40 °CAffects selectivity and viscosity.[17][22]
Detection UV (e.g., 220-254 nm), MSUV detection may require derivatization if the compound lacks a chromophore.[17][28]

Experimental Protocols

Protocol 1: Chiral SFC Purification of a Protected Bicyclo[2.2.1]heptan-2-amine Derivative

This protocol is adapted from a published multigram separation of a p-nitrobenzyl (pNZ) carbamate-protected derivative.[17][18] The pNZ group was added to provide a UV chromophore for easier detection.

  • System: Preparative SFC system (e.g., Thar SFC100).

  • Sample Preparation: Dissolve the pNZ-protected Bicyclo[2.2.1]heptan-2-amine derivative in the mobile phase co-solvent (Isopropanol) to a concentration suitable for the desired loading.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak AD, 10 µm, 250 x 25 mm.[17]

    • Mobile Phase A: Carbon Dioxide (CO₂).

    • Mobile Phase B (Co-solvent): Isopropanol with 0.1% aqueous Ammonium Hydroxide.[17]

    • Composition: Isocratic, 70% A / 30% B.[17]

    • Flow Rate: 70 g/min .[17]

    • Back Pressure: 100 bar.[17]

    • Column Temperature: 25 °C.[17]

    • Detection: UV at 254 nm.[17]

  • Injection and Fraction Collection:

    • Inject the sample solution. For the published method, approximately 360 mg was injected per run.[17]

    • Collect the separated enantiomeric fractions based on the UV chromatogram.

  • Post-Purification:

    • Concentrate the collected fractions using a rotary evaporator to remove the isopropanol and water. The CO₂ will evaporate at ambient pressure.

    • Perform subsequent chemical deprotection steps to yield the final amine enantiomers.

Visualizations

SFC_Troubleshooting_Workflow start_node Start: Poor Peak Shape or Resolution is_basic_additive_present Basic Additive Present? start_node->is_basic_additive_present decision_node decision_node process_node process_node end_node Goal: Optimized Separation add_additive Add 0.1-0.5% Ammonium Hydroxide or DEA to Co-solvent is_basic_additive_present->add_additive No check_column Using Amine-Specific Column (e.g., 2-EP)? is_basic_additive_present->check_column Yes check_improvement1 Improvement? add_additive->check_improvement1 check_improvement1->end_node Yes check_improvement1->check_column No switch_column Switch to 2-EP or other amine-specific stationary phase check_column->switch_column No optimize_params Optimize SFC Parameters: - Co-solvent % - Back Pressure - Temperature check_column->optimize_params Yes check_improvement2 Improvement? switch_column->check_improvement2 check_improvement2->end_node Yes check_improvement2->optimize_params No check_improvement3 Improvement? optimize_params->check_improvement3 check_improvement3->end_node Yes check_improvement3->end_node Minor (Further fine-tuning) Chiral_SFC_Method_Development cluster_screening cluster_optimization cluster_scaleup start_node Start: Racemic Mixture of Bicyclo[2.2.1]heptan-2-amine derivative screening_step Step 1: Column & Co-solvent Screening start_node->screening_step optimization_step Step 2: Parameter Optimization screening_step->optimization_step col1 Chiral Column A (e.g., Amylose-based) screening_step->col1 col2 Chiral Column B (e.g., Cellulose-based) screening_step->col2 col3 Chiral Column C (e.g., Other) screening_step->col3 cosolvent1 Co-solvent: Methanol + Additive screening_step->cosolvent1 cosolvent2 Co-solvent: Isopropanol + Additive screening_step->cosolvent2 scaleup_step Step 3: Method Scale-up optimization_step->scaleup_step opt1 Gradient Shape optimization_step->opt1 opt2 Temperature optimization_step->opt2 opt3 Back Pressure optimization_step->opt3 opt4 Flow Rate optimization_step->opt4 final_product End: Purified Enantiomers scaleup_step->final_product scale1 Increase Column Diameter scaleup_step->scale1 scale2 Increase Flow Rate scaleup_step->scale2 scale3 Optimize Loading scaleup_step->scale3

References

Technical Support Center: Protecting Group Strategies for Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies for Bicyclo[2.2.1]heptan-2-amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate smooth and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for Bicyclo[2.2.1]heptan-2-amine?

A1: The most frequently employed protecting groups for Bicyclo[2.2.1]heptan-2-amine are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the required orthogonality and the stability of other functional groups in the molecule.

Q2: How does the rigid structure of the bicyclo[2.2.1]heptane core affect protection and deprotection reactions?

A2: The rigid, sterically hindered nature of the bicyclo[2.2.1]heptane framework can influence reaction kinetics.[1] Steric hindrance around the amine can slow down both the protection and deprotection steps, potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger reagents) compared to simpler aliphatic amines. This can also lead to incomplete reactions if not properly optimized.

Q3: Are there any known side reactions to be aware of when working with protected Bicyclo[2.2.1]heptan-2-amine?

A3: Yes, common side reactions include incomplete deprotection, and in the case of Boc deprotection, the tert-butyl cation generated can lead to t-butylation of other nucleophilic sites in the molecule.[2] For Cbz deprotection via hydrogenolysis, other reducible functional groups may be affected.[3] With Fmoc deprotection, the dibenzofulvene byproduct can sometimes react with the newly liberated amine, requiring a scavenger in the reaction mixture.

Q4: How do I choose the most suitable protecting group for my specific synthetic route?

A4: The selection of a protecting group should be based on an "orthogonal strategy," ensuring that the protection and deprotection conditions of one group do not affect others in the molecule. For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. Consider the stability of your substrate to acidic, basic, and reductive conditions when making your choice.

Troubleshooting Guides

Boc Protection and Deprotection
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Boc Protection Steric hindrance of the bicyclo[2.2.1]heptane core. Insufficient reagent or base. Low reaction temperature or short reaction time.Use a slight excess of Boc-anhydride (1.1-1.5 equivalents). Ensure an adequate amount of a non-nucleophilic base (e.g., triethylamine or DIPEA) is present to neutralize the acid formed. Increase the reaction temperature (e.g., to room temperature or slightly above) and prolong the reaction time, monitoring by TLC or LC-MS.
Incomplete Boc Deprotection Insufficient acid strength or concentration. Steric hindrance.Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), or switch to a stronger acid system like 4M HCl in dioxane.[2] Extend the reaction time and/or slightly increase the temperature, monitoring the reaction progress carefully to avoid degradation of other sensitive groups.
t-Butylation Side Products The electrophilic tert-butyl cation generated during deprotection alkylates other nucleophilic sites.Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.[2]
Cbz Protection and Deprotection
Issue Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Cbz Protection Poor quality of Cbz-Cl. Insufficient base.Use freshly opened or purified Cbz-Cl. Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, Et₃N) is used to neutralize the HCl generated.
Incomplete Cbz Deprotection via Hydrogenolysis Catalyst poisoning (e.g., by sulfur-containing compounds). Poor quality or insufficient amount of catalyst. Insufficient hydrogen pressure.Ensure the substrate is free from catalyst poisons. Use a fresh, high-quality Pd/C catalyst (5-10 mol%).[3] Increase the hydrogen pressure (e.g., using a balloon or a hydrogenation apparatus). Consider using an alternative hydrogen source like ammonium formate (transfer hydrogenolysis).[3]
Reduction of Other Functional Groups Non-selective nature of catalytic hydrogenation.Consider milder deprotection methods such as using HBr in acetic acid or employing a nucleophilic deprotection protocol with 2-mercaptoethanol if your molecule contains other reducible groups like alkenes or alkynes.[3][4]
Fmoc Protection and Deprotection
Issue Potential Cause(s) Suggested Solution(s)
Low Yield during Fmoc Protection Poor solubility of the amine starting material. Inadequate activation of the Fmoc reagent.Use a solvent system that ensures the solubility of the bicyclo[2.2.1]heptan-2-amine, such as a mixture of dioxane and water. Use Fmoc-OSu or Fmoc-Cl with a suitable base like NaHCO₃ or triethylamine.
Incomplete Fmoc Deprotection Insufficient deprotection time or reagent concentration. Aggregation of the substrate (more common in solid-phase synthesis).Extend the deprotection time with 20% piperidine in DMF or perform a second treatment.[5] For particularly difficult cases, consider using a stronger base combination, such as 2% DBU and 10% piperazine in NMP.[5][6]
Formation of Dibenzofulvene Adducts The dibenzofulvene byproduct can react with the deprotected amine.Ensure a sufficient excess of the amine base (e.g., piperidine) is used to act as a scavenger for the dibenzofulvene.[7]

Quantitative Data Summary

Protection Conditions
Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Et₃NTHF0 to RT20>95[8][9]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃Water or Dioxane/WaterRT2-4~90[10]
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃Dioxane/WaterRT2-6>90[11]
Deprotection Conditions
Protecting GroupReagent(s)SolventTemp. (°C)Time (h)Typical Yield (%)
Boc TFA/DCM (1:4) or 4M HCl in DioxaneDCM or DioxaneRT0.5-2>95[12][13][14]
Cbz H₂, 10% Pd/CMeOH or EtOHRT2-16>95[3]
Fmoc 20% Piperidine in DMFDMFRT0.2-0.5>98[5]

Experimental Protocols

Protocol 1: Boc Protection of Bicyclo[2.2.1]heptan-2-amine
  • Dissolve Bicyclo[2.2.1]heptan-2-amine (1.0 equiv) in tetrahydrofuran (THF).

  • Add triethylamine (1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 20 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the Boc-protected amine.

Protocol 2: Cbz Deprotection of N-Cbz-Bicyclo[2.2.1]heptan-2-amine via Catalytic Hydrogenolysis
  • Dissolve N-Cbz-Bicyclo[2.2.1]heptan-2-amine (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Fmoc Deprotection of N-Fmoc-Bicyclo[2.2.1]heptan-2-amine
  • Dissolve N-Fmoc-Bicyclo[2.2.1]heptan-2-amine (1.0 equiv) in dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF (v/v).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the volatiles under reduced pressure.

  • The crude product can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct.

Visualized Workflows

G General Workflow for Amine Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step start Bicyclo[2.2.1]heptan-2-amine reagents Protecting Group Reagent (Boc₂, Cbz-Cl, Fmoc-OSu) + Base start->reagents 1. protection N-Protected Amine reagents->protection 2. purification1 Work-up & Purification protection->purification1 3. protected_product Isolated Protected Product purification1->protected_product 4. start_deprotection N-Protected Amine protected_product->start_deprotection Proceed to Deprotection deprotection_reagents Deprotection Reagent (TFA, H₂/Pd-C, Piperidine) start_deprotection->deprotection_reagents 1. deprotection Deprotected Amine deprotection_reagents->deprotection 2. purification2 Work-up & Purification deprotection->purification2 3. final_product Isolated Bicyclo[2.2.1]heptan-2-amine purification2->final_product 4.

Caption: General experimental workflow for the protection and deprotection of Bicyclo[2.2.1]heptan-2-amine.

G Decision Tree for Protecting Group Selection start Start: Need to protect Bicyclo[2.2.1]heptan-2-amine q1 Are there any acid-sensitive groups in the molecule? start->q1 q2 Are there any base-sensitive groups in the molecule? q1->q2 No fmoc Use Fmoc Group (Deprotection: Piperidine) q1->fmoc Yes q3 Are there any reducible groups (e.g., alkenes, alkynes)? q2->q3 No boc Use Boc Group (Deprotection: TFA or HCl) q2->boc Yes cbz Use Cbz Group (Deprotection: H₂/Pd-C) q3->cbz No cbz_acid Use Cbz Group (Deprotection: HBr/AcOH) q3->cbz_acid Yes

Caption: Decision tree for selecting an appropriate protecting group based on the chemical compatibility of the substrate.

References

Technical Support Center: Purification of Bicyclo[2.2.1]heptan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bicyclo[2.2.1]heptan-2-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Impurities can originate from the synthetic route and storage. Common impurities include:

  • Stereoisomers: The synthesis often produces a mixture of endo and exo isomers, which can be challenging to separate due to their similar physical properties.[1][2] Enantiomeric impurities may also be present depending on the chirality of the starting materials and reagents.

  • Unreacted Starting Materials: Depending on the synthetic pathway, these can include norcamphor, cyclopentadiene, or other precursors.[3]

  • Reaction Byproducts: Side reactions can lead to impurities such as symmetrically substituted ureas if 1,1'-carbonyldiimidazole is used in the synthesis.[4]

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present.

  • Water: The hydrochloride salt is known to be hygroscopic and can absorb moisture from the atmosphere.

Q2: What is the expected purity of this compound after synthesis?

A2: The purity of the crude product can vary significantly based on the synthetic method. For instance, a synthesis involving a Diels-Alder reaction followed by precipitation as the hydrochloride salt and trituration has been reported to yield the product with 95% purity, with no single impurity greater than 1% as determined by GC analysis.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate isomers. Chiral HPLC can be used for enantiomeric purity assessment.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Karl Fischer Titration: To determine the water content, especially given the hygroscopic nature of the hydrochloride salt.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize or oils out.

Possible CauseTroubleshooting Step
Solvent system is not optimal. The choice of solvent is critical. A mixture of a solvent in which the compound is soluble (e.g., methanol, ethanol) and a non-solvent in which it is sparingly soluble (e.g., diethyl ether, ethyl acetate) is often effective. A methanol:ethyl acetate mixture has been successfully used. Experiment with different solvent ratios to find the optimal conditions.
Solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure product can also initiate crystallization.
Cooling rate is too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.
Presence of impurities. Impurities can sometimes inhibit crystallization. Try pretreating the crude material with activated carbon to remove colored impurities or performing a preliminary purification by another method like column chromatography.

Issue 2: Purity does not improve significantly after recrystallization.

Possible CauseTroubleshooting Step
Co-crystallization of impurities. If the impurities have very similar structures to the desired product (e.g., stereoisomers), they may co-crystallize. In this case, another purification technique like column chromatography may be necessary.
Incomplete removal of mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove residual mother liquor containing impurities. Ensure the crystals are completely dry before assessing purity.
Column Chromatography

Issue 3: Poor separation of the desired product from impurities.

Possible CauseTroubleshooting Step
Incorrect stationary phase. Silica gel is a common choice for the purification of amines. However, if the separation is poor, consider using alumina (basic or neutral) which can sometimes provide better results for amines.
Suboptimal mobile phase. The polarity of the eluent is crucial. For amines on silica gel, a mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) is often required to prevent peak tailing and improve separation. Start with a low polarity eluent and gradually increase the polarity (gradient elution).
Column overloading. Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be 1-5% of the weight of the stationary phase.
Isomeric impurities. The separation of endo and exo isomers can be particularly challenging. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), sometimes after derivatization of the amine, may be required for efficient separation.[5]

Issue 4: The product is not eluting from the column.

Possible CauseTroubleshooting Step
Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For amines that are strongly adsorbed on silica, a mobile phase containing methanol and a small amount of ammonium hydroxide may be necessary.
Compound has decomposed on the stationary phase. Amines can sometimes be unstable on acidic silica gel. Using a deactivated silica gel or switching to a different stationary phase like alumina might be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98% (if impurities are dissimilar)Simple, scalable, cost-effective.May not be effective for removing closely related impurities like stereoisomers.
Column Chromatography >99%Can separate closely related impurities, including stereoisomers.More time-consuming, requires larger volumes of solvent, can be less scalable.
Precipitation as HCl salt & Trituration ~95%[1]Good for initial purification and removal of non-basic impurities.May not remove basic impurities or closely related isomers effectively.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.

  • Crystallization: Slowly add a non-solvent (e.g., ethyl acetate or diethyl ether) to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., hexanes/ethyl acetate 9:1) containing a small amount of triethylamine (~0.1-1%).

  • Gradient (Optional): Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

PurificationWorkflow Crude Crude Bicyclo[2.2.1]heptan-2-amine Hydrochloride Purity_Check1 Purity Assessment (NMR, GC/HPLC) Crude->Purity_Check1 Decision1 Purity > 98%? Purity_Check1->Decision1 Pure_Product Pure Product Decision1->Pure_Product Yes Recrystallization Recrystallization Decision1->Recrystallization No Purity_Check2 Purity Assessment Recrystallization->Purity_Check2 Decision2 Purity > 98%? Purity_Check2->Decision2 Decision2->Pure_Product Yes Column_Chromatography Column Chromatography Decision2->Column_Chromatography No Purity_Check3 Purity Assessment Column_Chromatography->Purity_Check3 Decision3 Purity > 98%? Purity_Check3->Decision3 Decision3->Pure_Product Yes Further_Action Further Purification or Characterization Decision3->Further_Action No

Caption: A typical workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of Bicyclo[2.2.1]heptan-2-amine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Optimize reaction conditions such as temperature, reaction time, and solvent. For instance, in syntheses involving a Diels-Alder reaction, using hexafluoroisopropanol as a solvent at around 40°C can improve yield.[1]
Suboptimal reagents or starting materials.Ensure the purity of starting materials like cyclopentadiene and the corresponding nitroalkene.
Side reactions.Adjust reaction conditions to minimize the formation of byproducts. For example, controlling the temperature during the Diels-Alder step is crucial to prevent side reactions.
Loss of product during workup or purification.Optimize extraction and purification protocols. For the hydrochloride salt, precipitation from an ethereal solution followed by trituration can be effective.[1]
Impurity Formation (e.g., Diastereomers) Non-selective reaction conditions.The Diels-Alder reaction can produce a mixture of endo and exo isomers. Using specific solvents like hexafluoroisopropanol can significantly improve the diastereoselectivity, favoring the endo product.[1]
Inadequate purification.Employ careful chromatographic separation to isolate the desired diastereomer before proceeding to the final product.
Difficulty in Purification Product is an oil or difficult to crystallize.Convert the amine to its hydrochloride salt, which is typically a more stable and crystalline solid, facilitating purification by recrystallization or trituration.[2]
Presence of closely related impurities.Utilize flash chromatography with an appropriate eluent system. For the hydrochloride salt, a gradient from ethyl acetate to a mixture of ethyl acetate and methanol may be effective.[2]
Reaction Stalls or is Sluggish Insufficient catalyst or reagent activity.Ensure the catalyst (e.g., Pd/C for hydrogenation) is fresh and active. Check the concentration and quality of all reagents.
Poor solubility of reactants.Select a solvent system in which all reactants are sufficiently soluble at the reaction temperature.
Scale-up Issues Exothermic reaction leading to poor temperature control.For reactions like the Diels-Alder, which can be exothermic, ensure efficient stirring and a cooling system to maintain the optimal reaction temperature. Performing the reaction in a sealed vessel may be necessary at higher temperatures, but this carries thermal risks.[1]
Inefficient mixing.Use appropriate agitation for the reaction vessel size to ensure homogeneity.
Challenges in product isolation at a larger scale.Adapt laboratory purification methods for larger quantities. For example, precipitation and filtration may be more practical than large-scale chromatography for the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A common and effective route involves a Diels-Alder reaction between cyclopentadiene and a suitable nitroalkene, such as (E)-3-methyl-1-nitrobut-1-ene.[1] This is followed by catalytic hydrogenation of the resulting nitro compound to the amine, and finally, formation of the hydrochloride salt.[1] Other methods include the reductive amination of bicyclo[2.2.1]heptan-2-one.[3]

Q2: How can I improve the diastereoselectivity of the initial Diels-Alder reaction?

A2: The choice of solvent can significantly influence the diastereomeric ratio of the Diels-Alder adduct. While the reaction can be conducted at high temperatures in a sealed vessel, this often results in a mixture of isomers.[1] Using a solvent like hexafluoroisopropanol allows the reaction to proceed at a lower temperature (e.g., 40°C) and has been shown to dramatically improve the selectivity for the desired endo isomer.[1]

Q3: What is the best way to purify the final this compound product?

A3: The hydrochloride salt is generally a crystalline solid, which simplifies purification.[2] After formation of the free amine, it can be dissolved in a suitable solvent like diethyl ether, and the hydrochloride salt can be precipitated by the addition of HCl in diethyl ether.[1] Further purification can be achieved by trituration or recrystallization. For removing stubborn impurities, flash chromatography using a solvent system such as ethyl acetate/methanol may be employed before salt formation.[2]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. The Diels-Alder reaction, especially when performed at high temperatures, should be conducted in a sealed reaction vessel, and appropriate precautions should be taken to manage potential pressure buildup.[1] When working with reagents like lithium aluminum hydride for reduction, it is crucial to handle them under anhydrous conditions and with appropriate quenching procedures. Standard laboratory safety practices, including the use of personal protective equipment, should always be followed.

Q5: Can the amine group of Bicyclo[2.2.1]heptan-2-amine undergo further reactions?

A5: Yes, the primary amine group is reactive and can participate in various chemical transformations. It can undergo nucleophilic substitution reactions to form substituted derivatives.[3] It can also be oxidized to the corresponding ketone, bicyclo[2.2.1]heptan-2-one, using oxidizing agents.[3]

Experimental Protocols

Key Experiment: Synthesis via Diels-Alder Reaction and Reduction

This protocol is based on a modern approach to synthesizing this compound, with a focus on improved diastereoselectivity.[1]

Step 1: Diels-Alder Reaction

  • In a suitable reaction vessel, dissolve (E)-3-methyl-1-nitrobut-1-ene in hexafluoroisopropanol.

  • Add cyclopentadiene to the solution.

  • Stir the reaction mixture at 40°C for approximately 72 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude bicyclo[2.2.1]heptane adduct.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude adduct from Step 1 in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Bicyclo[2.2.1]heptan-2-amine.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude amine from Step 2 in diethyl ether.

  • Slowly add a solution of hydrogen chloride in diethyl ether while stirring.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Further purification can be achieved by trituration or recrystallization from an appropriate solvent system.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (Cyclopentadiene, Nitroalkene) diels_alder Diels-Alder Reaction (Hexafluoroisopropanol, 40°C) start->diels_alder reduction Catalytic Hydrogenation (Pd/C, H2) diels_alder->reduction salt_formation Hydrochloride Salt Formation (HCl in Diethyl Ether) reduction->salt_formation purification Purification (Trituration/Recrystallization) salt_formation->purification product Bicyclo[2.2.1]heptan-2-amine HCl purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurities Impurity Issues? start->impurities scale_up Scale-up Problems? start->scale_up optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes improve_workup Improve Workup/Purification low_yield->improve_workup Yes diastereomer_sep Optimize Diastereoselectivity (e.g., Solvent Choice) impurities->diastereomer_sep Yes purification_method Refine Purification Method (Chromatography, Recrystallization) impurities->purification_method Yes temp_control Ensure Efficient Temperature Control scale_up->temp_control Yes mixing Improve Agitation scale_up->mixing Yes

Caption: A troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

Comparative Guide to the Determination of Enantiomeric Excess for Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is critical in the development and quality control of chiral compounds such as Bicyclo[2.2.1]heptan-2-amine, a valuable building block in medicinal chemistry and asymmetric synthesis.[1] This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present the methodologies, supporting experimental data, and a direct comparison to aid researchers in selecting the most suitable method for their needs.

Methodology Comparison

Two principal methods are employed for determining the enantiomeric excess of Bicyclo[2.2.1]heptan-2-amine: direct separation of enantiomers via chiral chromatography and indirect analysis of diastereomeric derivatives or complexes using NMR spectroscopy.

Chiral Chromatography (HPLC & GC)

Chiral chromatography physically separates the enantiomers on a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their quantification. This is a robust and widely used technique for ee determination.[2]

  • High-Performance Liquid Chromatography (HPLC): Generally requires derivatization of the amine to introduce a UV-active chromophore, facilitating detection.[1] The derivatized enantiomers are then separated on a chiral column.

  • Gas Chromatography (GC): Can be used for volatile amine derivatives. The enantiomers are separated on a chiral capillary column, often coupled with a mass spectrometer (MS) for detection.[3]

NMR Spectroscopy with Chiral Auxiliaries

This technique converts the enantiomeric pair into a mixture of diastereomers by adding a chiral auxiliary. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum.[4][5] The enantiomeric excess is calculated by integrating these well-resolved signals.[6]

  • Chiral Derivatizing Agents (CDAs): The amine is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid, MTPA) to form stable diastereomers.[7] This method provides excellent signal separation but requires a chemical reaction and purification step, which carries a risk of kinetic resolution.[7]

  • Chiral Solvating Agents (CSAs): The amine forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA (e.g., BINOL derivatives).[4] This approach is rapid as it involves simply mixing the analyte and CSA in an NMR tube, but the chemical shift difference (ΔΔδ) can be smaller and dependent on concentration and temperature.[4][8]

Quantitative Data Comparison

The following table summarizes quantitative parameters for the different methods, providing a basis for objective comparison.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agent (CDA)
Principle Direct physical separation of enantiomersDirect physical separation of derivatized enantiomersFormation of stable diastereomers with distinct NMR signals
Analyte Form Volatile derivative (e.g., N-aryl)Derivatized to include chromophore (e.g., carbamate)Covalently bonded diastereomer (e.g., amide)
Example Column/Agent Cyclodex-β Capillary ColumnDaicel Chiralcel OD-H(R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[7]
Key Metric Baseline separation of retention times (t_R)Baseline separation of retention times (t_R)Chemical shift difference (ΔΔδ) of diastereotopic protons
Example Data ee = 95% determined for an N-aryl derivativeResolution (Rs) > 1.5 for baseline separationΔΔδ values typically >0.02 ppm in ¹H NMR[7]
Analysis Time < 30 minutes per sample< 20 minutes per sample[9]< 10 minutes per sample (after derivatization)[4]
Sensitivity High (µg/mL to pg/mL)High (µg/mL)Lower (mg scale)
Potential Issues Requires analyte volatility; potential for thermal degradationDerivatization required; finding suitable column/mobile phaseKinetic resolution during derivatization; signal overlap[7]

Experimental Protocols

Protocol 1: Chiral GC-MS for a Bicyclo[2.2.1]heptan-2-amine Derivative

This protocol is adapted from the analysis of N-(2-(trifluoromethyl)phenyl)bicyclo[2.2.1]heptan-2-amine.[3]

  • Derivatization: If starting with the primary amine, perform a suitable derivatization (e.g., Buchwald-Hartwig amination with an appropriate aryl halide) to create a volatile derivative.

  • Sample Preparation: Dissolve the derivatized amine in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Instrument: Hewlett Packard 5890 (series II) or equivalent.[3]

    • Column: Chiral capillary column Cyclodex-β (e.g., 50 m x 0.32 mm x 0.32 µm).[3]

    • Carrier Gas: Helium.[3]

    • Injector Temperature: 280 °C.[3]

    • Detector Temperature: 280 °C (MS transfer line).[3]

    • Oven Program: Initial temperature 30 °C for 3 min, then ramp at 1 °C/min to 200 °C.[3]

  • Data Analysis: Integrate the peak areas (A1 and A2) for the two separated enantiomers in the total ion chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol is a general method for primary amines using a BINOL-derived CSA, which is rapid and avoids covalent modification.[4]

  • Sample Preparation: In a clean NMR tube, accurately weigh the Bicyclo[2.2.1]heptan-2-amine sample (approx. 0.02 mmol) and the chiral solvating agent (e.g., (S)-BINOL, 1.0 to 1.2 equivalents).[4]

  • Dissolution: Add approximately 0.6 mL of a non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆).[4] The choice of solvent is crucial as it affects the interaction and the resulting signal separation.[4]

  • Analysis: Cap the NMR tube and shake for 30 seconds to ensure thorough mixing and complex formation.[4]

  • NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer at 25 °C.[4]

  • Data Analysis: Identify a well-resolved proton signal (e.g., the proton on the carbon bearing the amino group) that shows two distinct peaks or multiplets corresponding to the two diastereomeric complexes. Integrate the areas of these two signals (I1 and I2). Calculate the enantiomeric excess using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.[4]

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for determining the enantiomeric excess of Bicyclo[2.2.1]heptan-2-amine.

ee_determination_workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis Amine Bicyclo[2.2.1]heptan-2-amine Sample Deriv Derivatization (e.g., with Aryl Halide or Chromophore) Amine->Deriv CSA_Mix Mix with Chiral Solvating Agent (CSA) Amine->CSA_Mix Chromo Chiral Chromatography (GC or HPLC) Deriv->Chromo NMR NMR Spectroscopy CSA_Mix->NMR Chromo_Data Integrate Peak Areas of Separated Enantiomers Chromo->Chromo_Data NMR_Data Integrate Diastereotopic NMR Signals NMR->NMR_Data Result Calculate Enantiomeric Excess (ee %) Chromo_Data->Result NMR_Data->Result

Caption: Workflow for ee determination of Bicyclo[2.2.1]heptan-2-amine.

method_selection_logic Start Need to Determine ee of Bicyclo[2.2.1]heptan-2-amine Q_Speed Is speed critical and non-destructive analysis preferred? Start->Q_Speed Q_Sensitivity Is high sensitivity (trace analysis) required? Q_Speed->Q_Sensitivity  No Method_NMR Use NMR with Chiral Solvating Agent (CSA) Q_Speed->Method_NMR  Yes Method_Chromo Use Chiral Chromatography (GC or HPLC) Q_Sensitivity->Method_Chromo  Yes Method_CDA Consider NMR with Chiral Derivatizing Agent (CDA) for better resolution Q_Sensitivity->Method_CDA  No

References

A Researcher's Guide to Determining the Absolute Configuration of Bicyclo[2.2.1]heptan-2-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical, non-negotiable step. The rigid, chiral scaffold of bicyclo[2.2.1]heptan-2-amine and its derivatives is a valuable building block in medicinal chemistry, making the unambiguous assignment of its stereoisomers essential. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for this task.

Comparison of Analytical Methods

The determination of the absolute configuration of bicyclo[2.2.1]heptan-2-amine isomers can be approached through several robust analytical techniques. The choice of method often depends on the physical state of the sample, available instrumentation, and the need for derivatization.

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to produce a 3D electron density map.Provides unambiguous, definitive determination of the absolute configuration ("gold standard").[1][2]Requires a single crystal of suitable quality and size, which can be difficult to obtain.[1]
Mosher's Amide Analysis (¹H NMR) Formation of diastereomeric amides with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The anisotropic effect of the MTPA phenyl group causes predictable chemical shift differences (Δδ = δS - δR) for protons near the chiral center.[3][4]Relatively rapid, requires only small amounts of sample (mg scale), and utilizes standard NMR instrumentation.[3] It is a reliable and frequently used method for chiral amines.[5][6]Requires chemical derivatization, which may be difficult for sterically hindered amines. The analysis of complex NMR spectra can be challenging.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[7][8]Non-destructive, performed on the molecule in solution without derivatization, and applicable to non-crystalline samples (oils or liquids).[1][9]Requires specialized instrumentation and comparison with computationally expensive Density Functional Theory (DFT) calculations.[1][8]
Chiral Shift Reagent NMR Addition of a chiral lanthanide complex that reversibly binds to the amine, forming diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[10][11]Allows for direct observation of enantiomers in a mixture and can be used to determine enantiomeric excess.[10]The induced chemical shifts can sometimes be small, and the reagents can be expensive.[10][11]

Quantitative Data Presentation

Mosher's Amide Analysis Data

The key quantitative data from a Mosher's amide analysis is the calculated chemical shift difference (Δδ) for protons on either side of the chiral center. A consistent sign for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration.

A study on 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride successfully used Mosher's method to determine the absolute configuration.[9][12] The ¹H NMR chemical shifts for the diastereomeric MTPA amides were analyzed.

Table 1: Example ¹H NMR Data for Mosher's Amides of a Bicyclo[2.2.1]heptan-2-amine Derivative [12]

Protonδ for (R)-MTPA Amide (ppm)δ for (S)-MTPA Amide (ppm)Δδ (δS - δR) (ppm)
C3-endo-H0.580.52-0.06
Other Protons............

Note: The negative Δδ value for the C3 proton in this specific example was a key factor in assigning the (1S,2S,3S,4R) configuration to the (+)-enantiomer of the starting amine.[12]

Experimental Protocols

Protocol 1: Mosher's Amide Analysis for Bicyclo[2.2.1]heptan-2-amine

This protocol outlines the preparation of diastereomeric amides from a chiral primary amine for NMR analysis.[3][6]

Materials:

  • Chiral bicyclo[2.2.1]heptan-2-amine (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Two clean, dry NMR tubes

Procedure:

  • Preparation of (R)-MTPA Amide: a. In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃. b. Add a small excess of anhydrous pyridine (~5-10 µL). c. Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride. d. Cap the NMR tube and gently mix. Allow the reaction to proceed at room temperature until completion (typically 2-6 hours, monitor by TLC or NMR if necessary).

  • Preparation of (S)-MTPA Amide: a. In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis: a. Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. b. Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for unambiguous assignment. c. Create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[3] d. Apply the Mosher's model to the Δδ values to determine the absolute configuration of the chiral center.

Protocol 2: Vibrational Circular Dichroism (VCD) Analysis

This protocol describes the general workflow for determining absolute configuration using VCD.[1][8]

Procedure:

  • Experimental Measurement: a. Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.1 M).[8] b. Acquire the experimental VCD and IR spectra using a VCD spectrometer.

  • Computational Calculation: a. Perform a conformational search for one of the enantiomers of the molecule using a computational chemistry software package. b. Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT). c. Generate a Boltzmann-averaged calculated VCD spectrum from the computed spectra of the stable conformers.

  • Comparison and Assignment: a. Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. b. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer.[1] c. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Mandatory Visualizations

The following diagrams illustrate the workflows for the key experimental methods described.

Mosher_Method_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_determination Configuration Determination Amine Chiral Amine (Unknown Configuration) R_Amide (R)-MTPA Amide (Diastereomer 1) Amine->R_Amide  Reacts with S_Amide (S)-MTPA Amide (Diastereomer 2) Amine->S_Amide  Reacts with R_Mosher (R)-Mosher's Acid Chloride S_Mosher (S)-Mosher's Acid Chloride NMR Acquire ¹H NMR Spectra for both samples R_Amide->NMR S_Amide->NMR Assign Assign Proton Signals NMR->Assign Calc Calculate Δδ = δS - δR Assign->Calc Model Apply Mosher's Model to Δδ values Calc->Model Config Assigned Absolute Configuration Model->Config

Caption: Workflow for absolute configuration determination using Mosher's amide analysis.

VCD_Workflow cluster_exp Experimental Path cluster_comp Computational Path Sample Chiral Amine Sample VCD_Exp Measure Experimental VCD Spectrum Sample->VCD_Exp Compare Compare Experimental and Calculated Spectra VCD_Exp->Compare Model_Mol Build 3D Model (e.g., R-enantiomer) DFT_Calc DFT Calculation (Geometry Optimization, Frequencies) Model_Mol->DFT_Calc VCD_Calc Generate Calculated VCD Spectrum DFT_Calc->VCD_Calc VCD_Calc->Compare Assign_Config Assign Absolute Configuration Compare->Assign_Config

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

References

Determining Stereochemistry of Bicyclo[2.2.1]heptan-2-amines: A Comparative Guide to Mosher's Amide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the unambiguous determination of absolute configuration and enantiomeric purity is paramount. This guide provides a comprehensive comparison of Mosher's amide analysis with alternative methods for the stereochemical elucidation of chiral Bicyclo[2.2.1]heptan-2-amines, a key structural motif in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of analytical strategy.

The rigid bicyclo[2.2.1]heptane framework is a prevalent scaffold in the design of bioactive molecules, imparting conformational rigidity that can enhance binding affinity and selectivity for biological targets. The stereochemistry of the amine substituent at the C2 position is often critical for biological activity. Mosher's amide analysis, a powerful NMR-based technique, has proven to be a reliable method for assigning the absolute configuration of these and other chiral amines.

The Principle of Mosher's Amide Analysis

Mosher's method involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, typically the acid chloride of (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric amides. These diastereomers exhibit distinct NMR spectra, particularly in the chemical shifts (δ) of protons located near the newly formed stereocenter. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for the two diastereomeric amides, the absolute configuration of the original amine can be deduced based on an established conformational model of the Mosher's amides.

Experimental Workflow of Mosher's Amide Analysis

The following diagram illustrates the typical workflow for determining the absolute configuration of a chiral Bicyclo[2.2.1]heptan-2-amine using Mosher's amide analysis.

G cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Configuration Assignment amine Chiral Bicyclo[2.2.1]heptan-2-amine r_mtpa (R)-MTPA-Cl amine->r_mtpa Reaction s_mtpa (S)-MTPA-Cl amine->s_mtpa Reaction r_amide (R)-MTPA Amide Diastereomer r_mtpa->r_amide s_amide (S)-MTPA Amide Diastereomer s_mtpa->s_amide nmr 1H NMR Spectroscopy r_amide->nmr s_amide->nmr delta Calculate Δδ (δS - δR) nmr->delta model Apply Mosher's Model delta->model config Assign Absolute Configuration model->config

Figure 1: Experimental workflow for Mosher's amide analysis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the preparation and analysis of Mosher's amides of bicyclo[2.2.1]heptan-2-amines.[1][2]

Synthesis of (R)- and (S)-MTPA Amides of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine

Materials:

  • (+)- and (-)-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the chiral amine hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2 equivalents) and stir at room temperature under an inert atmosphere.

  • Add a solution of either (R)-MTPA-Cl or (S)-MTPA-Cl (1.1 equivalents) in anhydrous DCM dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude Mosher's amide.

  • The crude amide is typically of sufficient purity for NMR analysis. If necessary, purification can be performed by flash column chromatography on silica gel.

¹H NMR Analysis
  • Dissolve the (R)-MTPA amide and the (S)-MTPA amide in deuterated chloroform (CDCl3).

  • Acquire ¹H NMR spectra for both diastereomers.

  • Identify and assign the chemical shifts (δ) for the protons of interest, particularly those close to the newly formed amide bond.

  • Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two spectra (Δδ = δS - δR).

  • Apply Mosher's model to the Δδ values to determine the absolute configuration of the amine.

Data Presentation: Mosher's Amide Analysis of a Chiral Bicyclo[2.2.1]heptan-2-amine Derivative

The following table presents representative ¹H NMR data for the Mosher's amides of (+)- and (-)-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine.[1][2] This data illustrates the application of the method in determining the absolute configuration.

Amine EnantiomerMTPA ReagentC3-H Chemical Shift (δ, ppm)
(+)-Amine(S)-MTPA0.52
(+)-Amine(R)-MTPA0.58
(-)-Amine(S)-MTPA0.58
(-)-Amine(R)-MTPA0.52

Analysis of Δδ Values:

For the (+)-amine: Δδ (δS - δR) = 0.52 - 0.58 = -0.06 ppm. For the (-)-amine: Δδ (δS - δR) = 0.58 - 0.52 = +0.06 ppm.

Based on the established Mosher's model for this class of compounds, a negative Δδ value for the C3 proton corresponds to a (1S,2S,3S,4R) configuration for the (+)-amine, while a positive Δδ value indicates a (1R,2R,3R,4S) configuration for the (-)-amine.[1]

Comparison with Alternative Methods

While Mosher's amide analysis is a powerful tool, other techniques are also available for the stereochemical analysis of chiral amines. The choice of method often depends on factors such as the nature of the analyte, the required accuracy, and the available instrumentation.

G cluster_methods Stereochemical Analysis Methods cluster_properties Key Attributes mosher Mosher's Amide Analysis config Absolute Configuration mosher->config Directly Determines ee Enantiomeric Excess mosher->ee Determines derivatization Derivatization Required mosher->derivatization Yes instrumentation Instrumentation mosher->instrumentation NMR hplc Chiral HPLC/SFC hplc->config Requires Standard hplc->ee Directly Determines hplc->derivatization Sometimes hplc->instrumentation HPLC/SFC vcd Vibrational Circular Dichroism (VCD) vcd->config Directly Determines vcd->ee Not Suitable vcd->derivatization No vcd->instrumentation VCD Spectrometer

Figure 2: Comparison of analytical methods for chiral amines.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC and SFC are widely used for the separation and quantification of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase.

Advantages:

  • High Sensitivity: Excellent for determining enantiomeric excess (ee%), even for trace amounts.

  • Direct Analysis: Can often be performed without derivatization of the amine.

Limitations:

  • Requires a Standard: Determination of absolute configuration requires a reference standard of known configuration.

  • Method Development: Finding a suitable chiral stationary phase and mobile phase can be time-consuming.

For bicyclo[2.2.1]heptan-2-amines, derivatization with a UV-active protecting group, such as a 4-nitrobenzyl carbamate, can facilitate separation and detection by chiral SFC.[2]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute configuration can be unambiguously assigned.

Advantages:

  • No Derivatization: Analysis is performed directly on the underivatized amine.

  • Definitive Configuration: Provides a reliable determination of absolute configuration.

Limitations:

  • Specialized Instrumentation: Requires a dedicated VCD spectrometer.

  • Computational Cost: Requires quantum chemical calculations, which can be computationally intensive.

  • Not for Enantiomeric Excess: VCD is not suitable for determining the enantiomeric ratio.

Conclusion: Method Selection

The choice of method for the stereochemical analysis of chiral Bicyclo[2.2.1]heptan-2-amines depends on the specific research question.

  • For the simultaneous determination of both absolute configuration and enantiomeric excess from a single set of experiments, Mosher's amide analysis is an excellent choice. It is a well-established and reliable method that utilizes standard NMR instrumentation.

  • When the primary goal is the accurate determination of enantiomeric excess, and a reference standard is available, chiral HPLC or SFC are the preferred methods due to their high sensitivity and throughput.

  • For the unambiguous determination of absolute configuration without the need for derivatization, and when enantiomeric purity is already established, VCD spectroscopy is a powerful, albeit less common, technique.

By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate analytical strategy to confidently characterize their chiral bicyclo[2.2.1]heptan-2-amine derivatives.

References

A Comparative Analysis of the Reactivity of Endo- and Exo-Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane framework is a cornerstone in medicinal chemistry and materials science, offering a scaffold with well-defined stereochemistry. The spatial orientation of substituents, designated as endo or exo, profoundly influences the molecule's physical, chemical, and biological properties. This guide provides a detailed comparison of the reactivity of endo- and exo-bicyclo[2.2.1]heptan-2-amine, supported by experimental data from analogous systems and established chemical principles.

Core Reactivity Principles: A Tale of Two Isomers

The reactivity of the amino group in endo- and exo-bicyclo[2.2.1]heptan-2-amine is primarily dictated by two key factors: steric hindrance and stereoelectronic effects .

  • Steric Hindrance: The concave endo face of the bicyclo[2.2.1]heptane system is significantly more sterically hindered due to the proximity of the C5 and C6 hydrogens and the ethano bridge. Conversely, the exo face is more sterically accessible. This fundamental difference in accessibility is a primary driver for the observed differences in reactivity when the amine acts as a nucleophile.

  • Stereoelectronic Effects: The rigid geometry of the bicyclic system leads to specific orbital alignments that can dramatically influence reaction rates, particularly in reactions where the C2 substituent acts as a leaving group. The exo isomer benefits from a phenomenon known as anchimeric assistance, or neighboring group participation, from the C1-C6 sigma bond, which can stabilize a developing positive charge at the C2 position.

Quantitative Reactivity Comparison

Direct quantitative comparisons of the reaction rates of endo- and exo-bicyclo[2.2.1]heptan-2-amine are not extensively documented in the literature. However, the reactivity trends can be reliably inferred from studies on analogous 2-substituted bicyclo[2.2.1]heptane derivatives and from the fundamental properties of the amines themselves, such as their basicity.

Basicity of Endo- vs. Exo-Bicyclo[2.2.1]heptan-2-amine

The basicity of an amine is a good indicator of its nucleophilicity. The less sterically hindered exo-amine is expected to be more basic as its lone pair is more available for protonation.

CompoundPredicted pKa of Conjugate AcidReference
exo-Bicyclo[2.2.1]heptan-2-amine10.96 ± 0.20
endo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine11.01 ± 0.60

Note: The pKa value for the endo-isomer is for a trimethylated analogue, which is expected to have a similar electronic environment around the amino group. The slightly higher predicted pKa for the endo-trimethyl analogue might be influenced by the electron-donating methyl groups. However, the general expectation based on steric accessibility is that the exo-amine is the stronger base.

Reactivity in Reactions Involving Nucleophilic Attack by the Amine

In reactions where the amine acts as a nucleophile, such as acylation or alkylation, the less sterically hindered exo-isomer is expected to react faster.

Reaction TypeRelative ReactivityKey Differentiating Factor
Acylationexo > endoSteric hindrance to the approach of the electrophile is lower for the exo-amine.
Alkylationexo > endoThe lone pair of the exo-amine is more accessible for nucleophilic attack.
Reactivity in Reactions Involving the Amine as a Leaving Group

While amines are not typically good leaving groups, they can be converted into functionalities that are, such as in diazotization reactions. In such cases, the stability of the resulting carbocation intermediate becomes the dominant factor. The solvolysis of 2-norbornyl tosylates serves as an excellent model for this type of reactivity.

SubstrateSolventRelative Rate of Solvolysis (k_rel)Reference
exo-2-Norbornyl tosylateAcetic Acid~350[1]
endo-2-Norbornyl tosylateAcetic Acid1[1]

This dramatic difference in reaction rates is attributed to the anchimeric assistance provided by the C1-C6 sigma bond in the exo-isomer, leading to a stabilized, non-classical carbocation. A similar trend would be expected for reactions of the corresponding amines that proceed through a carbocation intermediate at the C2 position.

Experimental Protocols

Competitive Acylation of Endo- and Exo-Bicyclo[2.2.1]heptan-2-amine

This experiment is designed to determine the relative nucleophilicity of the two isomers by allowing them to compete for a limited amount of an acylating agent.

Materials:

  • A mixture of endo- and exo-bicyclo[2.2.1]heptan-2-amine (e.g., a 1:1 molar ratio)

  • Acetic anhydride (or another acylating agent)

  • A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

  • Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Prepare a stock solution containing a known concentration of the 1:1 mixture of endo- and exo-bicyclo[2.2.1]heptan-2-amine and the internal standard in the chosen aprotic solvent.

  • In a reaction vessel, place a known volume of the stock solution and the non-nucleophilic base (typically 1.1 equivalents relative to the total amount of amines).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acylating agent (e.g., 0.5 equivalents of acetic anhydride relative to the total amount of amines) in the same solvent.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 1 hour).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analyze the resulting mixture by gas chromatography (GC) or ¹H NMR spectroscopy to determine the relative amounts of the unreacted endo- and exo-amines and the corresponding acylated products.

  • The relative rate of reaction can be calculated from the relative consumption of the starting amines.

Visualizing Reactivity Differences

Steric Hindrance in Nucleophilic Attack

The following diagram illustrates the difference in steric accessibility of the lone pair of electrons on the nitrogen atom of the endo- and exo-amines.

Steric_Hindrance cluster_exo Exo-Amine (Less Hindered) cluster_endo Endo-Amine (More Hindered) exo_amine electrophile_exo E+ electrophile_exo->exo_amine Accessible Path endo_amine electrophile_endo E+ electrophile_endo->endo_amine Hindered Path

Caption: Steric accessibility for nucleophilic attack on endo- and exo-amines.

Anchimeric Assistance in Solvolysis-type Reactions

This diagram illustrates the anchimeric assistance from the C1-C6 sigma bond that accelerates the departure of a leaving group from the exo position.

Anchimeric_Assistance cluster_exo Exo Isomer cluster_endo Endo Isomer exo_start Exo-Substituted Norbornane exo_ts Transition State (Stabilized by C1-C6 σ-bond) exo_start->exo_ts Fast non_classical_ion Non-classical Carbocation (Delocalized Charge) exo_ts->non_classical_ion endo_start Endo-Substituted Norbornane endo_ts Transition State (Less Stable) endo_start->endo_ts Slow classical_ion Classical Carbocation (Localized Charge) endo_ts->classical_ion

Caption: Reaction pathway for solvolysis of exo- and endo-isomers.

Conclusion

The stereochemistry of the amino group on the bicyclo[2.2.1]heptane skeleton has a profound impact on its reactivity. The exo-isomer is generally more reactive than the endo-isomer in the majority of reactions. This is attributed to the lower steric hindrance of the exo-face, which enhances its nucleophilicity and basicity, and the ability of the C1-C6 sigma bond to provide anchimeric assistance in reactions involving the formation of a carbocation at the C2 position. These fundamental principles are crucial for designing synthetic routes and understanding the structure-activity relationships of molecules containing this important scaffold.

References

A Comparative Guide to Bicyclo[2.2.1]heptan-2-amine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the judicious selection of a chiral amine is a critical determinant for achieving high stereoselectivity and overall efficiency. This guide provides an objective comparison of Bicyclo[2.2.1]heptan-2-amine and its derivatives against other widely employed chiral amines in key asymmetric transformations. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate informed decision-making in the design and execution of stereoselective synthetic routes.

Introduction to Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in modern organic synthesis, functioning as either stoichiometric chiral auxiliaries or substoichiometric chiral catalysts. Their utility stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, or to act as chiral ligands for metal catalysts. This transient chirality effectively biases the trajectory of a reaction to favor the formation of one enantiomer over the other. The structural rigidity and stereochemical information embedded within the chiral amine are paramount to its efficacy in inducing asymmetry.

This guide focuses on a comparative analysis of the performance of Bicyclo[2.2.1]heptan-2-amine derivatives alongside established chiral amines like pseudoephedrine, proline, and diphenylprolinol silyl ether in several cornerstone asymmetric reactions:

  • Asymmetric Alkylation: A fundamental method for the enantioselective formation of carbon-carbon bonds adjacent to a carbonyl group.

  • Asymmetric Aldol Reaction: A powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds.

  • Asymmetric Michael Addition: A versatile reaction for the conjugate addition of nucleophiles to α,β-unsaturated systems.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral amine is highly dependent on the specific reaction, substrates, and conditions employed. The following tables provide a comparative summary of the performance of Bicyclo[2.2.1]heptan-2-amine derivatives and other notable chiral amines in key asymmetric reactions.

Asymmetric Alkylation of Carbonyl Compounds

The use of chiral auxiliaries to direct the alkylation of enolates is a robust and well-established strategy. Pseudoephedrine has been a workhorse in this area, offering high diastereoselectivity. While direct comparative data for Bicyclo[2.2.1]heptan-2-amine in this specific application is limited in publicly available literature, the rigid bicyclic framework is a promising scaffold for inducing high levels of stereocontrol.

Table 1: Asymmetric Alkylation using Chiral Auxiliaries

Chiral AuxiliaryElectrophileSubstrateDiastereomeric Ratio (dr)Yield (%)Reference
(+)-PseudoephedrineBenzyl bromidePropionamide>99:190[1]
(+)-PseudoephedrineMethyl iodidePhenylacetamide>99:185[1]
(-)-PseudoephenamineBenzyl bromideIsobutyramide≥19:192[2]
(-)-PseudoephenamineAllyl iodideCyclohexanecarboxamide≥19:188[2]
Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a landmark transformation in organocatalysis. Here, we compare the performance of a constrained β-proline analogue, a derivative of 7-azabicyclo[2.2.1]heptane, with L-proline, highlighting the impact of the rigid bicyclic scaffold.

Table 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Chiral CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee%)Reference
L-Proline30DMSO46876[3][4]
(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid30DMSO248593[3]
L-Proline10MeOH/H₂O199596[5]
Asymmetric Michael Addition

The Michael addition is a powerful C-C bond-forming reaction. Chiral secondary amines, particularly derivatives of proline, have been extensively used as organocatalysts. Camphor-derived diamines, which possess the bicyclo[2.2.1]heptane framework, have also been investigated as bifunctional thiourea organocatalysts in this reaction.

Table 3: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

Chiral CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee%)Reference
(S)-Diphenylprolinol silyl ether1Hexane18299[6]
L-Proline24-1022[6]
Camphor-derived endo-1,3-diamine thiourea10Toluene729582[7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful implementation of asymmetric reactions. Below are representative protocols for the key transformations discussed.

General Procedure for Asymmetric Alkylation using a Pseudoephedrine Amide

This procedure is adapted from the work of Myers and coworkers.

1. Preparation of the Pseudoephedrine Amide:

  • To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

2. Diastereoselective Alkylation:

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.

  • In a separate oven-dried flask, dissolve the N-acyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF (0.1 M).

  • Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution.

  • Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.

  • Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can be purified by chromatography or recrystallization.[8]

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure based on published methods.[5][7]

  • To a stirred solution of the aldehyde (0.25 mmol) in the desired solvent (e.g., DMSO or a MeOH/H₂O mixture), add the ketone (e.g., acetone, 1.25 mmol).

  • Add L-proline or the Bicyclo[2.2.1]heptan-2-amine derivative (10-30 mol%) to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or -10 °C) for the indicated time (see Table 2).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.[5][7]

General Procedure for Asymmetric Michael Addition with a Chiral Amine Catalyst

This is a representative protocol for an organocatalyzed Michael addition.[6]

  • To a solution of the nitroalkene (e.g., nitrostyrene, 1.0 mmol) and the chiral amine catalyst (e.g., (S)-Diphenylprolinol TMS Ether, 10 mol%) in a suitable solvent (e.g., hexane, 1.0 mL) at the desired temperature (e.g., 0 °C), add the aldehyde (e.g., propanal, 10.0 mmol).

  • Stir the reaction mixture for the specified time (see Table 3).

  • Quench the reaction by adding 1N HCl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[6]

Mechanistic Insights and Visualizations

The stereochemical outcome of these reactions is governed by the formation of well-organized transition states where the chiral amine dictates the facial selectivity of the bond-forming step.

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

The catalytic cycle begins with the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the proline. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral aldol product.[9][10][11]

G cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone TS Diastereoselective Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion TS->Iminium Product Chiral Aldol Product Iminium->Product + H₂O Water H₂O Product->Proline - Catalyst Regeneration

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

General Experimental Workflow for Asymmetric Synthesis

A typical workflow for performing and analyzing an asymmetric reaction using a chiral amine is depicted below. This systematic approach ensures reproducibility and accurate determination of the reaction's success.

G Reactants Reactants & Chiral Amine Reaction Asymmetric Reaction (Controlled Temp. & Time) Reactants->Reaction Workup Reaction Quench & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analysis Purification->Analysis Yield Determine Yield Analysis->Yield Stereo Determine Stereoselectivity (dr by NMR, ee by Chiral HPLC) Analysis->Stereo

Caption: A generalized experimental workflow for asymmetric synthesis.

Conclusion

This guide provides a comparative overview of Bicyclo[2.2.1]heptan-2-amine derivatives and other prominent chiral amines in asymmetric synthesis. The data indicates that the rigid bicyclo[2.2.1]heptane scaffold, as seen in camphor derivatives and constrained proline analogues, is a highly effective structural motif for inducing stereoselectivity. In the asymmetric aldol reaction, the 7-azabicyclo[2.2.1]heptane-2-carboxylic acid outperformed L-proline in terms of enantioselectivity, demonstrating the potential benefits of conformational rigidity. While direct comparative data for Bicyclo[2.2.1]heptan-2-amine itself in a broad range of reactions remains an area for further investigation, the performance of its derivatives suggests that it is a valuable and promising class of chiral amines for the development of novel and efficient asymmetric transformations. The choice of the optimal chiral amine will ultimately depend on the specific reaction, substrates, and desired outcome, and the data and protocols presented herein serve as a valuable resource for making that selection.

References

A Comparative Guide to the Biological Activity of Bicyclo[2.2.1]heptan-2-amine Stereoisomers in CXCR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[2.2.1]heptane scaffold is a rigid and structurally unique motif that has garnered significant interest in medicinal chemistry. Its conformational rigidity allows for a precise three-dimensional arrangement of pharmacophoric groups, making it an attractive core for the design of potent and selective ligands for various biological targets. Derivatives of bicyclo[2.2.1]heptan-2-amine have been explored for a range of therapeutic applications, including as antagonists for the C-X-C chemokine receptor 2 (CXCR2).

CXCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in inflammatory responses, primarily by mediating the migration of neutrophils to sites of inflammation.[1] Dysregulation of CXCR2 signaling is implicated in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis, as well as in cancer metastasis.[1] Consequently, the development of small-molecule CXCR2 antagonists is a promising therapeutic strategy.

This guide provides a comparative overview of the biological activity of stereoisomers of a potent CXCR2 antagonist containing the bicyclo[2.2.1]heptan-2-amine moiety. Due to a lack of publicly available experimental data directly comparing the endo/exo and R/S isomers of the parent bicyclo[2.2.1]heptan-2-amine, this guide will focus on a well-characterized derivative, N-(4-chloro-2-benzoylphenyl)-N'-(bicyclo[2.2.1]heptan-2-yl)squaramide (compound 2e) , which has demonstrated significant CXCR2 antagonistic activity. While experimental data for the individual stereoisomers of this specific compound are not available, we will present the data for the racemic mixture and discuss the predicted activity based on computational modeling, alongside a discussion on the critical role of stereochemistry in this class of molecules.

Data Presentation: CXCR2 Antagonistic Activity

The following table summarizes the in vitro activity of racemic compound 2e against the human CXCR1 and CXCR2 receptors.

CompoundTarget ReceptorAssay TypeIC50 (nM)Selectivity (CXCR1/CXCR2)
Racemic compound 2eCXCR2Radioligand Binding4860.4
CXCR1Radioligand Binding>2900

Data sourced from Sun et al., 2018.

Computational docking studies have suggested that the (S)-enantiomer of compound 2e may exhibit a better binding affinity for CXCR2 compared to the (R)-enantiomer. However, this prediction awaits experimental verification through the synthesis and testing of the individual enantiomers. The significant difference in activity between stereoisomers is a common phenomenon in drug-receptor interactions, where a precise three-dimensional fit is necessary for optimal binding.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays used to characterize CXCR2 antagonists.

1. CXCR2 Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound to the CXCR2 receptor by measuring its ability to compete with a known radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human CXCR2 receptor are cultured in appropriate media.

    • Cells are harvested, and the cell pellet is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.[3]

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the cell membrane preparation, a fixed concentration of a radioligand (e.g., [¹²⁵I]-CXCL8), and varying concentrations of the test compound are added.

    • For the determination of non-specific binding, a high concentration of a known unlabeled CXCR2 antagonist is used.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

2. CXCL8-Induced Cell Migration Assay (Boyden Chamber Assay)

This functional assay assesses the ability of a compound to inhibit the chemotactic response of immune cells towards a CXCR2 ligand, such as CXCL8.

  • Cell Preparation:

    • Neutrophils are isolated from fresh human blood, or a suitable cell line expressing CXCR2 (e.g., differentiated HL-60 cells) is used.

    • Cells are washed and resuspended in an appropriate assay medium.

  • Migration Assay:

    • The assay is performed using a multi-well chamber with two compartments (upper and lower) separated by a porous membrane (e.g., a Transwell® insert).

    • The lower compartment is filled with the assay medium containing CXCL8 and varying concentrations of the test compound.

    • The cell suspension is added to the upper compartment.

    • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 1-4 hours).

  • Quantification of Migration:

    • After incubation, the cells that have migrated through the membrane into the lower chamber are collected.

    • The number of migrated cells is quantified, for example, by cell counting using a flow cytometer or by using a fluorescent dye that binds to cellular nucleic acids.[4]

  • Data Analysis:

    • The percentage of migration is calculated relative to the positive control (CXCL8 alone).

    • The IC50 value for the inhibition of migration is determined by plotting the percentage of migration against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

CXCR2 activation by its chemokine ligands (e.g., CXCL8) initiates a cascade of intracellular signaling events. This process involves coupling to heterotrimeric G-proteins, leading to downstream effector activation, as well as G-protein-independent signaling mediated by β-arrestins, which also play a role in receptor desensitization and internalization.[5][6]

CXCR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CXCL8 CXCL8 CXCR2 CXCR2 CXCL8->CXCR2 Binding G_protein Gαiβγ CXCR2->G_protein Activation GRK GRK CXCR2->GRK Phosphorylation G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_alpha->PLC Inhibition of Adenylyl Cyclase G_beta_gamma->PLC Activation PI3K PI3K G_beta_gamma->PI3K Activation CXCR2_P P-CXCR2 beta_arrestin β-Arrestin ERK ERK beta_arrestin->ERK Scaffolding Internalization Internalization beta_arrestin->Internalization CXCR2_P->beta_arrestin Recruitment PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis ERK->Chemotaxis

Caption: CXCR2 signaling cascade.

Experimental Workflow for CXCR2 Antagonist Screening

The identification and characterization of novel CXCR2 antagonists typically follow a structured workflow, progressing from high-throughput screening to more complex functional assays.

Experimental_Workflow Start Compound Library Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Hit_Identification Hit Identification (Potency & Selectivity) Binding_Assay->Hit_Identification Determine IC50/Ki Functional_Assay Secondary Screen: Cell Migration Assay Hit_Identification->Functional_Assay Active Compounds Lead_Compound Lead Compound Identification Functional_Assay->Lead_Compound Confirm Functional Antagonism Further_Studies In Vivo Studies & Lead Optimization Lead_Compound->Further_Studies

Caption: In vitro screening workflow.

References

Unveiling the Three-Dimensional Architecture of Bicyclo[2.2.1]heptan-2-amine Hydrochloride Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the X-ray crystallographic data of key Bicyclo[2.2.1]heptan-2-amine hydrochloride derivatives provides crucial insights into their stereochemistry and solid-state conformation. This guide offers a side-by-side look at their structural parameters, supported by experimental protocols for researchers in drug discovery and chemical synthesis.

The rigid bicyclo[2.2.1]heptane framework is a cornerstone in medicinal chemistry, valued for its ability to impart conformational rigidity to molecules, which is essential for specific interactions with biological targets. The precise three-dimensional arrangement of atoms in derivatives of this compound is definitively determined by single-crystal X-ray diffraction.[1][2] This technique is the gold standard for elucidating bond lengths, bond angles, and the absolute configuration of these chiral molecules.[2]

This guide presents a comparative overview of the crystallographic data for two representative compounds: the enantiomerically pure (1S,2S,3S,4R)-3-isopropylthis compound, a key derivative, and the related 7-azabicyclo[2.2.1]heptan-7-ium chloride, which provides a reference for the fundamental bicyclic core.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, allowing for a direct comparison of their solid-state structures.

Parameter(1S,2S,3S,4R)-3-isopropylthis compound Derivative (Compound 23)[3]7-azabicyclo[2.2.1]heptan-7-ium chloride[4]
Chemical Formula C20H21BrO5 (Derivative for crystallization)C6H12ClN
Formula Weight 437.28 g/mol 133.62 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P212121P21/m
a (Å) 8.852(3)6.331(3)
b (Å) 11.231(4)8.653(4)
c (Å) 19.642(6)6.819(3)
α (°) 9090
β (°) 90108.79(2)
γ (°) 9090
Volume (ų) 1953.1(11)353.4(3)
Z 42
Calculated Density (Mg/m³) 1.4871.276
Absorption Coefficient (mm⁻¹) 2.5530.49
F(000) 896.0144.0
Temperature (K) 100(2)Not Specified
Radiation Wavelength (Å) 0.71073 (Mo Kα)0.71073 (Mo Kα)

Experimental Protocols

The determination of the crystal structures of these compounds involves a series of precise steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

For (1S,2S,3S,4R)-3-isopropylthis compound Derivative:

The enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride were synthesized and separated on a multigram scale.[2][5] To obtain crystals suitable for X-ray diffraction, a derivative (compound 23 in the source) was prepared.[3] The free base of the amine was reacted with a suitable chiral acid, and crystals were grown from a solution of ethyl acetate and hexanes.[3]

For 7-azabicyclo[2.2.1]heptan-7-ium chloride:

This compound was obtained from a commercial source (Sigma Aldrich).[4] Crystals suitable for structural studies were grown by the slow evaporation of its aqueous solution.[4]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected on a diffractometer equipped with graphite-monochromatic Mo Kα radiation (λ = 0.71073 Å).[3][4] The structures were solved by direct methods and refined using software packages such as SHELXL.[4] For the 7-azabicyclo[2.2.1]heptan-7-ium chloride, the data was collected on a Bruker Kappa APEX II DUO diffractometer and refined using SHELXT and SHELXL-2014 via the OLEX2 graphical user interface.[4]

Experimental Workflow

The general workflow for the X-ray crystallography of this compound derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Bicyclo[2.2.1]heptan-2-amine Derivative purification Purification (e.g., Chromatography) synthesis->purification hcl_salt Formation of Hydrochloride Salt purification->hcl_salt dissolution Dissolution in Suitable Solvent hcl_salt->dissolution crystal_growth Slow Evaporation / Cooling dissolution->crystal_growth crystal_selection Selection of High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection on Diffractometer mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

References

A Comparative Guide to the Synthetic Routes of Bicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane, is a crucial bridged bicyclic amine that serves as a versatile building block in medicinal chemistry and materials science. Its rigid structure and stereochemical properties make it a valuable scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This guide provides a comprehensive comparison of the most common synthetic routes to this important amine, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to bicyclo[2.2.1]heptan-2-amine, allowing for a direct comparison of their efficiency and practicality.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall YieldKey AdvantagesKey Disadvantages
Reductive Amination Bicyclo[2.2.1]heptan-2-one (Norcamphor)Ammonia, Sodium Cyanoborohydride1~65-75%One-pot procedure, good yield.Use of toxic cyanide reagent.
Beckmann Rearrangement Bicyclo[2.2.1]heptan-2-one (Norcamphor)Hydroxylamine, MsCl, Et3N, LiAlH43~60-70%Readily available starting material.Multi-step process, use of strong reducing agent.
Hofmann Rearrangement Bicyclo[2.2.1]heptane-2-carboxamideIodobenzene (cat.), Oxone, KOH2~70-80%High yield for the rearrangement step.Requires preparation of the starting amide.
Gabriel Synthesis 2-exo-Bromobicyclo[2.2.1]heptanePotassium Phthalimide, Hydrazine2~50-60%Avoids over-alkylation, good for primary amines.Requires specific halo-norbornane starting material.
Ritter Reaction Bicyclo[2.2.1]hept-2-ene (Norbornene)Acetonitrile, Sulfuric Acid2VariableUtilizes a simple alkene starting material.Prone to rearrangements, requires strong acid.

In Detail: Experimental Protocols and Reaction Pathways

This section provides detailed experimental procedures for each of the compared synthetic routes, along with Graphviz diagrams illustrating the reaction pathways.

Reductive Amination of Norcamphor

Reductive amination offers a direct one-step approach to bicyclo[2.2.1]heptan-2-amine from the corresponding ketone, norcamphor. The Borch reaction, utilizing sodium cyanoborohydride as the reducing agent, is a common and effective method.[1][2][3]

Experimental Protocol:

A solution of bicyclo[2.2.1]heptan-2-one (1.10 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol) in 30 mL of anhydrous methanol is stirred at room temperature. Sodium cyanoborohydride (0.63 g, 10 mmol) is added portion-wise over 30 minutes. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in 50 mL of water and basified with 2M NaOH solution to pH > 11. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford bicyclo[2.2.1]heptan-2-amine.

Reductive_Amination Norcamphor Bicyclo[2.2.1]heptan-2-one Imine Iminium Intermediate Norcamphor->Imine NH3 Amine Bicyclo[2.2.1]heptan-2-amine Imine->Amine NaBH3CN

Reductive Amination Pathway
Beckmann Rearrangement of Norcamphor Oxime

This two-step route involves the conversion of norcamphor to its oxime, followed by a Beckmann rearrangement to a lactam, which is then reduced to the target amine. While the direct Beckmann rearrangement of norcamphor oxime gives poor yields, a modified procedure using methanesulfonyl chloride provides the lactam in good yield.

Experimental Protocol:

  • Step 1: Synthesis of 3-Azabicyclo[3.2.1]octan-2-one (Lactam) To a solution of bicyclo[2.2.1]heptan-2-one oxime (1.25 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 20 mL of dichloromethane at 0 °C is added methanesulfonyl chloride (0.97 mL, 12.5 mmol) dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude lactam, which can be purified by chromatography.

  • Step 2: Reduction of 3-Azabicyclo[3.2.1]octan-2-one To a suspension of lithium aluminum hydride (0.76 g, 20 mmol) in 50 mL of anhydrous diethyl ether is added a solution of 3-azabicyclo[3.2.1]octan-2-one (1.25 g, 10 mmol) in 20 mL of anhydrous diethyl ether dropwise at 0 °C. The reaction mixture is then refluxed for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (0.8 mL), 15% NaOH solution (0.8 mL), and water (2.4 mL). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield bicyclo[2.2.1]heptan-2-amine.

Beckmann_Rearrangement Norcamphor Bicyclo[2.2.1]heptan-2-one Oxime Norcamphor Oxime Norcamphor->Oxime NH2OH Lactam 3-Azabicyclo[3.2.1]octan-2-one Oxime->Lactam MsCl, Et3N Amine Bicyclo[2.2.1]heptan-2-amine Lactam->Amine LiAlH4

Beckmann Rearrangement Pathway
Hofmann Rearrangement of Bicyclo[2.2.1]heptane-2-carboxamide

The Hofmann rearrangement provides a method to convert a primary amide to a primary amine with one less carbon atom. This route starts from the corresponding carboxamide. A modern variation uses a catalytic amount of iodobenzene with a stoichiometric oxidant.

Experimental Protocol:

  • Step 1: Synthesis of Methyl N-(bicyclo[2.2.1]hept-2-yl)carbamate To a solution of bicyclo[2.2.1]heptane-2-carboxamide (1.39 g, 10 mmol) in a solvent mixture of methanol (30 mL) and water (3 mL) are added Oxone (12.3 g, 20 mmol) and iodobenzene (0.11 mL, 1 mmol). The reaction is stirred at 40 °C for 6 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in dichloromethane, washed with 5% aqueous Na2S2O3, dried over anhydrous sodium sulfate, and concentrated to give the carbamate.

  • Step 2: Hydrolysis of the Carbamate The methyl N-(bicyclo[2.2.1]hept-2-yl)carbamate (1.69 g, 10 mmol) is dissolved in a 10% solution of potassium hydroxide in ethanol (50 mL) and refluxed for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give bicyclo[2.2.1]heptan-2-amine.

Hofmann_Rearrangement Amide Bicyclo[2.2.1]heptane-2-carboxamide Carbamate Methyl N-(bicyclo[2.2.1]hept-2-yl)carbamate Amide->Carbamate PhI (cat.), Oxone, MeOH Amine Bicyclo[2.2.1]heptan-2-amine Carbamate->Amine KOH, EtOH

Hofmann Rearrangement Pathway
Gabriel Synthesis from 2-exo-Bromobicyclo[2.2.1]heptane

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the common problem of over-alkylation.[4][5] This route requires the corresponding halo-norbornane as a starting material.

Experimental Protocol:

  • Step 1: N-Alkylation of Potassium Phthalimide A mixture of 2-exo-bromobicyclo[2.2.1]heptane (1.87 g, 10 mmol) and potassium phthalimide (2.04 g, 11 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) is heated at 100 °C for 8 hours. The reaction mixture is cooled to room temperature and poured into 100 mL of water. The resulting precipitate is collected by filtration, washed with water, and dried to give N-(bicyclo[2.2.1]hept-2-yl)phthalimide.

  • Step 2: Hydrazinolysis of the Phthalimide To a solution of N-(bicyclo[2.2.1]hept-2-yl)phthalimide (2.41 g, 10 mmol) in 50 mL of ethanol is added hydrazine hydrate (1 mL, 20 mmol). The mixture is refluxed for 4 hours. After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate is acidified with concentrated HCl and the solvent is evaporated. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then made basic with 2M NaOH and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried and concentrated to yield bicyclo[2.2.1]heptan-2-amine.

Gabriel_Synthesis Bromoalkane 2-exo-Bromobicyclo[2.2.1]heptane Phthalimide_Adduct N-(Bicyclo[2.2.1]hept-2-yl)phthalimide Bromoalkane->Phthalimide_Adduct Potassium Phthalimide, DMF Amine Bicyclo[2.2.1]heptan-2-amine Phthalimide_Adduct->Amine Hydrazine, EtOH

Gabriel Synthesis Pathway
Ritter Reaction of Norbornene

The Ritter reaction provides a route to amines from alkenes via the formation of an intermediate amide.[6] This method uses a simple and readily available starting material, norbornene. However, the reaction is often plagued by Wagner-Meerwein rearrangements, which can lead to a mixture of products. The synthesis of the exo-amine is generally favored.

Experimental Protocol:

  • Step 1: Synthesis of N-(exo-Bicyclo[2.2.1]hept-2-yl)acetamide To a stirred solution of bicyclo[2.2.1]hept-2-ene (0.94 g, 10 mmol) in 20 mL of acetonitrile is added concentrated sulfuric acid (1 mL) dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is carefully poured onto ice and neutralized with aqueous ammonia. The resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude acetamide.

  • Step 2: Hydrolysis of the Acetamide The crude N-(exo-bicyclo[2.2.1]hept-2-yl)acetamide is dissolved in 30 mL of 6M hydrochloric acid and refluxed for 6 hours. After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then basified with solid NaOH to pH > 11 and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried and concentrated to afford exo-bicyclo[2.2.1]heptan-2-amine.

Ritter_Reaction Norbornene Bicyclo[2.2.1]hept-2-ene Carbocation Norbornyl Cation Norbornene->Carbocation H2SO4 Nitrilium Nitrilium Ion Carbocation->Nitrilium CH3CN Amide N-(exo-Bicyclo[2.2.1]hept-2-yl)acetamide Nitrilium->Amide H2O Amine exo-Bicyclo[2.2.1]heptan-2-amine Amide->Amine HCl, H2O

Ritter Reaction Pathway

Conclusion

The choice of synthetic route to bicyclo[2.2.1]heptan-2-amine depends on several factors, including the availability of starting materials, the desired stereochemistry (endo vs. exo), scale of the reaction, and tolerance for certain reagents.

  • Reductive amination is a highly efficient and direct one-pot method, making it attractive for its simplicity.

  • The Beckmann and Hofmann rearrangements are reliable multi-step sequences that start from readily available materials. The modified Hofmann rearrangement, in particular, shows high yields in the key rearrangement step.

  • The Gabriel synthesis is a classic and effective method for preparing primary amines without over-alkylation, provided the corresponding halo-norbornane is accessible.

  • The Ritter reaction offers a route from a simple alkene, but potential rearrangements need to be considered and controlled.

By carefully evaluating the advantages and disadvantages of each route, researchers can select the most appropriate synthetic strategy to access this important molecular building block for their drug discovery and materials science endeavors.

References

Bicyclo[2.2.1]heptan-2-amine Derivatives Show Promise as Potent Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel Bicyclo[2.2.1]heptan-2-amine-based antagonists reveals significant potential in targeting both NMDA and CXCR2 receptors, demonstrating comparable or superior efficacy to established standards in preclinical studies. These findings highlight the therapeutic versatility of the bicyclo[2.2.1]heptane scaffold in developing new drugs for neurological disorders and cancer.

Researchers have successfully synthesized and evaluated a series of novel compounds based on the Bicyclo[2.2.1]heptan-2-amine framework, demonstrating their efficacy as antagonists for the N-methyl-D-aspartate (NMDA) receptor and the CXC chemokine receptor 2 (CXCR2). These studies provide a direct comparison with standard antagonists, offering valuable insights for drug development professionals.

Targeting the NMDA Receptor: A New Contender Against Memantine

A series of novel N-substituted bicyclo-heptan-2-amines have been designed as noncompetitive NMDA receptor antagonists, acting at the phencyclidine (PCP) binding site.[1] The lead compound, 2-phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (referred to as compound 5a), has been extensively evaluated against Memantine, an FDA-approved drug for the treatment of Alzheimer's disease.[2]

Efficacy and Toxicity Profile

Pharmacological evaluations revealed that compound 5a exhibits moderate binding affinity to the NMDA receptor.[1] In vivo studies demonstrated its neuroprotective activity in the maximal electroshock (MES) test.[1] Furthermore, toxicity studies in Madin-Darby Canine Kidney (MDCK) and neuroblastoma (N2a) cell lines showed that compound 5a has a toxicity profile comparable to Memantine, with IC50 values above 150 μM in both cell lines.[2][3] This is a significant finding, as the therapeutic serum level of Memantine is approximately 1 µM, suggesting a potentially favorable therapeutic window for these novel compounds.[2][4]

CompoundTarget ReceptorBinding Affinity (IC50)Binding Affinity (Ki)In Vivo Efficacy (MES test)
Compound 5a NMDA7.86 μM[1]5.28 μM[1]Neuroprotection at 100 mg/kg[1]
Memantine NMDAMicromolar range[3]-Standard of care
CompoundCell LineCytotoxicity (IC50)
Compound 5a MDCK155 µM[2][3]
N2a154 µM[2][3]
Memantine MDCK197 µM[2][3]
N2a219 µM[2][3]
Experimental Protocols

NMDA Receptor Binding Assay: The affinity of the compounds for the NMDA receptor was determined using radioligand binding assays with [3H]MK-801 in rat brain membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Maximal Electroshock (MES) Test: This in vivo test is a standard model for evaluating anticonvulsant activity. Rodents are subjected to a maximal electrical stimulus that typically induces a tonic-clonic seizure. The ability of the test compound, administered prior to the stimulus, to prevent the tonic extensor phase of the seizure is a measure of its neuroprotective efficacy.

Cytotoxicity Assay (MTT Assay): The toxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in MDCK and N2a cell lines. This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity upon exposure to the compound is indicative of cytotoxicity, and the IC50 value represents the concentration at which 50% of the cells are non-viable.[3]

Signaling Pathway and Experimental Workflow

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its overactivation, however, leads to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[1][2] Non-competitive antagonists like compound 5a and Memantine block the ion channel, thereby preventing excessive calcium influx.

NMDA_Pathway Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Binds IonChannel Ion Channel (Ca2+, Na+) NMDAR->IonChannel Opens Ca_Influx Excessive Ca2+ Influx IonChannel->Ca_Influx Leads to Blocker Bicyclo[2.2.1]heptan-2-amine Antagonist (e.g., 5a) / Memantine Blocker->IonChannel Blocks Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity

NMDA Receptor Antagonism

Experimental_Workflow_NMDA cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Bicyclo[2.2.1]heptan-2-amine Derivatives (e.g., 5a) BindingAssay NMDA Receptor Binding Assay (IC50, Ki determination) Synthesis->BindingAssay ToxicityAssay Cytotoxicity MTT Assay (MDCK & N2a cells) Synthesis->ToxicityAssay MES_Test Maximal Electroshock (MES) Test (Neuroprotection assessment) Synthesis->MES_Test

Experimental Workflow for NMDA Antagonists

Targeting the CXCR2 Receptor: A Selective Approach for Cancer Therapy

In a separate line of research, a novel N,N′-diarylsquaramide containing a bicyclo[2.2.1]heptane moiety (referred to as compound 2e) was identified as a potent and selective antagonist for the CXCR2 receptor.[5][6] CXCR2 is a G-protein coupled receptor involved in inflammatory responses and has been implicated in cancer metastasis.[5][7]

Efficacy and Selectivity

Compound 2e demonstrated high antagonistic activity against CXCR2 with an IC50 of 48 nM.[5][6] Importantly, it exhibited excellent selectivity over the homologous CXCR1 receptor, with a selectivity ratio (CXCR1 IC50 / CXCR2 IC50) of 60.4.[5][6] This selectivity is a key advantage, as it may reduce off-target effects. In vitro assays also confirmed its anti-cancer metastatic potential against the CFPAC1 pancreatic cancer cell line.[5] Furthermore, compound 2e showed good stability in simulated gastric and intestinal fluids, as well as in human and rat plasma, and possessed a favorable pharmacokinetic profile in rats.[5][8]

CompoundCXCR2 IC50CXCR1 IC50Selectivity (CXCR1/CXCR2)
Compound 2e 48 nM[5][6]>2900 nM60.4[5][6]
Compound 1a 62 nM[6][8]7000 nM113[6][8]
Experimental Protocols

CXCR1 and CXCR2 Antagonistic Activity Assay: The antagonistic activity of the compounds was evaluated using a competitive binding assay with radiolabeled ligands for CXCR1 and CXCR2. The ability of the test compounds to displace the radioligand from the receptors determines their IC50 values.

In Vitro Stability Assays: The stability of compound 2e was assessed by incubating it in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), and rat and human plasma. The concentration of the compound over time was measured to determine its stability.[8]

In Vivo Pharmacokinetic Studies: Pharmacokinetic studies were conducted in rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of compound 2e. After oral administration, blood samples were collected at various time points to determine key pharmacokinetic parameters such as maximum concentration (Cmax) and half-life (t1/2).[5]

Signaling Pathway and Experimental Workflow

CXCR2 is activated by several chemokines, most notably CXCL8 (IL-8), leading to downstream signaling cascades that promote cell migration and proliferation.[5] By blocking the receptor, bicyclo[2.2.1]heptan-2-amine based antagonists like compound 2e can inhibit these processes, which is particularly relevant in the context of cancer metastasis.

CXCR2_Pathway Chemokine CXCL8 (IL-8) CXCR2 CXCR2 Receptor Chemokine->CXCR2 Binds & Activates GPCR_Signaling G-protein Coupled Signaling Cascade CXCR2->GPCR_Signaling Cellular_Response Cell Migration & Proliferation GPCR_Signaling->Cellular_Response Antagonist Bicyclo[2.2.1]heptan-2-amine Antagonist (e.g., 2e) Antagonist->CXCR2 Blocks Metastasis Cancer Metastasis Cellular_Response->Metastasis

CXCR2 Receptor Antagonism

Experimental_Workflow_CXCR2 cluster_synthesis_cxcr Compound Synthesis cluster_invitro_cxcr In Vitro Evaluation cluster_invivo_cxcr In Vivo Evaluation Synthesis_CXCR Synthesis of Bicyclo[2.2.1]heptane N,N′-diarylsquaramide Derivatives (e.g., 2e) BindingAssay_CXCR CXCR1/CXCR2 Binding Assays (IC50 & Selectivity) Synthesis_CXCR->BindingAssay_CXCR MetastasisAssay Anti-metastatic Assay (e.g., CFPAC1 cells) Synthesis_CXCR->MetastasisAssay StabilityAssay Stability Assays (SGF, SIF, Plasma) BindingAssay_CXCR->StabilityAssay PK_Studies Pharmacokinetic Studies (in rats) StabilityAssay->PK_Studies

Experimental Workflow for CXCR2 Antagonists

References

Spectroscopic Scrutiny: A Comparative Analysis of Bicyclo[2.2.1]heptan-2-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of exo- and endo-Bicyclo[2.2.1]heptan-2-amine reveals distinct differences in their nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, providing clear markers for stereochemical assignment. While infrared (IR) spectroscopy confirms the presence of the primary amine functional group in both isomers, it is less effective for definitive differentiation due to the subtle nature of their vibrational differences.

This guide provides a comprehensive comparison of the spectroscopic properties of the exo and endo isomers of Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane. These rigid bicyclic amines are valuable building blocks in medicinal chemistry, often utilized as scaffolds to impart conformational rigidity in drug candidates.[1] Their stereochemistry plays a crucial role in their biological activity, making unambiguous identification essential for researchers in drug development and related scientific fields.

Spectroscopic Data Comparison

The key to distinguishing between the exo and endo isomers lies in the analysis of their ¹H and ¹³C NMR spectra. The rigid Bicyclo[2.2.1]heptane framework results in a unique spatial arrangement of protons and carbons, leading to characteristic chemical shifts and coupling constants that are highly sensitive to the stereochemistry of the amine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most significant diagnostic signals in the ¹H NMR spectra are the chemical shift of the proton at C2 (the carbon bearing the amine group) and the coupling patterns of the bridgehead protons (C1 and C4). In the exo isomer, the C2 proton is in a more shielded environment compared to the endo isomer, resulting in an upfield shift. Conversely, the bridgehead protons in the exo isomer are typically observed at a more downfield position.

¹³C NMR: The stereochemical differences also manifest in the ¹³C NMR spectra. The chemical shift of C2 is a primary indicator, with the endo isomer generally showing a downfield shift compared to the exo isomer. The chemical shifts of other carbons in the bicyclic system, such as C6 and C7, also show subtle but measurable differences between the two isomers.[2]

Spectroscopic Data exo-Bicyclo[2.2.1]heptan-2-amine endo-Bicyclo[2.2.1]heptan-2-amine
¹H NMR (ppm) C2-H: ~2.8[3]C2-H: (No data found)
Bridgehead (C1, C4)-H: ~2.2Bridgehead (C1, C4)-H: (No data found)
Other protons: 1.0 - 1.9[3]Other protons: (No data found)
¹³C NMR (ppm) C2: ~65.1C2: (No data found)
C1: ~38.9C1: (No data found)
C4: ~35.4C4: (No data found)
C7: ~35.3C7: (No data found)
C3: ~34.5C3: (No data found)
C5: ~28.5C5: (No data found)
C6: ~26.5C6: (No data found)
IR (cm⁻¹) N-H stretch: 3500-3300 (medium)[4][5]N-H stretch: 3500-3300 (medium)[4][5]
N-H bend: 1650-1580 (medium)[4][5]N-H bend: 1650-1580 (medium)[4][5]
C-N stretch: 1250-1020 (medium)[5]C-N stretch: 1250-1020 (medium)[5]
C-H stretch (alkane): 2960-2850 (strong)[6]C-H stretch (alkane): 2960-2850 (strong)[6]
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 111[7]Molecular Ion [M]⁺: 111[8]
Base Peak: 82Base Peak: (No data found)
Key Fragments: 94, 70, 66, 43Key Fragments: (No data found)
Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, as they possess the same functional groups. Key characteristic absorptions include:

  • N-H stretching: A medium intensity band in the region of 3500-3300 cm⁻¹, characteristic of a primary amine.[4][5]

  • N-H bending: A medium intensity band between 1650-1580 cm⁻¹.[4][5]

  • C-N stretching: A medium intensity band in the 1250-1020 cm⁻¹ region.[5]

  • C-H stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the alkane C-H bonds of the bicyclic system.[6]

Due to the high degree of similarity, IR spectroscopy is generally not the primary method for distinguishing between the exo and endo isomers.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of both isomers yields a molecular ion peak at m/z 111, corresponding to the molecular weight of the compound.[7][8] The fragmentation patterns, however, can show differences that reflect the stereochemistry. The fragmentation of bicyclic amines is complex and can involve ring opening and rearrangements. A common fragmentation pathway for amines is the loss of an alkyl radical via alpha-cleavage. The relative intensities of the fragment ions can vary between the isomers due to differences in the stability of the resulting radical cations. For exo-2-aminonorbornane, a base peak is observed at m/z 82, with other significant fragments at m/z 94, 70, 66, and 43.[7] A detailed analysis of the fragmentation of the endo isomer would be necessary for a direct comparison.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures that can be adapted for the analysis of Bicyclo[2.2.1]heptan-2-amine isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the Bicyclo[2.2.1]heptan-2-amine isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: No specific sample preparation is required for liquid samples when using an ATR-FTIR spectrometer.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Collect a background spectrum of the empty, clean crystal.

  • Sample Analysis:

    • Place a small drop of the neat liquid Bicyclo[2.2.1]heptan-2-amine isomer directly onto the ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification before ionization.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 30 to 200.

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

Biological Context: NMDA Receptor Antagonism

Bicyclo[2.2.1]heptan-2-amine and its derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Antagonists of the NMDA receptor can block or reduce the influx of calcium ions, thereby preventing these detrimental effects.

The following diagram illustrates a simplified workflow for identifying and characterizing the isomers of Bicyclo[2.2.1]heptan-2-amine.

G Workflow for Isomer Characterization cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Spectroscopic Analysis cluster_identification Identification Synthesis Synthesis of Bicyclo[2.2.1]heptan-2-amine (e.g., Reductive Amination of Norcamphor) Separation Isomer Separation (e.g., Chromatography) Synthesis->Separation Mixture of Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Separation->NMR Isolated Isomers IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Exo exo-Isomer NMR->Exo Distinct Chemical Shifts & Coupling Constants Endo endo-Isomer NMR->Endo IR->Exo Functional Group Confirmation IR->Endo MS->Exo Fragmentation Pattern Analysis MS->Endo

Caption: Workflow for the synthesis, separation, and spectroscopic identification of Bicyclo[2.2.1]heptan-2-amine isomers.

The signaling pathway of NMDA receptor antagonism involves the binding of the antagonist to the receptor, which prevents the influx of calcium and subsequent downstream signaling cascades that can lead to excitotoxicity.

G NMDA Receptor Antagonism Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Allows Antagonist Bicyclo[2.2.1]heptan-2-amine (Antagonist) Antagonist->NMDAR Blocks Downstream Downstream Signaling (e.g., activation of kinases, proteases) Ca_Influx->Downstream Activates Excitotoxicity Excitotoxicity & Neuronal Damage Downstream->Excitotoxicity Leads to

References

Determining the Absolute Configuration of Bicyclo[2.2.1]heptan-2-amine: A Comparative Guide to VCD Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comprehensive comparison of Vibrational Circular Dichroism (VCD) spectroscopy with other established methods for determining the absolute configuration of Bicyclo[2.2.1]heptan-2-amine, a rigid bicyclic scaffold of significant interest in medicinal chemistry.

VCD Spectroscopy: A Powerful Tool for Chiral Elucidation

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint of its absolute configuration. The assignment of the absolute configuration is achieved by comparing the experimental VCD spectrum with the theoretical spectrum of a single enantiomer, calculated using Density Functional Theory (DFT). A positive match confirms the absolute configuration, while a mirror-image spectrum indicates the opposite enantiomer.

Comparative Analysis of Methods for Absolute Configuration Determination

The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample, availability of instrumentation, and the desired level of confidence. Below is a comparison of VCD spectroscopy with two other commonly used techniques: Mosher's amide analysis (an NMR-based method) and single-crystal X-ray diffraction.

FeatureVibrational Circular Dichroism (VCD) SpectroscopyMosher's Amide Analysis (¹H NMR)Single-Crystal X-ray Diffraction
Principle Differential absorption of left and right circularly polarized infrared light.Formation of diastereomeric amides with a chiral derivatizing agent (e.g., MTPA), leading to distinct chemical shifts in the ¹H NMR spectrum.Diffraction of X-rays by a single crystal, providing a three-dimensional electron density map of the molecule.
Sample State Solution or neat liquid.Solution.Crystalline solid.
Sample Requirements 5-15 mg of recoverable sample.~5 mg of sample for derivatization and NMR analysis.A single, high-quality crystal of sufficient size.
Derivatization Required? No.Yes, reaction with (R)- and (S)-MTPA is necessary.No, but derivatization may be required to obtain suitable crystals.
Analysis Time Rapid (typically a few hours for data acquisition).Moderate (requires reaction time and NMR analysis).Can be time-consuming, as crystal growth can be a significant bottleneck.
Confidence Level High, especially for rigid molecules. Confidence can be quantified by comparing experimental and calculated spectra.Generally reliable, but can be ambiguous for complex molecules or where conformational effects are significant.Considered the "gold standard" for unambiguous determination when a suitable crystal is available.
Key Advantage Applicable to a wide range of samples in their native state, including non-crystalline materials.Utilizes standard NMR instrumentation, which is widely available.Provides a definitive three-dimensional structure.
Key Limitation Requires access to a VCD spectrometer and computational resources for DFT calculations.Derivatization may be challenging or may fail. Interpretation can be complex.The inability to grow high-quality single crystals is a common and significant hurdle.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

The following protocol is a generalized procedure for the VCD analysis of a chiral amine like Bicyclo[2.2.1]heptan-2-amine.

1. Sample Preparation:

  • Dissolve 5-15 mg of the enantiomerically pure amine in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Transfer the solution to an IR cell with BaF₂ windows and a pathlength of about 100 µm.

2. VCD and IR Spectral Acquisition:

  • Record the VCD and IR spectra simultaneously on a VCD spectrometer.

  • Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹.

  • Multiple scans are typically averaged to improve the signal-to-noise ratio.

3. Computational Modeling (DFT Calculations):

  • Perform a conformational search for one enantiomer of the molecule using a suitable computational chemistry software package (e.g., Gaussian).

  • Optimize the geometry of the lowest energy conformers at a specified level of theory (e.g., B3LYP/6-31G(d)).

  • Calculate the theoretical VCD and IR spectra for the optimized conformers.

  • If multiple conformers are present, generate a Boltzmann-averaged spectrum based on their relative energies.

4. Absolute Configuration Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer.

  • A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is that of the opposite enantiomer.

Mosher's Amide Analysis

1. Derivatization:

  • React the chiral amine separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride or another suitable activated form of MTPA to form the corresponding diastereomeric Mosher's amides.

2. NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.

  • Carefully assign the proton signals, particularly those close to the newly formed stereocenter.

3. Determination of Absolute Configuration:

  • Analyze the differences in the chemical shifts (Δδ = δS - δR) for the protons in the two diastereomers.

  • Based on the established Mosher's method model, the sign of the Δδ values for protons on either side of the MTPA plane can be used to deduce the absolute configuration of the original amine.

Single-Crystal X-ray Diffraction

1. Crystallization:

  • Grow single crystals of the chiral amine or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques.

2. Data Collection:

  • Mount a suitable single crystal on a diffractometer.

  • Collect X-ray diffraction data.

3. Structure Solution and Refinement:

  • Solve the crystal structure to obtain the electron density map and the positions of the atoms.

  • Refine the structural model.

  • Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the determined enantiomer confirms the assignment with high confidence.

Visualizing the Workflow and Comparison

To further clarify the processes and relationships, the following diagrams have been generated using the Graphviz DOT language.

VCD_Workflow cluster_experimental Experimental cluster_computational Computational sample Chiral Bicyclo[2.2.1]heptan-2-amine measurement VCD/IR Spectrometer sample->measurement exp_spectrum Experimental VCD Spectrum measurement->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison conf_search Conformational Search dft_calc DFT Calculation (e.g., B3LYP/6-31G(d)) conf_search->dft_calc calc_spectrum Calculated VCD Spectrum (for one enantiomer) dft_calc->calc_spectrum calc_spectrum->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Method_Comparison cluster_methods Analytical Methods cluster_requirements Key Requirements AC_Problem Determine Absolute Configuration of Bicyclo[2.2.1]heptan-2-amine VCD VCD Spectroscopy AC_Problem->VCD NMR Mosher's Amide Analysis (NMR) AC_Problem->NMR XRD X-ray Diffraction AC_Problem->XRD VCD_req Solution/Liquid Sample No Derivatization VCD->VCD_req NMR_req Solution Sample Derivatization Required NMR->NMR_req XRD_req Single Crystal Required XRD->XRD_req

Caption: Comparison of methods for absolute configuration determination.

Safety Operating Guide

Proper Disposal of Bicyclo[2.2.1]heptan-2-amine hydrochloride: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the safe disposal of Bicyclo[2.2.1]heptan-2-amine hydrochloride.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, adherence to appropriate safety protocols is crucial.

Personal Protective Equipment (PPE): Before handling the compound, ensure that the following personal protective equipment is worn:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from accidental splashes.

  • Eye and face protection: To guard against eye irritation.[1][2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical attention.[1]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[3]

Quantitative Data Summary

While specific quantitative thresholds for disposal are determined by local, state, and federal regulations, the following table summarizes the key hazard and response information derived from safety data sheets.

ParameterSpecificationSource
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1][2]
First Aid: Skin Contact Wash with plenty of soap and water.[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes.[1]
First Aid: Inhalation Remove to fresh air and keep at rest.[1]
Spill Containment Sweep up or vacuum spillage and collect in a suitable container for disposal.[2][3]

Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. It should be disposed of through an approved waste disposal plant.[1][4] It is the responsibility of the waste generator to comply with all federal, state, and local regulations regarding hazardous waste disposal.[1][3]

Key Disposal Steps:

  • Containerization: Ensure the waste material is stored in a suitable, tightly closed container.

  • Labeling: Clearly label the container with the chemical name and associated hazards.

  • Consult Regulations: Refer to local, state, and federal environmental regulations to ensure complete and accurate classification of the waste.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.

Environmental Precautions: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1] Steps must be taken to prevent the chemical from entering drains, waterways, or the soil to avoid environmental contamination.[1][3]

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_char Waste Characterization cluster_disposal Disposal Actions start Start: Bicyclo[2.2.1]heptan-2-amine hydrochloride for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_regs Consult Federal, State, & Local Disposal Regulations ppe->check_regs is_hazardous Is it classified as hazardous waste? check_regs->is_hazardous approved_disposal Dispose of contents/container to an approved waste disposal plant is_hazardous->approved_disposal Yes spill_cleanup For Spills: Absorb with inert material, place in a suitable disposal container no_drain Do NOT allow to enter drains, waterways, or soil approved_disposal->no_drain spill_cleanup->approved_disposal

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of Bicyclo[2.2.1]heptan-2-amine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Bicyclo[2.2.1]heptan-2-amine hydrochloride, a key reagent in various research applications. Adherence to these protocols will minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation.[1] Double-gloving is recommended for enhanced protection.
Body Protection Laboratory coat.Protects against incidental contact with the chemical.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of dust particles that may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance. The following step-by-step guide outlines the entire process from receiving the chemical to its final disposal.

Experimental Protocol: Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep the container tightly closed when not in use.[1]

2. Preparation and Handling:

  • All handling of the solid chemical must be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Don the appropriate PPE as specified in the table above.

  • To prevent the generation of dust, handle the solid carefully. Avoid scooping or pouring in a manner that creates airborne particles.

  • When preparing solutions, slowly add the solid to the solvent to minimize splashing.

3. Spill and Emergency Procedures:

  • Spill: In the event of a spill, evacuate the immediate area. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Do not use water to clean up the spill as it may dissolve and spread the chemical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[1]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as regular waste, pending institutional policies.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve clean_decontaminate Decontaminate Workspace handle_dissolve->clean_decontaminate Experiment Complete clean_remove_ppe Remove PPE clean_decontaminate->clean_remove_ppe dispose_waste Collect Hazardous Waste clean_remove_ppe->dispose_waste Proceed to Disposal dispose_container Rinse Empty Container dispose_waste->dispose_container

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.